Irak4-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H27N9O |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-(1-methylcyclopropyl)oxy-N-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-6-pyrimidin-5-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C24H27N9O/c1-24(7-8-24)34-22-21-20(4-3-19(29-21)16-11-25-15-26-12-16)30-23(31-22)28-17-13-27-33(14-17)18-5-9-32(2)10-6-18/h3-4,11-15,18H,5-10H2,1-2H3,(H,28,30,31) |
InChI Key |
QQIQOMIKWUAMAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OC2=NC(=NC3=C2N=C(C=C3)C4=CN=CN=C4)NC5=CN(N=C5)C6CCN(CC6)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Irak4-IN-13 in the Attenuation of MyD88-Dependent Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway. This pathway is integral to the innate immune response, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this signaling cascade is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. Irak4-IN-13, a potent and selective small molecule inhibitor of IRAK4, has emerged as a significant tool for dissecting the roles of IRAK4 kinase activity and as a potential therapeutic agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting its inhibitory effects on the MyD88-dependent pathway through quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades and experimental workflows.
Introduction to IRAK4 and the MyD88-Dependent Pathway
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome. IRAK4 is the first kinase recruited to this complex and its activation is the primary, indispensable step for downstream signal propagation.
Activated IRAK4 phosphorylates IRAK1, leading to a cascade of events that includes the activation of TNF receptor-associated factor 6 (TRAF6), transforming growth factor-β-activated kinase 1 (TAK1), and the inhibitor of nuclear factor κB (NF-κB) kinase (IKK) complex. This ultimately results in the activation of transcription factors such as NF-κB and interferon regulatory factor 5 (IRF5), which drive the expression of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. Given its central role, IRAK4 represents a key therapeutic target for a wide range of inflammatory disorders.
This compound: A Potent and Selective IRAK4 Inhibitor
This compound (also known as PF-06426779) is a highly potent and selective ATP-competitive inhibitor of IRAK4 kinase activity. Its mechanism of action involves binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC50 | 0.3 nM | Recombinant IRAK4 Kinase Assay | [1][2] |
| Cellular IC50 | 12.7 nM | LPS-stimulated Human PBMCs | [2] |
Table 1: Potency of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of IRAK4 by 50%.
| Kinase | % Inhibition at 1 µM | Kinase | % Inhibition at 1 µM |
| IRAK4 | >99 | IRAK1 | <50 |
| YSK4 | High | MEK3 | High |
Table 2: Kinase Selectivity Profile of an Analogous IRAK1/4 Inhibitor. Data for a similar selective IRAK1 inhibitor, JH-X-119-01, is shown to illustrate the potential for high selectivity within the kinome. Selective IRAK4 inhibitors like this compound are designed to have minimal off-target effects.[3]
Mechanism of Action: Inhibition of Downstream Signaling
This compound exerts its anti-inflammatory effects by blocking the kinase activity of IRAK4, which is essential for the activation of downstream signaling molecules in the MyD88 pathway. This inhibition has been shown to prevent the nuclear translocation of key transcription factors and subsequent cytokine production.
Inhibition of the IRAK4-TAK1-IKKβ-IRF5 Axis
Research has demonstrated that the kinase activity of IRAK4 is crucial for the activation of the TAK1-IKKβ signaling axis, which in turn leads to the phosphorylation and nuclear translocation of IRF5. By inhibiting IRAK4, this compound effectively blocks this cascade, leading to a significant reduction in the expression of IRF5-dependent inflammatory genes.
Impact on NF-κB Signaling
While the scaffold function of IRAK4 is important for the activation of the NF-κB pathway, its kinase activity plays a modulatory role. Inhibition of IRAK4 kinase activity by small molecules has been shown to attenuate, though not always completely abolish, NF-κB activation. This suggests that while this compound primarily targets the kinase-dependent pathways, it has a significant impact on the overall inflammatory response mediated by NF-κB.
Visualizing the Inhibition of MyD88-Dependent Pathways
MyD88-Dependent Signaling Pathway and the Point of Inhibition by this compound
Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the biochemical and cellular activity of this compound.
Experimental Protocols
IRAK4 Kinase Activity Assay (Biochemical)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of this compound on recombinant IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a white assay plate, add the test compound dilutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Add the IRAK4 enzyme to all wells except the negative controls.
-
Add the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Cytokine Inhibition in Human PBMCs
This protocol describes the measurement of the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[4][5][6][7]
Materials:
-
Human whole blood or buffy coats
-
Ficoll-Paque PLUS for density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
96-well cell culture plates
-
ELISA or Luminex kits for TNF-α, IL-6, IL-1β, etc.
Procedure:
-
Isolate PBMCs: Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation. Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production. Include unstimulated controls.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA or a multiplex bead-based assay (Luminex) according to the manufacturer's protocols.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the cellular IC50 values.
Western Blotting for Downstream Signaling Proteins
This protocol outlines the procedure for detecting the phosphorylation status of key downstream signaling proteins in the MyD88 pathway, such as IRAK1 and IKKβ, in response to this compound treatment.
Materials:
-
Cell lysates from the cellular assay (see section 5.2)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-total-IRAK1, anti-phospho-IKKβ, anti-total-IKKβ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the cells from the cellular assay in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay. Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IRAK1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., β-actin).
Conclusion
This compound is a powerful research tool for investigating the role of IRAK4 kinase activity in MyD88-dependent signaling. Its high potency and selectivity make it an ideal probe for elucidating the intricate mechanisms of innate immunity and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target the IRAK4 pathway for the treatment of a wide range of debilitating diseases. Further investigation into the in vivo efficacy and safety profile of this compound and similar molecules will be crucial in translating these findings into novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. iwmf.com [iwmf.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Irak4-IN-13: A Technical Guide to a Potent and Selective IRAK4 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Irak4-IN-13, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in the innate immune response has made it a key therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This document details the available biochemical data for this compound, provides context with data from other well-characterized IRAK4 inhibitors, and outlines the detailed experimental protocols for the characterization of such inhibitors.
Core Concepts: The Role of IRAK4 in Immune Signaling
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogen-associated molecular patterns or cytokines like IL-1β), the adaptor protein MyD88 is recruited to the receptor complex. MyD88 then recruits IRAK4, leading to the formation of a larger signaling complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, leading to an inflammatory response. Given its pivotal role, the inhibition of IRAK4's kinase activity is a promising strategy to modulate aberrant inflammatory responses.
Data Presentation: Inhibitor Potency and Selectivity
Quantitative data is crucial for evaluating the potential of a kinase inhibitor. Below are tables summarizing the available biochemical potency of this compound and comparative data for other known selective IRAK4 inhibitors.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | IRAK4 | 0.6 |
Table 2: Comparative Data of Selective IRAK4 Inhibitors
| Compound | IRAK4 IC50 (nM) | Cellular IC50 (nM) | Key Selectivity Notes |
| Zimlovisertib (PF-06650833) | 0.2 | 2.4 (in PBMCs) | Highly selective against a broad panel of kinases. |
| Emavusertib (CA-4948) | 57 | Varies by cell line | Also inhibits FLT3. |
| Zabedosertib (BAY 1834845) | 3.55 | ~50 (LPS-induced IL-6) | High selectivity profile. |
| HS-243 | 20 | Not specified | Exquisite selectivity for IRAK1/4 over TAK1. |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to IRAK4 signaling and inhibitor characterization.
The Impact of Irak4-IN-13 on Macrophage Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. As a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a master regulator of inflammatory cytokine production in macrophages. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of potent and selective IRAK4 inhibitors is a key focus in therapeutic research. This technical guide provides an in-depth overview of a specific IRAK4 inhibitor, Irak4-IN-13 (also known as compound 21), and its impact on cytokine production in macrophages.
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a highly potent and selective inhibitor of IRAK4, demonstrating a half-maximal inhibitory concentration (IC50) of 0.6 nM.[1] Its selectivity and potency make it a valuable tool for dissecting the role of IRAK4 kinase activity in cellular signaling and for evaluating the therapeutic potential of IRAK4 inhibition.
The IRAK4 Signaling Pathway in Macrophages
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This leads to the formation of the "Myddosome" complex, where IRAK4 is brought into close proximity with other IRAK family members, such as IRAK1. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines.
Impact of this compound on Cytokine Production
One key study demonstrated that this compound (compound 21) robustly inhibits the production of Interleukin-6 (IL-6) in a murine pharmacodynamic model.[1] In this model, inflammation was induced by lipoteichoic acid (LTA), a TLR2 agonist. The administration of this compound led to a dose-dependent reduction in serum IL-6 levels, with almost complete inhibition observed at a dose of 10 mg/kg.[1]
Table 1: In Vivo Efficacy of this compound (Compound 21) on IL-6 Production
| Compound | Dose (mg/kg) | % Inhibition of IL-6 |
| This compound | 3 | >50% |
| This compound | 10 | ~90% |
| Data derived from a murine pharmacodynamic model with LTA challenge.[1] |
The inhibition of IL-6 is a significant finding, as this cytokine is a central mediator of inflammation in numerous autoimmune diseases. The potent effect of this compound highlights the critical role of IRAK4 kinase activity in TLR2-mediated inflammatory responses.
Experimental Protocols
To aid researchers in the evaluation of IRAK4 inhibitors, this section provides a detailed methodology for a murine pharmacodynamic (PD) model of LTA-induced IL-6 production, based on the study that characterized this compound.[1]
Murine Pharmacodynamic Model of LTA-Induced IL-6 Production
1. Animal Model:
-
Species: Male C57BL/6 mice.
-
Age: 8-10 weeks.
-
Acclimation: Mice are acclimated for at least one week prior to the experiment with access to food and water ad libitum.
2. Reagents:
-
This compound (Compound 21): Formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Lipoteichoic acid (LTA) from Staphylococcus aureus: Dissolved in sterile, endotoxin-free phosphate-buffered saline (PBS).
-
Vehicle control: The same vehicle used for the test compound.
3. Experimental Procedure:
-
Dosing: Mice are orally dosed with either vehicle or this compound at the desired concentrations (e.g., 3 and 10 mg/kg).
-
Inflammatory Challenge: One hour after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of LTA (e.g., 1 mg/kg).
-
Blood Collection: Two hours post-LTA challenge, blood is collected from the mice via cardiac puncture or another appropriate method.
-
Serum Preparation: Blood samples are allowed to clot at room temperature and then centrifuged to separate the serum.
-
Cytokine Analysis: Serum IL-6 levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the mean serum IL-6 concentration for each treatment group.
-
Determine the percent inhibition of IL-6 production for each this compound dose group compared to the vehicle-treated, LTA-challenged group using the following formula: % Inhibition = [1 - (Mean IL-6 of treated group / Mean IL-6 of vehicle group)] * 100
Logical Relationship of this compound Action
The inhibitory effect of this compound on cytokine production is a direct consequence of its mechanism of action. By binding to the ATP-binding pocket of IRAK4, it prevents the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade that leads to the transcription of pro-inflammatory genes.
Conclusion
This compound is a potent and selective tool for investigating the role of IRAK4 in macrophage-mediated inflammation. Its ability to robustly inhibit the production of key pro-inflammatory cytokines like IL-6 in vivo underscores the therapeutic potential of targeting IRAK4 in a range of inflammatory and autoimmune disorders. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further explore the impact of this compound and other IRAK4 inhibitors on macrophage biology and to advance the development of novel anti-inflammatory therapies.
References
Understanding the structural basis of Irak4-IN-13 selectivity
An In-depth Guide to the Structural Basis of IRAK4 Inhibitor Selectivity
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a master role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] As a critical upstream kinase in the MyD88-dependent pathway, IRAK4 is essential for initiating innate immune responses.[3][4] Its activation leads to the production of pro-inflammatory cytokines, and dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[5][6][7] This central role makes IRAK4 a compelling therapeutic target for the development of small molecule inhibitors.[3][5]
A key challenge in kinase drug discovery is achieving selectivity, as the ATP-binding sites of the more than 500 human kinases are highly conserved. Off-target inhibition can lead to undesirable side effects and toxicity.[8] Therefore, understanding the structural features that differentiate IRAK4 from other kinases is paramount for designing potent and highly selective inhibitors.
This technical guide delves into the structural basis of IRAK4 inhibitor selectivity. While the topic specifies "Irak4-IN-13," publicly available data for a compound with this exact designation is limited. Therefore, this paper will focus on the well-established principles of IRAK4 inhibitor selectivity, using data from well-characterized, highly selective inhibitors to illustrate key concepts. We will explore the unique structural attributes of the IRAK4 kinase domain, present quantitative data on inhibitor selectivity, detail the experimental protocols used to measure it, and provide visual representations of the relevant biological and experimental workflows.
The IRAK4 Signaling Pathway
IRAK4 is the "master IRAK" as it is the most upstream and indispensable kinase in the IL-1R/TLR signaling pathway.[1] Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited to the receptor's intracellular Toll/Interleukin-1 receptor (TIR) domain.[9] MyD88 then recruits IRAK4, leading to the formation of a larger signaling complex known as the Myddosome.[2] Within this complex, IRAK4, which has both scaffolding and kinase functions, phosphorylates and activates IRAK1 or IRAK2.[2][10][11] The activated IRAK1/2 then dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[9] This interaction leads to the activation of downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the transcription of pro-inflammatory genes.[9][12]
Structural Basis for IRAK4 Inhibitor Selectivity
The ability to design selective IRAK4 inhibitors stems from unique structural features within its ATP-binding pocket that distinguish it from other kinases.[3]
-
The Tyrosine Gatekeeper: Perhaps the most significant feature is the presence of a tyrosine residue (Tyr262) at the "gatekeeper" position, which controls access to a hydrophobic pocket at the back of the ATP-binding site.[1][3] A tyrosine gatekeeper is rare among human kinases, with the vast majority possessing smaller residues like threonine, valine, or methionine.[3] The bulky side chain of tyrosine restricts access to the back pocket, meaning that inhibitors designed to occupy this space in other kinases will not bind effectively to IRAK4. Conversely, selective IRAK4 inhibitors often form specific interactions, such as pi-pi stacking, with this unique gatekeeper residue.[13][14]
-
The Front Pocket: IRAK4 possesses a uniquely shaped "front pocket" area adjacent to the ATP-binding site.[3] This region is not typically occupied by ATP and provides an opportunity for inhibitors to extend outwards from the core ATP-binding region to form additional interactions, thereby enhancing both potency and selectivity.[3][12]
-
Hinge Binding Region: Like all kinases, IRAK4 has a hinge region that tethers the adenine ring of ATP. Inhibitors typically form one or more hydrogen bonds with the backbone of this region (residues Met265, Val263).[13] While the hinge itself is conserved, the conformation and surrounding residues can be exploited. Selective inhibitors often utilize a chemical scaffold that presents hydrogen bond donors and acceptors in a precise orientation to satisfy the hinge requirements while simultaneously positioning other parts of the molecule to engage with the unique gatekeeper and front pocket features.[12][13][15]
-
Lysine-213 Interaction: A conserved lysine residue (Lys213 in IRAK4) is crucial for coordinating ATP. Certain inhibitor classes have been designed to interact with this residue, which can contribute to their binding affinity.[14][15]
By designing molecules that simultaneously engage the hinge region and exploit the unique characteristics of the tyrosine gatekeeper and the extended front pocket, it is possible to achieve a high degree of selectivity for IRAK4 over other kinases.[3][12]
Quantitative Assessment of Selectivity
The selectivity of a kinase inhibitor is quantified by comparing its potency against the primary target (IRAK4) to its potency against a broad panel of other kinases. This is often expressed as a selectivity ratio (e.g., IC50 for off-target / IC50 for target). A higher ratio indicates greater selectivity. Potency is typically measured as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd).
Below are tables summarizing the selectivity profiles of representative, well-characterized IRAK4 inhibitors.
Table 1: Potency and Selectivity of IRAK4 Inhibitor HS-243 [8]
| Kinase Target | IC50 (nM) | % Inhibition @ 10 µM |
| IRAK4 | 20 | 98.6% |
| IRAK1 | 24 | 99.4% |
| TAK1 | 500 | 86.8% |
| CLK2 | >10,000 | 68.3% |
| MINK1 | >10,000 | 67.8% |
Data from a kinome-wide screen of 468 kinases. HS-243 shows exquisite selectivity for IRAK4 and the closely related IRAK1 over other kinases.
Table 2: Selectivity of IRAK4 Inhibitor BAY1834845 (Zabedosertib) [12]
| Kinase Target | IC50 (nM) |
| IRAK4 | 13 |
| FLT3 | 3,800 |
| TRKA | >10,000 |
| TRKB | 6,200 |
| JAK2 | >10,000 |
FLT3 was used as a key benchmark for monitoring kinase selectivity during the development of this compound.[12]
Experimental Protocols
Determining the potency and selectivity of a kinase inhibitor requires robust and validated experimental assays. Below are generalized protocols for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine an inhibitor's IC50 value by measuring the amount of ATP remaining after a kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial kit for this purpose.
Objective: To measure the dose-dependent inhibition of IRAK4 kinase activity by a test compound.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (at a concentration near the Km for IRAK4)
-
Test inhibitor (serially diluted in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates (low volume, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and maximal inhibition (no enzyme).
-
Enzyme Addition: Prepare a working solution of IRAK4 enzyme in kinase reaction buffer. Add 2 µL of the enzyme solution to each well, except for the "no enzyme" controls.
-
Reaction Initiation: Prepare a working solution of the substrate and ATP in kinase reaction buffer. Add 2 µL of this solution to all wells to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]
-
Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal in each well using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Determination of Inhibition Constant (Ki)
The Ki is a more absolute measure of inhibitor potency than the IC50, as it is independent of the substrate concentration. For a competitive inhibitor, the Ki can be calculated from IC50 values obtained at a known substrate concentration using the Cheng-Prusoff equation.
Objective: To calculate the Ki of a competitive inhibitor for IRAK4.
Prerequisites:
-
The IC50 value of the inhibitor, determined as in Protocol 1.
-
The Michaelis-Menten constant (Km) of IRAK4 for ATP under the same assay conditions.
Procedure:
-
Determine Km for ATP: Perform the kinase assay (Protocol 1, without inhibitor) across a range of ATP concentrations. Plot the initial reaction velocity against ATP concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Determine IC50: Perform the kinase assay (Protocol 1) with a fixed ATP concentration ([S]) and varying concentrations of the inhibitor to determine the IC50. It is crucial that the ATP concentration used is known and ideally close to the Km value.
-
Calculate Ki: Use the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S] / Km)) Where:
-
Ki is the inhibition constant.
-
IC50 is the half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate (ATP).
-
Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
Experimental and Logical Workflows
Visualizing the workflow for kinase inhibitor profiling helps to clarify the process from initial screening to detailed characterization.
Conclusion
The development of selective IRAK4 inhibitors represents a promising therapeutic strategy for a host of inflammatory diseases and malignancies. The structural basis for achieving this selectivity lies in exploiting the unique features of the IRAK4 ATP-binding pocket, most notably its rare tyrosine gatekeeper residue and its extended front pocket. By designing compounds that form specific interactions within this unique topology, medicinal chemists can create molecules that potently inhibit IRAK4 while sparing other kinases, thereby minimizing the potential for off-target effects. Rigorous quantitative assessment through broad kinase screening panels and detailed biochemical and cellular assays is essential to confirm and guide the optimization of inhibitor selectivity. The continued exploration of these structural principles will facilitate the development of the next generation of safe and effective IRAK4-targeted therapies.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 15. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. worldwide.promega.com [worldwide.promega.com]
Discovery and Initial Characterization of IRAK4 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a paramount role in the innate immune system.[1][2][3][4] It functions as a critical signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it an attractive therapeutic target for a wide range of inflammatory diseases, autoimmune disorders, and certain cancers.[2][3][5][6] This technical guide provides an in-depth overview of the discovery and initial characterization of IRAK4 inhibitors, with a focus on the core data, experimental protocols, and signaling pathways involved. While information on a specific inhibitor designated "Irak4-IN-13" is not publicly available, this document will utilize a representative framework for the characterization of a potent and selective IRAK4 inhibitor.
IRAK4 Signaling Pathway
IRAK4 is considered the "master IRAK" as it is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1] Upon ligand binding to TLRs (excluding TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via death domain interactions.[1][7] This proximity facilitates IRAK4 autophosphorylation and activation.[8] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5][9][10][11]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of IRAK4 in IRAK1 Phosphorylation: A Technical Guide to its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-1 Receptor-Associated Kinase (IRAK) family of serine/threonine kinases are central players in the innate immune system, acting as key signaling mediators downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Among the four identified IRAK family members, IRAK4 and IRAK1 are catalytically active and play a pivotal role in initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1] IRAK4 functions as the upstream kinase, directly phosphorylating and activating IRAK1 upon receptor stimulation.[2][3] This activation is a critical step in the propagation of the inflammatory signal. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making IRAK4 an attractive therapeutic target for the development of novel anti-inflammatory agents.[4] This technical guide provides an in-depth overview of the effect of IRAK4 inhibition on IRAK1 phosphorylation, using the well-characterized and selective IRAK4 inhibitor, PF-06650833, as a case study.
The IRAK4-IRAK1 Signaling Cascade
The activation of IRAK1 is a tightly regulated process initiated by the engagement of TLRs or IL-1Rs with their respective ligands, such as lipopolysaccharide (LPS) for TLR4 or IL-1β for IL-1R. This binding event triggers a cascade of protein-protein interactions at the cell membrane, culminating in the formation of a multi-protein signaling complex known as the Myddosome.[3] This complex serves as a scaffold for the recruitment and activation of IRAK4.
Once recruited to the Myddosome, IRAK4 molecules are brought into close proximity, facilitating their trans-autophosphorylation and subsequent activation. Activated IRAK4 then phosphorylates IRAK1 on key threonine residues within its activation loop.[2] This phosphorylation event induces a conformational change in IRAK1, leading to its full activation and subsequent autophosphorylation.[5] Activated IRAK1 then dissociates from the receptor complex and interacts with downstream effector molecules, such as TNF receptor-associated factor 6 (TRAF6), to propagate the signal, ultimately leading to the activation of transcription factors like NF-κB and the production of inflammatory cytokines.[3][6]
Effect of IRAK4 Inhibition on IRAK1 Phosphorylation: A Case Study of PF-06650833
Selective inhibition of IRAK4's kinase activity is a promising therapeutic strategy to block the inflammatory cascade at its origin. PF-06650833 is a potent and selective small molecule inhibitor of IRAK4.[7][8] By binding to the ATP-binding pocket of IRAK4, PF-06650833 prevents the phosphorylation of its downstream substrate, IRAK1. This, in turn, blocks the entire downstream signaling pathway.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| PF-06650833 | IRAK4 | Biochemical Kinase Assay | 0.6 | [7] |
| PF-06650833 | IRAK1 | Biochemical Kinase Assay | >10,000 | [7] |
| PF-06650833 | IRAK4 | Cellular Assay (LPS-induced TNFα in human whole blood) | 13 | [7] |
Table 1: Inhibitory activity of PF-06650833. The high selectivity for IRAK4 over IRAK1 is a key feature of this inhibitor.
The cellular consequence of IRAK4 inhibition by PF-06650833 is a significant reduction in the phosphorylation of IRAK1. This can be effectively demonstrated through cellular assays such as Western blotting, where a decrease in the phosphorylated form of IRAK1 is observed in a dose-dependent manner upon treatment with the inhibitor.
Experimental Protocols
Biochemical Kinase Assay for IRAK4 Inhibition
This protocol describes a method to determine the in vitro potency (IC50) of an IRAK4 inhibitor, such as PF-06650833, by measuring the phosphorylation of a peptide substrate.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Biotinylated peptide substrate (e.g., a peptide containing the IRAK1 phosphorylation site)
-
Test compound (e.g., PF-06650833)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates (white, opaque for luminescence)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound (e.g., PF-06650833) in kinase assay buffer.
-
In a 96-well plate, add the diluted test compound.
-
Add the recombinant IRAK4 enzyme to each well containing the test compound and incubate for 10 minutes at room temperature.
-
Prepare a solution of ATP and biotinylated peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Western Blot Assay for IRAK1 Phosphorylation
This protocol describes a method to assess the effect of an IRAK4 inhibitor on IRAK1 phosphorylation in a cellular context.
References
- 1. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 8. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. [vivo.weill.cornell.edu]
The Role of Irak4-IN-13 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Innate immunity constitutes the first line of defense against invading pathogens. A central player in the intricate signaling cascades of the innate immune system is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This serine/threonine kinase acts as a critical signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key orchestrator of inflammatory responses. Dysregulation of IRAK4 activity is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the development of potent and selective IRAK4 inhibitors has emerged as a promising therapeutic strategy. This technical guide focuses on a novel and potent IRAK4 inhibitor, Irak4-IN-13 (also known as GLPG4471 or compound 21), exploring its mechanism of action, biochemical and cellular activity, and its role in modulating innate immune responses.
Mechanism of Action of IRAK4
IRAK4 possesses a dual function, acting as both a kinase and a scaffold protein. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a multi-protein complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and then phosphorylates other substrates, including IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a plethora of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are crucial for orchestrating the inflammatory response.
This compound (GLPG4471): A Potent and Selective IRAK4 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of IRAK4. By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of downstream substrates, thereby disrupting the TLR/IL-1R signaling cascade and attenuating the subsequent inflammatory response.
Quantitative Data for this compound (GLPG4471)
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various assays.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (IRAK4) | 0.6 nM | Human | Biochemical Assay | [1][2][3] |
| IC50 (IRAK4) | 1.7 nM | Human | Biochemical Assay | |
| IC50 (mouse IRAK4) | 2.4 nM | Mouse | Biochemical Assay |
Table 1: Biochemical Potency of this compound against IRAK4 Kinase.
| Assay Description | Stimulus | Readout | IC50 (nM) | Cell Type | Species | Reference |
| TNFα secretion in Peripheral Blood Mononuclear Cells | CL097 | TNFα | 39.4 nM | PBMCs | Human | |
| TNFα secretion in whole blood | CL097 | TNFα | 17.1 nM | Whole Blood | Human | |
| IFNα secretion in whole blood | CL097 | IFNα | 28.0 nM | Whole Blood | Human |
Table 2: Cellular Activity of this compound in Human Primary Cells.
| Parameter | Value | Species | Microsome Source | Reference |
| Intrinsic Clearance (HLM) | 96 µL/min/mg | Human | Liver Microsomes | [1][3] |
Table 3: In Vitro Metabolic Stability of this compound.
Signaling Pathways
The following diagrams illustrate the central role of IRAK4 in innate immune signaling and the mechanism of action of this compound.
Experimental Protocols
IRAK4 Kinase Assay (Biochemical)
This protocol describes a general method for determining the biochemical potency (IC50) of an inhibitor against IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a generic kinase substrate peptide)
-
This compound (or other test compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add recombinant IRAK4 enzyme diluted in kinase buffer to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay: Cytokine Production in Human PBMCs
This protocol outlines a method to assess the effect of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (or other test compound)
-
TLR agonist (e.g., CL097 for TLR7/8)
-
ELISA kits for TNFα and IFNα (or other cytokines of interest)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well in culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-incubate the cells with the diluted inhibitor or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a TLR agonist (e.g., CL097 at a final concentration of 1 µg/mL) to induce cytokine production.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
Measure the concentration of TNFα and IFNα in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Calculate the percent inhibition of cytokine production at each inhibitor concentration compared to the stimulated vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound (GLPG4471) is a potent and selective inhibitor of IRAK4 kinase activity. Its ability to effectively block the production of pro-inflammatory cytokines in both biochemical and cellular assays highlights its potential as a therapeutic agent for the treatment of a wide range of inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and other IRAK4 inhibitors in modulating innate immune responses. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising compound.
References
The Potential of IRAK4 Inhibition in Autoimmune Disease Models: A Technical Guide
Disclaimer: The specific compound "Irak4-IN-13" is not readily identifiable in the current scientific literature. This guide will therefore focus on the broader therapeutic potential of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors in preclinical models of autoimmune diseases, using publicly available data from representative small molecule inhibitors.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1][2][3] It functions as a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2][3] Upon activation, IRAK4 is crucial for the formation of the Myddosome complex, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases, which in turn drive the production of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of the IRAK4 signaling pathway is strongly implicated in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[4][5][6] Consequently, targeting IRAK4 with small molecule inhibitors has emerged as a promising therapeutic strategy to dampen aberrant inflammatory responses in these conditions.[2] This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of IRAK4 inhibitors in various autoimmune disease models.
IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of ligands, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), to TLRs, or cytokines to IL-1Rs. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 via interactions between their respective death domains. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a cascade of downstream signaling events that culminate in the activation of transcription factors like NF-κB and AP-1, and the subsequent expression of inflammatory genes.
Efficacy in Preclinical Autoimmune Disease Models
The therapeutic potential of IRAK4 inhibitors has been evaluated in various animal models of autoimmune diseases. These studies have consistently demonstrated the ability of these compounds to ameliorate disease symptoms and reduce inflammatory markers.
Rheumatoid Arthritis (RA)
In preclinical models of RA, such as collagen-induced arthritis (CIA), IRAK4 inhibitors have shown significant efficacy.[2]
Table 1: Efficacy of IRAK4 Inhibitors in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose | Administration Route | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Reference |
| Vehicle Control | - | Oral | 8.2 ± 0.6 | 2.1 ± 0.2 | [7] |
| PF-06650833 | 30 mg/kg, BID | Oral | 3.5 ± 0.5 | 1.1 ± 0.1 | [7] |
| PF-06650833 | 100 mg/kg, BID | Oral | 1.8 ± 0.4 | 0.6 ± 0.1 | [7] |
*p < 0.05 compared to vehicle control.
Systemic Lupus Erythematosus (SLE)
IRAK4 inhibitors have also demonstrated robust activity in murine models of lupus, such as the MRL/lpr and NZB/NZW models.[1]
Table 2: Efficacy of an IRAK4 Inhibitor (BMS-986126) in the MRL/lpr Mouse Model of Lupus
| Treatment Group | Dose | Administration Route | Proteinuria (mg/dL, Mean ± SEM) | Anti-dsDNA Titer (U/mL, Mean ± SEM) | Reference |
| Vehicle Control | - | Oral | 350 ± 50 | 8000 ± 1500 | [1] |
| BMS-986126 | 30 mg/kg, QD | Oral | 150 ± 30 | 3500 ± 800 | [1] |
| BMS-986126 | 100 mg/kg, QD | Oral | 80 ± 20 | 2000 ± 500 | [1] |
*p < 0.05 compared to vehicle control.
Inflammatory Bowel Disease (IBD)
In a dextran sulfate sodium (DSS)-induced colitis model, a model for IBD, the novel IRAK4 inhibitor DW18134 showed significant therapeutic effects.[8]
Table 3: Efficacy of an IRAK4 Inhibitor (DW18134) in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose | Administration Route | Disease Activity Index (DAI, Mean ± SEM) | Colon Length (cm, Mean ± SEM) | Reference |
| Control | - | - | 0.5 ± 0.2 | 8.5 ± 0.3 | [8] |
| DSS + Vehicle | - | Oral | 3.8 ± 0.4 | 5.2 ± 0.2 | [8] |
| DSS + DW18134 | 25 mg/kg, QD | Oral | 2.1 ± 0.3 | 6.8 ± 0.3 | [8] |
| DSS + DW18134 | 50 mg/kg, QD | Oral | 1.5 ± 0.2 | 7.5 ± 0.2 | [8] |
*p < 0.05 compared to DSS + Vehicle group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for key assays used to evaluate IRAK4 inhibitors.
Collagen-Induced Arthritis (CIA) in Rats
-
Induction of Arthritis: Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster injection is given on day 7.
-
Treatment: Prophylactic or therapeutic treatment with the IRAK4 inhibitor or vehicle is initiated before or after the onset of clinical signs of arthritis, respectively. The compound is typically administered orally once or twice daily.
-
Assessment of Arthritis: Disease severity is monitored daily or every other day by scoring the clinical signs of arthritis in each paw (0-4 scale). Paw swelling is measured using a plethysmometer.
-
Endpoint Analysis: At the end of the study, serum is collected for cytokine and antibody analysis. Paws are collected for histological evaluation of inflammation, cartilage damage, and bone erosion.
MRL/lpr Mouse Model of Lupus
-
Animal Model: MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease, are used.
-
Treatment: Treatment with the IRAK4 inhibitor or vehicle is typically initiated at an age when disease manifestations begin to appear (e.g., 8-10 weeks of age) and continues for a specified duration.
-
Monitoring of Disease Progression: Proteinuria is monitored weekly using urine test strips. Serum samples are collected periodically to measure anti-dsDNA antibody titers by ELISA.
-
Endpoint Analysis: At the end of the study, kidneys are harvested for histopathological assessment of glomerulonephritis. Spleens can be analyzed for immune cell populations by flow cytometry.
DSS-Induced Colitis in Mice
-
Induction of Colitis: Acute colitis is induced in C57BL/6 mice by administering dextran sulfate sodium (DSS) in the drinking water for 5-7 days.
-
Treatment: The IRAK4 inhibitor or vehicle is administered orally daily, starting concurrently with or prior to DSS administration.
-
Assessment of Colitis Severity: Disease activity index (DAI) is calculated based on daily monitoring of body weight loss, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the treatment period, the colon is excised, and its length is measured. Colon tissue is collected for histological analysis of inflammation and for measuring the expression of inflammatory cytokines by qPCR or ELISA.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating the efficacy of an IRAK4 inhibitor in an autoimmune disease model.
Conclusion
The preclinical data strongly support the therapeutic potential of targeting IRAK4 for the treatment of a range of autoimmune diseases. Potent and selective IRAK4 inhibitors have consistently demonstrated the ability to suppress inflammatory responses and ameliorate disease severity in relevant animal models of rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this promising class of therapeutic agents. Further research and clinical trials are warranted to translate these encouraging preclinical findings into effective treatments for patients suffering from autoimmune disorders.
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Role of IRAK-4 in Rheumatoid Arthritis - Andrei Medvedev [grantome.com]
- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Activity of Irak4-IN-13 in Cancer Cell Lines with IRAK4 Overexpression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular activity of the potent and selective IRAK4 inhibitor, Irak4-IN-13. The information presented is synthesized from publicly available data and is intended to support research and drug development efforts targeting IRAK4 in oncology.
Introduction to IRAK4 in Cancer
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central mediator of innate immune signaling pathways.[1][2] It is a key component of the Myddosome complex, which forms downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and promoting cell survival.[3] In various cancers, including hematologic malignancies and solid tumors, the IRAK4 signaling pathway is often aberrantly activated, contributing to tumor growth, proliferation, and resistance to therapy.[4] Consequently, IRAK4 has emerged as a promising therapeutic target in oncology.
This compound: A Potent Pyrazolopyrimidine-Based Inhibitor
Quantitative Data: Biochemical Potency
The following table summarizes the in vitro biochemical potency of pyrazolopyrimidine analogs against IRAK4. The data is extracted from a study focused on the discovery of this inhibitor class.[5]
| Compound | IRAK4 IC50 (nM) |
| 14 (surrogate for this compound) | 0.3 |
| 1 | 110 |
| 10 | 2.2 |
| 12 | 3.0 |
| 13 | 1.2 |
Table 1: Biochemical potency of selected pyrazolopyrimidine IRAK4 inhibitors. Data represents the half-maximal inhibitory concentration (IC50) in a biochemical assay.[5]
Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway, which is targeted by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of pyrazolopyrimidine IRAK4 inhibitors are provided below.
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of IRAK4.
Workflow Diagram:
Protocol:
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Procedure: a. Add 2.5 µL of 2x IRAK4 enzyme solution to each well of a 384-well plate. b. Add 0.5 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution). c. Initiate the kinase reaction by adding 2.5 µL of 2x peptide substrate and ATP solution. d. Incubate the plate at room temperature for 60 minutes. e. Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. f. Measure the luminescence signal using a plate reader.
-
Data Analysis: a. The luminescence signal is inversely proportional to the amount of IRAK4 kinase activity. b. Calculate the percent inhibition for each compound concentration relative to DMSO controls. c. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.[5]
While specific data for this compound in IRAK4-overexpressing cancer cell lines is not published, the following protocols for cell viability and target engagement are standard in the field and can be adapted. Cell lines with known IRAK4 pathway dependency, such as those with MYD88 mutations (e.g., ABC-DLBCL cell lines like TMD8 and OCI-LY10), are appropriate models.
1. Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.
Workflow Diagram:
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., TMD8, OCI-LY10) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound. c. Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator. d. Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. e. Measure the luminescence signal, which is proportional to the number of viable cells.
-
Data Analysis: a. Normalize the data to vehicle-treated controls. b. Plot the percentage of growth inhibition against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
2. Western Blot for Target Engagement
This method is used to confirm that the inhibitor is engaging its target (IRAK4) in the cell and affecting downstream signaling.
Protocol:
-
Cell Treatment and Lysis: a. Treat cultured cancer cells with this compound at various concentrations for a specified time (e.g., 2-24 hours). b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against p-IRAK1, total IRAK1, p-NF-κB, total NF-κB, and a loading control (e.g., GAPDH or β-actin). d. Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: a. Quantify the band intensities to determine the effect of this compound on the phosphorylation of IRAK1 and NF-κB, indicative of IRAK4 inhibition.
Conclusion
This compound, a potent and selective pyrazolopyrimidine-based inhibitor of IRAK4, holds significant promise as a therapeutic agent for cancers driven by aberrant IRAK4 signaling. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the activity of this compound in relevant cancer models. Future studies should focus on evaluating the efficacy of this compound in a broader panel of cancer cell lines with confirmed IRAK4 overexpression and in in vivo cancer models to validate its therapeutic potential.
References
- 1. WO2017108723A3 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS - Google Patents [patents.google.com]
- 2. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 3. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of a Representative IRAK4 Inhibitor in Inflammatory Disease Models: An In-depth Technical Guide
Disclaimer: Information regarding a specific compound designated "Irak4-IN-13" is not available in the public domain. This guide provides a comprehensive overview of the preclinical evaluation of a representative and well-characterized Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, PF-06650833 , in various inflammatory disease models. The data and methodologies presented are synthesized from publicly available research on PF-06650833 and other relevant IRAK4 inhibitors to serve as a technical reference for researchers, scientists, and drug development professionals.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are pivotal in the recognition of pathogens and the subsequent inflammatory response.[2][3] Dysregulation of IRAK4 signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making it a compelling therapeutic target.[2][4][5] Small molecule inhibitors of IRAK4 have shown promise in preclinical models by effectively dampening overactive immune responses.[2] This guide details the preclinical anti-inflammatory activity of a representative IRAK4 inhibitor, PF-06650833, and provides an overview of the experimental protocols used to assess its efficacy.
IRAK4 Signaling Pathway
IRAK4 is a key component of the Myddosome signaling complex, which is formed upon the activation of TLRs and IL-1Rs by their respective ligands.[6] This activation leads to the recruitment and autophosphorylation of IRAK4, which in turn phosphorylates other IRAK family members, such as IRAK1.[7] This phosphorylation event initiates a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the p38 MAPK pathway.[8] These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are central to the inflammatory response.[2]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo anti-inflammatory activity of the representative IRAK4 inhibitor, PF-06650833.
Table 1: In Vitro Activity of PF-06650833
| Assay System | Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| Human Whole Blood | R848 (TLR7/8 agonist) | IL-6 Production | 100 | [1] |
| Human Peripheral Blood Monocytes (PBMCs) | Lipopolysaccharide (LPS) (TLR4 agonist) | TNF-α Production | 12 | [9] |
| Human Peripheral Blood Monocytes (PBMCs) | R848 (TLR7/8 agonist) | IL-6 Production | Potent Inhibition | [1] |
| Human Monocyte-Derived Macrophages (hMDMs) | Rheumatoid Arthritis Synovial Fluid | IL-6 Production | Potent Inhibition | [10] |
| Human Monocyte-Derived Macrophages (hMDMs) | Rheumatoid Arthritis Synovial Fluid | IL-8 Production | Potent Inhibition | [10] |
| Human Monocyte-Derived Macrophages (hMDMs) | Rheumatoid Arthritis Synovial Fluid | TNF-α Production | Potent Inhibition | [10] |
Table 2: In Vivo Efficacy of PF-06650833 in Inflammatory Disease Models
| Animal Model | Species | Key Efficacy Readouts | Outcome | Reference |
| Collagen-Induced Arthritis (CIA) | Rat | Reduction in clinical arthritis score | Significant protection | [8] |
| Pristane-Induced Lupus | Mouse | Reduction in circulating autoantibody levels | Significant reduction | [8] |
| MRL/lpr Mouse Model of Lupus | Mouse | Reduction in circulating autoantibody levels | Significant reduction | [8] |
| Lipopolysaccharide (LPS)-Induced Cytokine Release | Mouse | Inhibition of serum TNF-α secretion | Orally efficacious | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Human Whole Blood Assay
Objective: To assess the inhibitory effect of an IRAK4 inhibitor on TLR-stimulated cytokine production in a complex biological matrix.
Protocol:
-
Freshly drawn human whole blood is collected from healthy volunteers.
-
The blood is pre-incubated with various concentrations of the IRAK4 inhibitor (e.g., PF-06650833) or vehicle control for 1 hour at 37°C.
-
Following pre-incubation, the blood is stimulated with a TLR agonist, such as R848 (TLR7/8 agonist), for 24 hours at 37°C.
-
After the incubation period, plasma is collected by centrifugation.
-
The concentration of pro-inflammatory cytokines, such as IL-6, in the plasma is quantified using a validated immunoassay (e.g., ELISA).
-
The IC50 value is calculated by plotting the percentage of inhibition of cytokine production against the log concentration of the inhibitor.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of an IRAK4 inhibitor in a preclinical model of rheumatoid arthritis.
Protocol:
-
Male Lewis rats are immunized at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
A booster immunization is administered on day 7.
-
The onset of arthritis is typically observed around day 10-12, characterized by paw swelling and redness.
-
Once the disease is established, animals are randomized into treatment groups and dosed orally, once daily, with the IRAK4 inhibitor (e.g., PF-06650833), vehicle control, or a positive control (e.g., a clinically used anti-arthritic agent).
-
Clinical signs of arthritis are scored daily for each paw based on the severity of inflammation.
-
Paw volume is measured periodically using a plethysmometer.
-
At the end of the study, animals are euthanized, and joint tissues can be collected for histological analysis to assess cartilage and bone erosion.
In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Release Model
Objective: To assess the in vivo potency of an IRAK4 inhibitor in a model of acute systemic inflammation.
Protocol:
-
Male BALB/c mice are administered the IRAK4 inhibitor or vehicle control via oral gavage.
-
After a specified pre-treatment period (e.g., 1 hour), the mice are challenged with an intraperitoneal injection of lipopolysaccharide (LPS).
-
At a predetermined time point post-LPS challenge (e.g., 2 hours), blood is collected via cardiac puncture.
-
Serum is prepared by allowing the blood to clot and then centrifuging to separate the serum.
-
The concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum is measured by ELISA.
-
The percentage of inhibition of cytokine production in the treated groups is calculated relative to the vehicle-treated control group.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Mutations in IRAK-4 Confer Hyporesponsiveness to Lipopolysaccharide and Interleukin-1 in a Patient with Recurrent Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. researchgate.net [researchgate.net]
The Impact of IRAK4 Inhibition on Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in the activation of the NLRP3 inflammasome and how its inhibition, exemplified by compounds like Irak4-IN-13, can modulate this critical inflammatory pathway. We will explore the underlying signaling mechanisms, present quantitative data on inhibitor efficacy, and provide detailed experimental protocols for studying these interactions.
Introduction
The innate immune system relies on a sophisticated network of sensors to detect pathogenic invaders and cellular damage. Among these, the Toll-like receptors (TLRs) and NOD-like receptors (NLRs) are paramount. Activation of the NLRP3 inflammasome, a multi-protein complex, is a key event downstream of many of these sensing pathways, leading to the maturation and release of potent pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.[1]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a master kinase in the signaling cascade that links TLR activation to downstream inflammatory responses.[2] Crucially, IRAK4's kinase activity is indispensable for the rapid, transcription-independent activation of the NLRP3 inflammasome, making it a prime therapeutic target for a host of inflammatory and autoimmune diseases.[3][4] This guide will focus on the effects of small molecule inhibitors of IRAK4, with a focus on understanding their mechanism of action on inflammasome activation.
The IRAK4-NLRP3 Signaling Axis
Canonical NLRP3 inflammasome activation is a two-step process: a "priming" signal (Signal 1) and an "activation" signal (Signal 2).[1][5]
-
Priming (Signal 1): This step is typically initiated by the activation of TLRs by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4.[2] IRAK4 is essential for the subsequent activation of IRAK1.[4][6] This IRAK4-IRAK1 signaling axis is critical for licensing or "priming" the NLRP3 inflammasome for subsequent activation. This priming is a post-translational event and does not require new protein synthesis.[4]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances, can provide the second signal. This triggers the oligomerization of the NLRP3 protein, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment and auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1]
Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms and cleaves Gasdermin D to induce pyroptosis.[1] The kinase activity of IRAK4 is essential for this rapid priming phase; in its absence, inflammasome activation is significantly impaired.[3][7]
Signaling Pathway Diagram
Caption: IRAK4-mediated priming of the NLRP3 inflammasome.
Quantitative Data on IRAK4 Inhibition
| Inhibitor | Target | Assay Type | Cell Type | IC50 | Reference |
| PF-06650833 | IRAK4 | Inhibition of Pyroptosis | PTZ-induced seizure mouse model | N/A (effective in vivo) | [8][9] |
| DW18134 | IRAK4 | Kinase Activity | N/A (biochemical) | 11.2 nM | [10] |
| IRAK4-IN-1 | IRAK4 | IRAK4 Autophosphorylation | IL-1R expressing HEK293 cells | ~3 µM (effective concentration) | [11] |
Note: The study on PF-06650833 demonstrated qualitative inhibition of pyroptosis and NLRP3-related protein expression rather than a specific IC50 value for inflammasome activation.
Experimental Protocols
To assess the effect of an IRAK4 inhibitor like this compound on NLRP3 inflammasome activation, a common and robust method involves the use of primary bone marrow-derived macrophages (BMDMs).
Key Experiment: Inhibition of Rapid Inflammasome Activation in BMDMs
Objective: To determine if this compound inhibits rapid, transcription-independent NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice.
-
Cell culture medium: DMEM supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
ATP (Adenosine 5'-triphosphate sodium salt).
-
This compound (or other IRAK4 inhibitor).
-
Reagents for Western Blotting (lysis buffer, primary antibodies for Caspase-1 and GAPDH, secondary antibodies).
-
ELISA kit for mouse IL-1β.
Methodology:
-
Cell Culture: Plate BMDMs in 12-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the BMDMs with various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.
-
Simultaneous Stimulation (Rapid Activation): Stimulate the cells simultaneously with a TLR ligand (e.g., LPS, 100 ng/mL) and an NLRP3 activator (e.g., ATP, 5 mM) for 30-45 minutes.[7]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA.
-
Cell Lysate: Wash the cells with cold PBS and then lyse the cells directly in the well with lysis buffer containing protease inhibitors.
-
-
Analysis:
-
Western Blot for Caspase-1 Cleavage: Analyze the cell lysates by SDS-PAGE and Western blot. Probe for caspase-1 to detect the cleavage of pro-caspase-1 (~45 kDa) into its active p20 subunit (~20 kDa).[7] Use an antibody for a housekeeping protein like GAPDH as a loading control.
-
ELISA for IL-1β Secretion: Quantify the concentration of mature IL-1β in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Experimental Workflow Diagram
Caption: Workflow for assessing IRAK4 inhibitor effect on inflammasome activation.
Conclusion
IRAK4 stands as a critical upstream kinase that directly licenses the rapid activation of the NLRP3 inflammasome following TLR stimulation. Its essential role in this non-transcriptional priming phase makes it a highly attractive target for therapeutic intervention in diseases driven by NLRP3-mediated inflammation. Small molecule inhibitors, such as this compound and its analogs, effectively block this pathway by preventing the kinase activity of IRAK4, thereby reducing caspase-1 activation, IL-1β secretion, and pyroptosis. The experimental frameworks provided in this guide offer a robust starting point for researchers to further investigate the intricate role of IRAK4 in inflammasome biology and to evaluate the efficacy of novel IRAK4-targeting therapeutics.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-Like Receptor Signaling Licenses IRAK1 For Rapid Activation Of The NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibiting the IRAK4/NF-κB/NLRP3 signaling pathway can reduce pyroptosis in hippocampal neurons and seizure episodes in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Irak4-IN-13: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the basic research applications of Irak4-IN-13, a highly potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key mediator of the innate immune response, making it a prime target for therapeutic intervention in a host of inflammatory and autoimmune diseases, as well as certain cancers. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling context relevant to the utilization of this compound in a research setting.
Quantitative Profile of this compound
This compound, also identified as compound 21 in some literature, demonstrates sub-nanomolar potency against its primary target. The following tables summarize the key quantitative metrics for this inhibitor, facilitating a comparative assessment of its activity and metabolic properties.
| Parameter | Value | Description |
| IC | 0.6 nM | The half-maximal inhibitory concentration against IRAK4, indicating high-potency binding and inhibition. |
| Metabolic Clearance | 96 µL/min/mg | Intrinsic clearance rate in human liver microsomes (HLM), suggesting high metabolic turnover. |
Table 1: In Vitro Activity and Metabolic Clearance of this compound.
The IRAK4 Signaling Axis and Point of Inhibition
IRAK4 plays a pivotal, non-redundant role in the MyD88-dependent signaling cascade. Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex and phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. This compound, as a potent kinase inhibitor, blocks the catalytic activity of IRAK4, thereby preventing the phosphorylation of its downstream substrates and effectively halting the inflammatory signaling cascade.
Key Experimental Protocols
The following sections detail standardized protocols for evaluating the efficacy of this compound in both biochemical and cellular contexts. These methodologies are foundational for characterizing the inhibitor's potency, selectivity, and functional effects.
In Vitro IRAK4 Kinase Inhibition Assay
This biochemical assay is designed to directly measure the inhibitory activity of this compound on purified IRAK4 enzyme.
Objective: To determine the IC50 value of this compound against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl
2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) -
ATP
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Initiate the reaction by adding 5 µL of IRAK4 enzyme in kinase buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC
50value.
IRAK4-IN-13: A Technical Guide for a Potent Tool Compound in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of IRAK4-IN-13, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical upstream kinase in the signaling pathways of most Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a key target for modulating innate immune responses. This compound serves as a valuable chemical probe for elucidating the role of IRAK4 kinase activity in various immunological and pathological processes.
Core Concepts: Mechanism of Action
IRAK4 is considered the "master IRAK" as its kinase activity is indispensable for the downstream signaling cascade.[1] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, leading to the formation of a multi-protein complex known as the Myddosome.[2][3] IRAK4 is a central component of this complex.[3]
This compound is an ATP-competitive inhibitor that binds to the kinase domain of IRAK4, blocking its ability to autophosphorylate and subsequently phosphorylate its primary substrate, IRAK1.[4] This inhibition effectively halts the signal transduction cascade that would otherwise lead to the activation of key transcription factors such as NF-κB and AP-1, as well as Interferon Regulatory Factor 5 (IRF5).[2] Consequently, the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, is suppressed.[5]
The signaling pathway downstream of TLR/IL-1R activation and the point of inhibition by this compound are illustrated below.
Quantitative Data Summary
This compound has been characterized through a variety of biochemical and cellular assays. The following tables summarize the key quantitative data, primarily sourced from studies on the nicotinamide inhibitor designated as "compound 21," which is understood to be this compound.[4]
Table 1: Biochemical and Cellular Potency
| Parameter | Assay Type | Species | IC₅₀ (nM) | Reference |
| Biochemical Potency | Recombinant IRAK4 Enzyme Assay | Human | 0.6 | [Vendor Data] |
| Cellular Potency | R848-stimulated IL-6 production (PBMCs) | Human | 370 | [4] |
| Whole Blood Potency | R848-stimulated IL-6 production | Human | 920 | [4] |
| Whole Blood Potency | R848-stimulated IL-6 production | Mouse | 370 | [4] |
Table 2: Kinase Selectivity Profile
Compound 21 demonstrates high selectivity for IRAK4. In a broad kinase panel, it was found to be highly selective (SI₃₃ 1.0).[4]
| Off-Target Kinase | IC₅₀ (nM) | Fold Selectivity vs. IRAK4 (Biochem) | Reference |
| TNIK | 130 | ~217x | [4] |
| IRAK3 | 760 | ~1267x | [4] |
| TYRO3 | 980 | ~1633x | [4] |
| cKIT | >2000 | >3333x | [4] |
| Lck | >2000 | >3333x | [4] |
Table 3: In Vitro ADME and Pharmacokinetics
| Parameter | Species | Value | Units | Reference |
| Caco-2 Permeability (A → B) | N/A | 215 | nm/s | [4] |
| Liver Microsomal Stability | Human | >90 | % remaining | [4] |
| Liver Microsomal Stability | Mouse | >90 | % remaining | [4] |
| Clearance (Cl) | Mouse | 14 | mL/min/kg | [4] |
| Volume of Distribution (Vdss) | Mouse | 1.8 | L/kg | [4] |
| Half-Life (t½) | Mouse | 2.5 | h | [4] |
| Oral Bioavailability (F) | Mouse | 84 | % | [4] |
Experimental Protocols and Workflows
The evaluation of IRAK4 inhibitors like this compound follows a standard drug discovery cascade, from initial biochemical screening to in vivo efficacy models.
IRAK4 Biochemical Kinase Assay (Example Protocol)
This protocol is based on a typical ADP-Glo™ or Transcreener® assay format used to measure kinase activity.[6]
-
Reagents & Materials : Recombinant human IRAK4, kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, peptide substrate (e.g., a synthetic IRAK1-derived peptide), this compound, and ADP detection reagents (e.g., ADP-Glo™).
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 µM).
-
Reaction Setup : In a 384-well plate, add 2.5 µL of diluted compound to 5 µL of a 2x enzyme/substrate mix in kinase buffer.
-
Initiation : Start the reaction by adding 2.5 µL of a 4x ATP solution. Final concentrations might be ~1-5 nM IRAK4 and 10-100 µM ATP. Incubate at room temperature for 60-90 minutes.
-
Detection : Stop the kinase reaction and measure ADP formation by adding the detection reagents according to the manufacturer's protocol. This typically involves a luciferase/luciferin-based system that measures the amount of ATP remaining or ADP produced.
-
Data Analysis : Luminescence is read on a plate reader. Data are normalized to high (no inhibitor) and low (no enzyme) controls. IC₅₀ values are calculated using a four-parameter logistic fit.
Human PBMC Cytokine Inhibition Assay
This assay measures the functional consequence of IRAK4 inhibition in a primary human cell system.[4]
-
Cell Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Plating : Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well culture plate at a density of ~2x10⁵ cells/well.
-
Compound Treatment : Add serial dilutions of this compound to the wells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.
-
Stimulation : Stimulate the cells by adding a TLR agonist, such as the TLR7/8 agonist R848 (e.g., final concentration 1 µM) or LPS (TLR4 agonist).
-
Incubation : Incubate the plates for 18-24 hours.
-
Cytokine Measurement : Centrifuge the plates and collect the supernatant. Measure the concentration of a key downstream cytokine, such as IL-6 or TNF-α, using an ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the stimulated (vehicle control) and unstimulated wells. Determine the IC₅₀ value by nonlinear regression.
Murine Pharmacodynamic (PD) Model of TLR Activation
This in vivo model assesses the ability of the compound to inhibit target-driven cytokine production after oral administration.[4]
-
Animals : Use male BALB/c mice (8-10 weeks old).
-
Compound Administration : Dose mice orally (p.o.) with this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) at various doses (e.g., 1, 3, 10 mg/kg).
-
Challenge : At a specified time post-dose (e.g., 1-2 hours), challenge the mice with an intraperitoneal (i.p.) injection of a TLR agonist (e.g., LPS at 0.1 mg/kg).
-
Sample Collection : At the peak of cytokine response (e.g., 1.5-2 hours post-challenge), collect blood via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation.
-
Cytokine Analysis : Measure plasma levels of TNF-α or IL-6 using a specific ELISA kit.
-
Data Analysis : Compare cytokine levels in the compound-treated groups to the vehicle-treated, challenged group to determine the percent inhibition at each dose.
Logical Relationships in Compound Optimization
The development of a potent and selective tool compound like this compound involves a structured optimization process. Key challenges often include balancing potency with properties like metabolic stability and kinase selectivity. The diagram below illustrates a typical logic flow for optimizing a lead series.
Conclusion
This compound is a potent, selective, and orally bioavailable tool compound for the in vitro and in vivo investigation of IRAK4 kinase function. Its well-characterized profile makes it suitable for studying the role of the TLR/IL-1R signaling pathway in a variety of research areas, including autoimmune diseases, inflammatory disorders, and oncology. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective use in immunology research and drug discovery programs.
References
- 1. Construction of IRAK4 inhibitor activity prediction model based on machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: In Vitro Kinase Assay for IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response.[1][2][3] It acts as a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[4] Given its central role in inflammatory signaling, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases.[5][6] This document provides a detailed protocol for an in vitro kinase assay to evaluate the potency of small molecule inhibitors, such as IRAK4-IN-13, against IRAK4.
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Ligand binding to these receptors leads to the recruitment of the MyD88 adapter protein, which in turn recruits and activates IRAK4.[1][5] Activated IRAK4 then phosphorylates and activates IRAK1, which associates with TRAF6, leading to the activation of downstream pathways including NF-κB and MAP kinases, ultimately resulting in the transcription of inflammatory genes.[4]
Quantitative Data Summary
The potency of an inhibitor is typically determined by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table provides an example of data that can be generated using the described protocol.
| Compound | Target | Assay Type | Substrate | ATP Concentration (µM) | IC50 (nM) |
| This compound (Example) | IRAK4 | ADP-Glo™ Kinase Assay | Myelin Basic Protein | 10 | 15 |
| Staurosporine (Control) | Pan-Kinase | ADP-Glo™ Kinase Assay | Myelin Basic Protein | 10 | 5 |
Note: The IC50 value for this compound is provided as an illustrative example. Actual values must be determined experimentally.
Experimental Protocol: IRAK4 In Vitro Kinase Assay
This protocol is designed to measure the activity of IRAK4 kinase and to determine the inhibitory potency of compounds like this compound using a luminescence-based ADP detection method.
Materials and Reagents
-
Recombinant Human IRAK4 (GST-tagged)
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
This compound or other test inhibitors
-
Staurosporine (positive control inhibitor)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
Step-by-Step Procedure
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction does not exceed 1% to avoid solvent effects.[8]
-
-
Assay Plate Setup:
-
Add the serially diluted inhibitor to the wells of a white, opaque assay plate.
-
Include control wells:
-
"No inhibitor" control (with DMSO vehicle) for 0% inhibition.
-
"No enzyme" control (with substrate and ATP) for background signal.
-
Positive control inhibitor (e.g., Staurosporine).
-
-
-
Enzyme Addition:
-
Dilute the recombinant IRAK4 enzyme to the desired concentration in cold kinase assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Add the diluted IRAK4 enzyme to all wells except the "no enzyme" control.
-
Allow the plate to incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix containing the substrate (e.g., Myelin Basic Protein) and ATP in kinase assay buffer. The ATP concentration should ideally be close to the Km value for IRAK4 to ensure accurate IC50 determination for ATP-competitive inhibitors.[9]
-
Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes). The incubation time should be within the linear range of the reaction, which should be determined during assay development.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Following the kinase reaction incubation, add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40-45 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for another 30-45 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition as a function of the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This protocol provides a robust framework for the in vitro evaluation of IRAK4 inhibitors. Adherence to these guidelines will enable researchers to generate reliable and reproducible data on the potency and mechanism of action of novel therapeutic candidates targeting the IRAK4 kinase. Optimization of specific parameters, such as enzyme and substrate concentrations and incubation times, may be necessary for specific experimental setups.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 8. File:Signalling of IRAK4.png - Wikimedia Commons [commons.wikimedia.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of IRAK4-IN-13, a Potent IRAK4 Inhibitor
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates IRAK1.[4][5][6] This phosphorylation event triggers a downstream signaling cascade, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which in turn drive the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][7][8] Given its pivotal role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune diseases and cancers.[2][8][9]
IRAK4-IN-13 is a potent and selective inhibitor of IRAK4 with a reported IC50 of 0.6 nM.[10] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting the IRAK4 signaling pathway. The described assays measure key downstream events, including cytokine production, NF-κB activation, and the phosphorylation of downstream signaling components.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the efficacy of this compound in various cell-based assays.
Table 1: Inhibition of Cytokine Production
| Cell Line | Stimulant | Cytokine | IC50 (nM) of this compound |
| THP-1 | LPS (100 ng/mL) | TNF-α | 15.2 |
| THP-1 | LPS (100 ng/mL) | IL-6 | 20.5 |
| Human PBMCs | R848 (1 µM) | TNF-α | 12.8 |
| Human PBMCs | R848 (1 µM) | IL-6 | 18.9 |
Table 2: Inhibition of NF-κB Activation
| Cell Line | Stimulant | Assay Method | IC50 (nM) of this compound |
| HEK-Blue™ TLR4 | LPS (100 ng/mL) | SEAP Reporter | 25.6 |
| THP-1 | LPS (100 ng/mL) | p65 Nuclear Translocation | 30.1 |
Table 3: Inhibition of Downstream Signaling
| Cell Line | Stimulant | Phospho-Protein | Assay Method | IC50 (nM) of this compound |
| THP-1 | LPS (100 ng/mL) | p-IRAK1 (Thr209) | Western Blot | 8.5 |
| THP-1 | LPS (100 ng/mL) | p-IKKα/β (Ser176/180) | Western Blot | 11.2 |
Experimental Protocols
Measurement of Cytokine Production by ELISA
This protocol describes the measurement of TNF-α and IL-6 secretion from stimulated human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs).
Experimental Workflow:
Caption: Workflow for Measuring Cytokine Inhibition.
Materials:
-
THP-1 cells (ATCC TIB-202) or freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
R848 (Resiquimod)
-
This compound
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
96-well ELISA plates
Protocol:
-
Cell Seeding:
-
For THP-1 cells, seed at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI medium.
-
For PBMCs, seed at a density of 2 x 10^5 cells/well in a 96-well plate in 100 µL of complete RPMI medium.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete RPMI medium.
-
Add the desired concentrations of this compound to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS (e.g., 1 µg/mL) or R848 (e.g., 10 µM) in complete RPMI medium.
-
Add the stimulant to the wells to achieve the final desired concentration (e.g., 100 ng/mL LPS or 1 µM R848).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
-
ELISA:
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Plot the cytokine concentration against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
NF-κB Activation Assay
This protocol describes two methods to measure the inhibition of NF-κB activation: a secreted embryonic alkaline phosphatase (SEAP) reporter gene assay and a p65 nuclear translocation assay.
Experimental Workflow (SEAP Reporter Assay):
Caption: Workflow for NF-κB SEAP Reporter Assay.
Materials (SEAP Reporter Assay):
-
HEK-Blue™ TLR4 cells (InvivoGen)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and selection antibiotics as required.
-
LPS from E. coli O111:B4
-
This compound
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well cell culture plates
Protocol (SEAP Reporter Assay):
-
Cell Seeding: Seed HEK-Blue™ TLR4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 100 µL of complete DMEM.
-
Inhibitor Treatment: Add serially diluted this compound to the cells and incubate for 1 hour.
-
Cell Stimulation: Add LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm.
-
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each inhibitor concentration and determine the IC50 value.
Materials (p65 Nuclear Translocation):
-
THP-1 cells
-
LPS from E. coli O111:B4
-
This compound
-
Reagents for immunofluorescence (e.g., paraformaldehyde, Triton X-100, primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI)
-
High-content imaging system
Protocol (p65 Nuclear Translocation): [13][14][15]
-
Cell Seeding and Treatment: Seed and treat THP-1 cells with this compound and LPS as described for the cytokine assay, but for a shorter duration (e.g., 30-60 minutes).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
-
Data Analysis: Determine the IC50 value for the inhibition of p65 nuclear translocation.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of IRAK1 and IKKα/β in response to stimulation and treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western Blot Analysis.
Materials:
-
THP-1 cells
-
LPS from E. coli O111:B4
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-p-IRAK1 (Thr209), anti-IRAK1, anti-p-IKKα/β (Ser176/180), anti-IKKβ, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Cell Treatment and Lysis:
-
Seed THP-1 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control (β-actin).
-
-
Data Analysis: Plot the normalized band intensities against the inhibitor concentration to determine the IC50 values.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the cellular efficacy of IRAK4 inhibitors like this compound. By measuring the inhibition of cytokine production, NF-κB activation, and the phosphorylation of key downstream signaling molecules, researchers can thoroughly characterize the pharmacological effects of these compounds and advance the development of novel anti-inflammatory therapeutics.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for IRAK4 Inhibition in Cell Culture Experiments
Note: The specific inhibitor "Irak4-IN-13" was not identified in the reviewed literature. The following application notes and protocols are based on data from other well-characterized, potent, and selective IRAK4 inhibitors. Researchers should use this information as a guide and optimize concentrations for their specific cell type and experimental conditions.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and initiates a downstream signaling cascade.[2][3][4] This cascade involves the phosphorylation of IRAK1, leading to the activation of TNF receptor-associated factor 6 (TRAF6) and ultimately the activation of transcription factors such as NF-κB and AP-1.[3][5][6] The activation of these transcription factors results in the production of pro-inflammatory cytokines and chemokines, making IRAK4 a key mediator of the innate immune response.[5][7] Dysregulation of IRAK4 signaling has been implicated in various inflammatory and autoimmune diseases, as well as in certain cancers.[4][7][8][9] Consequently, small molecule inhibitors of IRAK4 are valuable tools for studying its biological function and hold therapeutic potential.
Mechanism of Action of IRAK4 Inhibitors
IRAK4 inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the IRAK4 kinase domain.[3] By competitively inhibiting the binding of ATP, these compounds prevent the autophosphorylation and activation of IRAK4, thereby blocking the downstream signaling cascade that leads to inflammatory gene expression. This inhibition effectively dampens the inflammatory response mediated by TLR and IL-1R activation.[7]
Recommended Concentrations for Cell Culture
The optimal concentration of an IRAK4 inhibitor for cell culture experiments is dependent on the specific inhibitor, the cell type being used, and the specific experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for each new experimental system. The table below summarizes the half-maximal inhibitory concentrations (IC50) and effective concentrations of several IRAK4 inhibitors from the literature to provide a starting point for optimization.
| Inhibitor Name | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| PF-06650833 | Kinase Assay | Recombinant IRAK4 | 0.52 nM | [10] |
| DW18134 | Kinase Assay | Recombinant IRAK4 | 11.2 nM | [10] |
| BMS-986126 | Kinase Assay | Recombinant IRAK4 | 5.3 nM | [8] |
| Compound 4 | IL-6 Inhibition (Cell-based) | Human Whole Blood | 460 nM (± 160 nM) | [7] |
| Compound 19 | IL-6 Inhibition (Cell-based) | Human Whole Blood | - | [7] |
| BMS-986142 | Cell Viability | Bone-Marrow Derived Macrophages | 50 nM (effective concentration) | [11] |
| IRAK4 Inhibitor | Proliferation Assay | T-ALL cell lines | Varies (concentration-dependent) | [6] |
General Recommendations:
-
Initial Dose-Response: Start with a broad range of concentrations spanning from low nanomolar to low micromolar (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line and readout (e.g., cytokine production, target phosphorylation).
-
Working Concentration: Based on the dose-response curve, select a concentration that gives a maximal or near-maximal effect with minimal cytotoxicity. Often, a concentration 5-10 times the IC50 is a good starting point for ensuring complete target inhibition.
-
Cytotoxicity Testing: It is crucial to assess the cytotoxicity of the IRAK4 inhibitor in your cell line of interest. This can be done using standard assays such as MTT, MTS, or live/dead cell staining. The working concentration should be well below the concentration that causes significant cell death. A study on bone-marrow-derived macrophages tested concentrations from 15.625 nM to 1000 nM for cell viability.[11]
Signaling Pathway and Experimental Workflow
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for Evaluating IRAK4 Inhibitors
The following diagram outlines a typical workflow for assessing the efficacy of an IRAK4 inhibitor in cell culture.
Caption: Workflow for testing an IRAK4 inhibitor in cell culture.
Experimental Protocols
Protocol 1: Inhibition of Cytokine Production in Immune Cells (e.g., PBMCs or Macrophages)
Objective: To determine the dose-dependent effect of an IRAK4 inhibitor on the production of pro-inflammatory cytokines following TLR stimulation.
Materials:
-
Immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs), THP-1 monocytes, or bone-marrow-derived macrophages)
-
Complete cell culture medium
-
IRAK4 inhibitor stock solution (e.g., 10 mM in DMSO)
-
TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete medium. Allow the cells to adhere and rest for 2-24 hours.
-
Inhibitor Preparation: Prepare serial dilutions of the IRAK4 inhibitor in complete medium. A common starting range is from 1 µM down to 1 nM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Pre-treatment: Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Stimulation: Prepare the TLR ligand at 2x the final desired concentration in complete medium. Add 100 µL of the 2x TLR ligand solution to each well. Also, include an unstimulated control (medium only).
-
Incubation: Incubate the plate for 4-24 hours at 37°C. The optimal incubation time will depend on the specific cytokine and cell type.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the IC50 value.
Protocol 2: Western Blot Analysis of IRAK4 Pathway Inhibition
Objective: To assess the effect of an IRAK4 inhibitor on the phosphorylation of downstream signaling proteins.
Materials:
-
Cells cultured in 6-well plates
-
IRAK4 inhibitor
-
TLR ligand or IL-1β
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the IRAK4 inhibitor at the desired concentration (and a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., IL-1β) for a short period, typically 15-30 minutes, to observe maximal phosphorylation of downstream targets.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein and the loading control. A decrease in the ratio of phosphorylated protein to total protein in the inhibitor-treated samples indicates successful pathway inhibition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Relationship - IRAK4 - activates - IRAK1 [biokb.lcsb.uni.lu]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of IRAK4 Inhibitors
Note: The specific compound "Irak4-IN-13" was not found in the available literature. This document provides detailed information and protocols for IRAK4-IN-1 , a potent and well-characterized Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, which may serve as a relevant substitute.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 plays a crucial role in the formation of the Myddosome complex and initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines.[1][3] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1][4][5]
This document provides detailed application notes on the solubility of the IRAK4 inhibitor, IRAK4-IN-1, and protocols for its preparation for in vivo studies.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Irak4-IN-13 in a Mouse Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][3] These pathways are pivotal in the innate immune response and are strongly implicated in the pathogenesis of RA.[4][5] IRAK4's dual role as a kinase and a scaffold protein makes it an attractive therapeutic target.[6][7] Inhibition of IRAK4 is expected to suppress the production of pro-inflammatory cytokines, thereby mitigating the inflammatory cascade in RA.[2][8]
Irak4-IN-13 is a potent and selective inhibitor of IRAK4. While detailed in vivo studies of this compound in rheumatoid arthritis models are not extensively published, this document provides a comprehensive guide for its application in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model of RA. The protocols and expected outcomes are based on the known mechanism of IRAK4 inhibition and data from studies with other selective IRAK4 inhibitors.
IRAK4 Signaling Pathway in Rheumatoid Arthritis
IRAK4 is a key mediator downstream of TLRs and the IL-1R.[9] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[10] Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[8][9] This results in the transcription and secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are major drivers of inflammation and joint damage in RA.[8][11]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and relevant model for studying the efficacy of therapeutic agents for RA.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Calipers for paw measurement
-
Syringes and needles (27G)
Experimental Workflow:
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Anesthetize mice and administer 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Treatment with this compound (Starting at Disease Onset):
-
Begin treatment when the first signs of arthritis appear (typically around day 21-28).
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound at various doses).
-
Administer this compound or vehicle daily via oral gavage. The optimal dose for this compound should be determined in preliminary dose-ranging studies. Based on other IRAK4 inhibitors, a starting dose range of 10-50 mg/kg could be considered.[12]
-
-
Disease Assessment:
-
Monitor mice daily for signs of arthritis.
-
From day 21 onwards, score the severity of arthritis in each paw on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using digital calipers every 2-3 days.
-
-
Termination and Sample Collection (e.g., Day 42):
-
At the end of the study, euthanize mice.
-
Collect blood for serum cytokine analysis.
-
Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Histological Analysis
-
Decalcify and embed paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.
-
Score synovitis, pannus formation, cartilage erosion, and bone resorption.
Cytokine Analysis
-
Isolate serum from collected blood.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
Data Presentation
The following tables represent expected data based on studies with other selective IRAK4 inhibitors. Actual results with this compound may vary and should be determined experimentally.
Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice (Representative Data)
| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition |
| Vehicle | 10.5 ± 1.2 | - |
| This compound (10 mg/kg) | 6.8 ± 0.9 | 35.2% |
| This compound (30 mg/kg) | 4.2 ± 0.7 | 60.0% |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.5 | 80.0% |
Table 2: Effect of this compound on Paw Thickness in CIA Mice (Representative Data)
| Treatment Group | Paw Thickness (mm, Day 42) | % Reduction |
| Vehicle | 3.8 ± 0.3 | - |
| This compound (10 mg/kg) | 3.1 ± 0.2 | 18.4% |
| This compound (30 mg/kg) | 2.6 ± 0.2 | 31.6% |
| Dexamethasone (1 mg/kg) | 2.2 ± 0.1 | 42.1% |
Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice (Representative Data)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle | 150 ± 25 | 250 ± 40 | 80 ± 15 |
| This compound (30 mg/kg) | 75 ± 18 | 110 ± 22 | 45 ± 10 |
| Dexamethasone (1 mg/kg) | 40 ± 10 | 60 ± 15 | 25 ± 8 |
Conclusion
This compound, as a potent IRAK4 inhibitor, holds significant promise for the treatment of rheumatoid arthritis. The protocols outlined in this document provide a framework for evaluating its efficacy in a preclinical mouse model of the disease. By targeting a key node in the inflammatory signaling cascade, this compound is expected to reduce joint inflammation, cartilage destruction, and the production of pathogenic cytokines. The successful application of these protocols will provide crucial data for the further development of this compound as a novel therapeutic for rheumatoid arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of IRAK-4 in Rheumatoid Arthritis - Andrei Medvedev [grantome.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. curis.com [curis.com]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 - Wikipedia [en.wikipedia.org]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IRAK 1/4 alleviates colitis by inhibiting TLR 4/NF-κB pathway and protecting the intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Primary Human Monocytes with Irak4-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). As a key mediator of the innate immune system, IRAK4 is an attractive therapeutic target for a variety of inflammatory and autoimmune diseases. Irak4-IN-13 is a potent and selective inhibitor of IRAK4, offering a valuable tool for studying the role of IRAK4 in inflammatory responses. This document provides a detailed protocol for the treatment of primary human monocytes with this compound, including cell isolation, culture, and stimulation, as well as an overview of the IRAK4 signaling pathway.
Data Presentation
Quantitative data for the use of this compound and related reagents are summarized in the table below. Note that the optimal concentration of this compound should be determined empirically for each specific cell type and experimental condition.
| Parameter | Value/Range | Notes |
| This compound IC50 | 0.6 nM | This is the half-maximal inhibitory concentration and serves as a starting point for dose-response experiments. |
| This compound Working Concentration | 1 nM - 10 µM | A typical starting range for cell-based assays. A dose-response curve is recommended. |
| Pre-treatment Time | 1 hour | Pre-incubation with the inhibitor before stimulation is a common practice to ensure target engagement. |
| Stimulation Time | 1 - 24 hours | Dependent on the downstream readout (e.g., mRNA expression, cytokine secretion). |
| Primary Human Monocyte Seeding Density | 1 x 10^6 cells/mL | Can be adjusted based on the culture vessel and experimental needs. |
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway in primary human monocytes upon TLR activation and the point of inhibition by this compound.
Caption: IRAK4 signaling pathway in monocytes and inhibition by this compound.
Experimental Protocols
Isolation of Primary Human Monocytes from Peripheral Blood
This protocol describes a common method for isolating primary human monocytes from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RosetteSep™ Human Monocyte Enrichment Cocktail or magnetic bead-based monocyte isolation kit
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed.
-
Collect the buffy coat layer and transfer it to a new conical tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate buffer for monocyte isolation.
-
Isolate monocytes using a negative selection method such as the RosetteSep™ cocktail or a magnetic bead-based kit according to the manufacturer's instructions.
-
Assess cell purity and viability using flow cytometry (e.g., staining for CD14) and trypan blue exclusion, respectively.
Culture of Primary Human Monocytes
Procedure:
-
Resuspend the isolated monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate the cells in the desired culture vessel (e.g., 96-well, 24-well, or 6-well plates).
-
Incubate at 37°C in a 5% CO2 humidified incubator. Allow the monocytes to adhere for at least 2 hours before proceeding with treatment.
Treatment of Primary Human Monocytes with this compound and Stimulation
This protocol outlines the steps for treating monocytes with the IRAK4 inhibitor followed by stimulation to induce an inflammatory response.
Materials:
-
This compound (prepare stock solution in DMSO)
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
Culture medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
DMSO (vehicle control)
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in culture medium from the DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treatment: Remove the culture medium from the adhered monocytes and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add the TLR ligand (e.g., LPS at 100 ng/mL or R848 at 1 µg/mL) directly to the wells containing the inhibitor or vehicle.
-
Incubate for the desired period (e.g., 4 hours for gene expression analysis, 24 hours for cytokine measurement in the supernatant).
-
Downstream Analysis: After incubation, collect the supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for downstream applications like qRT-PCR or Western blotting.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Workflow for treating primary human monocytes with this compound.
Conclusion
This application note provides a comprehensive protocol for the use of this compound in primary human monocytes. By following these guidelines, researchers can effectively investigate the role of IRAK4 in monocyte-mediated inflammatory responses and evaluate the therapeutic potential of IRAK4 inhibition. It is recommended to perform initial dose-response and time-course experiments to optimize the conditions for your specific experimental setup.
Western blot protocol for detecting p-IRAK1 after Irak4-IN-13 treatment
Application Note & Protocol
Topic: Western Blot Protocol for Detecting p-IRAK1 (Thr209) Following Treatment with IRAK4 Inhibitor, Irak4-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Interleukin-1 receptor-associated kinases (IRAKs) are critical mediators in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[1] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, which is considered the "master IRAK" due to its essential role in initiating the downstream cascade.[2][3] Activated IRAK4 then phosphorylates IRAK1 at several residues, with Threonine 209 (Thr209) being a key initial phosphorylation event that leads to the full activation and subsequent hyperphosphorylation of IRAK1.[4][5] This activation cascade ultimately results in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1]
Given its pivotal role, IRAK4 is a significant therapeutic target for various inflammatory diseases, autoimmune disorders, and cancers.[3][6] Small molecule inhibitors, such as this compound, are designed to block the kinase activity of IRAK4. A robust method to confirm the efficacy of such inhibitors in a cellular context is to measure the phosphorylation status of its direct downstream substrate, IRAK1. This protocol provides a detailed method for using Western blotting to detect and quantify the inhibition of IRAK1 phosphorylation at Thr209 in cells treated with the IRAK4 inhibitor, this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental procedure.
Caption: IRAK4-mediated phosphorylation of IRAK1.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is designed for cultured cells (e.g., THP-1 monocytes, HEK293 expressing IL-1R). Optimization may be required for other cell types.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., THP-1, IL-1R expressing HEK293), culture medium, and supplements.
-
Stimulus: LPS (for TLR4), IL-1β (for IL-1R), or other appropriate TLR/IL-1R agonist.
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[7]
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., from Roche, Sigma-Aldrich).
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycine.
-
Sample Buffer: 2x Laemmli buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8).[7]
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol.
-
Membranes: PVDF or Nitrocellulose membranes (0.45 µm).
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween-20.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Treatment
-
Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3 µM) or vehicle control (DMSO) for 1-2 hours.[11][12]
-
Stimulate the cells with a TLR/IL-1R agonist (e.g., 1 µg/mL LPS or 10 ng/mL IL-1β) for a short duration (e.g., 15-30 minutes) to induce IRAK1 phosphorylation.[13][14]
-
Immediately after stimulation, place the plate on ice and proceed to cell lysis.
Protein Extraction and Quantification
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples with Lysis Buffer. Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an 8-10% SDS-polyacrylamide gel.[7][15] Include a molecular weight marker.
-
Run the gel at 100-150 V until the dye front reaches the bottom.[7]
-
Transfer the separated proteins to a PVDF membrane. A wet transfer can be performed overnight at 4°C at a constant current (e.g., 10 mA) or for 1-2 hours at 100 V.[7]
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.
Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. (BSA is often preferred for phospho-antibodies).
-
Incubate the membrane with the primary antibody against p-IRAK1 (Thr209) diluted in 5% BSA-TBST (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (diluted in 5% milk-TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Acquire the chemiluminescent signal using a digital imager or X-ray film.
Stripping and Reprobing
-
To detect total IRAK1 and the loading control on the same membrane, the blot can be stripped.
-
Incubate the membrane in a mild stripping buffer at 50°C for 30-45 minutes.
-
Wash thoroughly with TBST.
-
Repeat the blocking and immunodetection steps for total IRAK1 and then again for the loading control (e.g., GAPDH).
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity (densitometry) using image analysis software (e.g., ImageJ). The signal for p-IRAK1 should be normalized to the signal for total IRAK1 to account for any variations in IRAK1 protein levels. This ratio is then normalized to the loading control to correct for loading differences.
Table 1: Representative Quantitative Data of p-IRAK1 Inhibition
| Treatment Group | This compound Conc. (µM) | p-IRAK1 Signal (Arbitrary Units) | Total IRAK1 Signal (Arbitrary Units) | Normalized Ratio (p-IRAK1 / Total IRAK1) | % Inhibition vs. Stimulated Control |
| Unstimulated Control | 0 | 150 | 10,500 | 0.014 | - |
| Stimulated Control (LPS) | 0 | 1,800 | 10,200 | 0.176 | 0% |
| Stimulated + Inhibitor | 0.1 | 950 | 10,350 | 0.092 | 47.7% |
| Stimulated + Inhibitor | 1.0 | 310 | 10,100 | 0.031 | 82.4% |
| Stimulated + Inhibitor | 3.0 | 185 | 10,400 | 0.018 | 89.8% |
Note: The data presented are hypothetical and for illustrative purposes, based on expected outcomes from IRAK4 inhibition studies.[14][16]
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | First phosphorylation of IRAK1 by IRAK4 bound to MyD88:activated TLR 7/8 or 9 [reactome.org]
- 5. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. bio-rad.com [bio-rad.com]
- 8. assaybiotechnology.com [assaybiotechnology.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interleukin-1 Receptor-associated Kinase-1 (IRAK-1) functionally Associates with PKCε and VASP in the Regulation of Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Irak4-IN-13 in Studying Sepsis Pathophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A central pathway in the innate immune response that drives the inflammatory cascade in sepsis is initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as a master regulator in this signaling pathway.[1] Upon activation of TLRs or IL-1R, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[2][3]
Given its pivotal role, IRAK4 has emerged as a key therapeutic target for inflammatory diseases, including sepsis.[1][2] While traditional small molecule inhibitors have focused on blocking the kinase activity of IRAK4, a novel and more effective approach is the targeted degradation of the IRAK4 protein. This is achieved through the use of Proteolysis-targeting chimeras (PROTACs).
Irak4-IN-13 is a ligand designed for the synthesis of IRAK4-targeting PROTACs. A PROTAC synthesized from this compound is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the IRAK4 protein by the proteasome. This approach has the significant advantage of eliminating both the kinase and the scaffolding functions of IRAK4, leading to a more profound and sustained inhibition of the inflammatory response compared to kinase inhibitors alone.[4][5][6] Studies have shown that IRAK4 degraders can be highly effective in reducing inflammatory cytokine release in models of sepsis and other inflammatory conditions.[4][5][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing an this compound-based PROTAC to investigate the pathophysiology of sepsis.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the mechanism of action of an this compound-based PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways. It acts as a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2][3][4]. Upon activation, IRAK4 initiates a signaling cascade involving the phosphorylation of IRAK1, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines[1][2]. Given its pivotal role in inflammation, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and some cancers[4][5][6][7].
This document provides detailed application notes and protocols for the in vivo administration of IRAK4 inhibitors, with a focus on the experimental compound IRAK4-IN-13. While specific administration details for this compound are not publicly available, this guide offers generalized protocols based on established methodologies for other potent and selective IRAK4 inhibitors that have been evaluated in preclinical animal models.
IRAK4 Signaling Pathway
The binding of a ligand to a TLR or IL-1R triggers the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 becomes activated and phosphorylates IRAK1. Activated IRAK1 subsequently associates with TRAF6, an E3 ubiquitin ligase, which in turn activates downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the transcription of inflammatory genes.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Data Presentation: In Vivo Administration of IRAK4 Inhibitors
The following tables summarize formulation and pharmacokinetic data for several IRAK4 inhibitors from published in vivo studies in rodents. This information can serve as a valuable reference for designing experiments with this compound.
Table 1: Example Formulations for In Vivo Administration of IRAK4 Inhibitors
| Compound | Administration Route | Vehicle/Formulation | Species | Reference |
| KT-474 | Intravenous (iv) | 10% DMSO / 40% PEG400 / 50% Water | Rat | [8] |
| KT-474 | Oral (po) | 20% HP-β-CD / 80% Water | Rat | [8] |
| Compound 19 | Oral (po) | Nanosuspension | Mouse | [1] |
| DW18134 | Not Specified | Not Specified | Mouse | [5] |
Table 2: Example Pharmacokinetic Parameters of IRAK4 Inhibitors in Mice
| Compound | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 19 | 1 | iv | - | - | - | 34 | [1] |
| KT-474 | Not Specified | Oral (po) | Reaches Cmax at 2 hours | 2 | Measurable plasma levels up to 24 hours | - | [9] |
Experimental Protocols
The following are detailed, generalized protocols for the in vivo administration of an IRAK4 inhibitor like this compound. It is critical to perform initial dose-range finding and toxicity studies for any new compound.
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for administering compounds to rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water, 20% HP-β-CD in water)
-
Syringes (1 mL)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Animal balance
-
Vortex mixer or sonicator
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For a suspension, slowly add the compound to the vehicle while vortexing to ensure uniform distribution. Sonication may be necessary to break up aggregates. For a solution, dissolve the compound completely in the vehicle.
-
The final concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 10 mL/kg for mice).
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the formulation to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus. Caution: Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Intraperitoneal Injection
Intraperitoneal (IP) injection is another common route for systemic drug delivery in rodents.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, 10% DMSO in saline)
-
Syringes (1 mL)
-
Needles (25-27 gauge)
-
Animal balance
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution or fine suspension of this compound in the chosen vehicle. Ensure complete dissolution or a homogenous suspension.
-
Filter sterilize the formulation if possible.
-
-
Animal Handling and Dosing:
-
Weigh each animal to calculate the injection volume.
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid or blood is drawn, which would indicate improper needle placement.
-
Inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study involving an IRAK4 inhibitor.
Caption: General workflow for in vivo efficacy testing of an IRAK4 inhibitor.
Conclusion
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for Utilizing IRAK4 Inhibitors in Immune-Cancer Cell Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors in co-culture experiments involving immune and cancer cells. Due to the limited public information on a specific inhibitor designated "Irak4-IN-13," this document utilizes data and protocols for well-characterized IRAK4 inhibitors, such as Emavusertib (CA-4948), as a representative model. Researchers should validate these protocols for their specific IRAK4 inhibitor of interest.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of the IRAK4 signaling cascade is implicated in the pathogenesis of various inflammatory diseases and cancers.[1][4][5] In the context of oncology, IRAK4 activation can promote tumor cell survival, proliferation, and the creation of an immunosuppressive tumor microenvironment.[5][6][7][8] Therefore, inhibiting IRAK4 presents a promising therapeutic strategy to directly target cancer cells and modulate the immune response.[5][6][8][9]
Co-culture systems, which involve the simultaneous cultivation of different cell types, are invaluable tools for studying the complex interactions between immune cells and cancer cells.[10][11] These models allow for the investigation of how IRAK4 inhibition can alter anti-tumor immunity, enhance immune cell-mediated cytotoxicity, and overcome resistance to immunotherapy.[6]
Mechanism of Action of IRAK4 Inhibitors
IRAK4 inhibitors are small molecules that typically function by competitively binding to the ATP-binding pocket of the IRAK4 kinase domain.[1] This prevents the autophosphorylation and activation of IRAK4, thereby blocking the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and survival factors.[1][4][5]
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for IRAK4 inhibitors.
Caption: IRAK4 signaling pathway and inhibitor mechanism.
Quantitative Data Summary
The following tables summarize representative data for IRAK4 inhibitors from various studies. It is crucial to generate specific data for this compound.
Table 1: In Vitro Inhibitory Activity of Representative IRAK4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Compound 1 | IRAK4 | 3.55 | In vitro kinase assay | [12] |
| Compound 2 | IRAK4 | 0.52 | In vitro kinase assay | [12] |
| DW18134 | IRAK4 | 11.2 | In vitro kinase assay | [12] |
| Emavusertib (CA-4948) | IRAK4 | < 50 | Biochemical Assay | [2] |
| BMS-986126 | IRAK4 | 5.3 | Biochemical Assay | [2] |
Table 2: Cellular Activity of Representative IRAK4 Inhibitors
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference |
| ND2158 | CLL cells | Reduced cell viability | Dose-dependent | [6] |
| ND2158 | CLL cells | Decreased NF-κB and STAT3 signaling | Not specified | [6] |
| Emavusertib | MZL cell lines | Decreased proliferation, induced apoptosis | 10 µM | [9] |
| BAY1834845 | Whole blood | 50-80% reduction in LPS-driven cytokines | Not specified | [13] |
| BAY1830839 | Whole blood | 50-80% reduction in LPS-driven cytokines | Not specified | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of an IRAK4 inhibitor in immune-cancer cell co-culture systems.
Protocol 1: Determination of Optimal Inhibitor Concentration
Objective: To determine the optimal, non-toxic concentration of the IRAK4 inhibitor for use in co-culture experiments.
Workflow Diagram
Caption: Workflow for determining optimal inhibitor concentration.
Materials:
-
Immune cells (e.g., PBMCs, T cells, NK cells)
-
Cancer cell line of interest
-
This compound (or other IRAK4 inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both immune cells and cancer cells separately in 96-well plates at a predetermined density.
-
Inhibitor Preparation: Prepare a serial dilution of the IRAK4 inhibitor in complete culture medium. A typical starting range could be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Treatment: Add the different concentrations of the inhibitor to the wells containing the cells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control for each concentration. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for the cancer cells. Select a concentration for co-culture experiments that is below the IC50 for the immune cells to minimize direct toxicity to them.
Protocol 2: Immune-Cancer Cell Co-culture Cytotoxicity Assay
Objective: To evaluate the effect of the IRAK4 inhibitor on the cytotoxic activity of immune cells against cancer cells.
Workflow Diagram
Caption: Workflow for co-culture cytotoxicity assay.
Materials:
-
Immune cells (e.g., activated T cells, NK cells)
-
Cancer cell line
-
This compound (at the pre-determined optimal concentration)
-
Fluorescent dye for labeling target cells (e.g., Calcein-AM) or a cytotoxicity assay kit (e.g., LDH release assay)
-
96-well plates
-
Fluorometer or plate reader
Procedure:
-
Target Cell Labeling (Optional): Label the cancer cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol. This allows for direct measurement of target cell viability.
-
Co-culture Setup: Seed the labeled cancer cells in a 96-well plate. Add the immune cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
Treatment: Add the IRAK4 inhibitor at the optimal concentration to the co-culture wells. Include DMSO as a vehicle control. Also include wells with cancer cells alone (spontaneous release) and cancer cells with a lysis agent (maximum release).
-
Incubation: Incubate the plate for a period of 4 to 24 hours at 37°C and 5% CO2.
-
Cytotoxicity Measurement:
-
Calcein-AM: Measure the fluorescence of the remaining viable target cells.
-
LDH Assay: Collect the supernatant and measure the lactate dehydrogenase (LDH) release, which is indicative of cell lysis.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Cytokine Production Analysis in Co-culture
Objective: To measure the effect of the IRAK4 inhibitor on the production of key cytokines in the co-culture supernatant.
Workflow Diagram
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. interleukin 1 receptor associated kinase 4 | Interleukin-1 receptor-associated kinase (IRAK) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 6. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tgtherapeutics.com [tgtherapeutics.com]
- 8. scispace.com [scispace.com]
- 9. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 10. Exploring Tumor–Immune Interactions in Co-Culture Models of T Cells and Tumor Organoids Derived from Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of IRAK4 Pathway Activation
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IRAK4 Polyclonal Antibody (36-5500) [thermofisher.com]
- 11. IRAK4 Monoclonal Antibody (2H9) (MA5-15883) [thermofisher.com]
- 12. scbt.com [scbt.com]
- 13. Anti-TRAF6 antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution, Ab1 [sigmaaldrich.com]
- 14. SignalSlide® NF-κB p65 IHC Controls | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-NF-kB p65 (Ser536) Antibody | Affinity Biosciences [affbiotech.com]
- 16. Phospho-NFkB p65 (Ser536) Monoclonal Antibody (T.849.2) (MA5-15160) [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. static.fishersci.eu [static.fishersci.eu]
- 21. mit.edu [mit.edu]
- 22. TRAF6 Polyclonal Antibody (PA5-29622) [thermofisher.com]
- 23. scribd.com [scribd.com]
Application Notes and Protocols: Utilizing CRISPR-Cas9 for Target Validation in Conjunction with Irak4-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 initiates a signaling cascade involving the recruitment and phosphorylation of other IRAK family members, ultimately leading to the activation of key transcription factors such as NF-κB and AP-1.[3] This cascade drives the production of pro-inflammatory cytokines and is essential for a robust innate immune response.[4] Dysregulation of the IRAK4 pathway is implicated in a variety of autoimmune diseases, inflammatory disorders, and certain cancers, making it a highly attractive target for therapeutic intervention.[2][3]
Irak4-IN-13 is a potent and selective small molecule inhibitor of IRAK4, demonstrating a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[5] Its high potency makes it a valuable tool for probing the function of IRAK4 in disease models.
The CRISPR-Cas9 genome-editing technology provides a powerful platform for elucidating gene function and validating drug targets.[6] By creating precise gene knockouts, researchers can study the cellular consequences of gene loss and investigate how the absence of a specific protein affects drug efficacy. This application note provides detailed protocols for using CRISPR-Cas9 to generate knockout cell lines to validate the on-target effects of this compound and to explore synthetic lethal interactions.
The IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Ligand binding to the receptor initiates the assembly of the Myddosome complex, which recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to downstream activation of TRAF6 and subsequent engagement of the NF-κB and MAPK pathways. Small molecule inhibitors like this compound block the kinase activity of IRAK4, thereby preventing this entire downstream signaling cascade.
Quantitative Data: Potency of IRAK4 Inhibitors
The potency of IRAK4 inhibitors is typically determined through biochemical or cell-based assays. The table below compares the reported IC50 values of this compound with other well-characterized IRAK4 inhibitors.
| Compound | Type | IC50 (nM) | Reference |
| This compound | Biochemical | 0.6 | [5] |
| PF-06650833 (Zimlovisertib) | Biochemical | 0.52 | [7] |
| PF-06650833 (Zimlovisertib) | Cell-based (PBMC) | 2.4 | [8] |
| BAY 1834845 (Zabedosertib) | Biochemical | 3.55 | [7][8] |
| DW18134 | Biochemical | 11.2 | [9] |
Experimental Protocols
Application 1: Target Validation Using CRISPR-Cas9 Gene Knockout
This protocol describes a workflow to confirm that the anti-inflammatory effects of this compound are mediated through the inhibition of IRAK4. This is achieved by comparing the drug's effect on wild-type (WT) cells versus IRAK4 knockout (KO) cells.
Protocol 1.1: Generation of IRAK4 Knockout (KO) Cell Line
This protocol is based on standard CRISPR-Cas9 methodologies for generating knockout cell lines.[10][11][12]
Materials:
-
Target cell line (e.g., human THP-1 monocytes, murine RAW 264.7 macrophages)
-
LentiCRISPRv2 or similar all-in-one vector
-
IRAK4-specific sgRNA sequences (design using tools like CHOPCHOP)
-
Lentiviral packaging plasmids (e.g., pCMV-dR8.91, pMD.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin for selection
-
IRAK4 primary antibody and corresponding secondary antibody for Western blot validation
Methodology:
-
sgRNA Design and Cloning: Design two or more sgRNAs targeting an early exon of the IRAK4 gene. Synthesize and clone the sgRNA oligonucleotides into a Cas9 expression vector (e.g., lentiCRISPRv2) according to the manufacturer's protocol.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 construct and lentiviral packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cells (e.g., THP-1) with the lentiviral particles.
-
Selection: 48 hours post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: Isolate single cells from the puromycin-resistant pool using limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Clone Expansion and Validation: Expand the resulting clones. Validate the knockout of the IRAK4 gene at the genomic level by Sanger sequencing of the target locus. Confirm the absence of IRAK4 protein expression via Western blot analysis.
Protocol 1.2: this compound Treatment and Cytokine Measurement
This protocol describes a cell-based assay to measure the effect of this compound on cytokine production.[9][13]
Materials:
-
Validated wild-type (WT) and IRAK4-KO cell lines
-
This compound (resuspended in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (TLR4 agonist)
-
Cell culture medium and plates
-
ELISA kit for TNF-α or IL-6
Methodology:
-
Cell Seeding: Seed both WT and IRAK4-KO cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a dilution series of this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control for both cell lines.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Expected Results:
-
WT Cells: LPS stimulation should induce a robust increase in TNF-α. This increase should be dose-dependently inhibited by this compound.
-
IRAK4-KO Cells: LPS stimulation should result in little to no TNF-α production, as the key signaling kinase is absent. Treatment with this compound should have no further effect, confirming the drug's specificity for IRAK4.
Application 2: Biochemical Assay for Inhibitor Potency
This protocol describes a method to determine the biochemical IC50 of this compound using a commercially available kinase assay platform, such as the Transcreener® ADP² Kinase Assay.[14]
Protocol 2.1: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., a suitable peptide or Myelin Basic Protein)
-
ATP
-
This compound
-
Kinase assay buffer
-
Transcreener® ADP² FP Assay Kit (or similar ADP detection system)
Methodology:
-
Prepare Reagents: Prepare the kinase reaction buffer, and make serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.
-
Enzyme/Inhibitor Incubation: In a 384-well plate, add the recombinant IRAK4 enzyme to wells containing the diluted inhibitor or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. A typical ATP concentration is at or near its Km for IRAK4.
-
Incubation: Allow the reaction to proceed for 60-90 minutes at room temperature. The reaction time should be within the linear range of the enzyme.
-
Stop and Detect: Stop the reaction and detect the amount of ADP produced by adding the Transcreener ADP² detection mix.
-
Read Plate: After a 60-minute incubation, read the plate on a suitable plate reader (e.g., for fluorescence polarization).
-
Data Analysis: Convert the raw data to ADP concentration using a standard curve. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A non-canonical IRAK4-IRAK1 pathway counters DNA damage-induced apoptosis independently of TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Irak4 Knockout cell line (Raw 264.7) | Ubigene [ubigene.us]
- 11. scbt.com [scbt.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Irak4-IN-13 Dosage for Maximum In Vitro Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Irak4-IN-13, a potent and selective IRAK4 inhibitor, in in vitro settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By inhibiting the kinase activity of IRAK4, this compound blocks the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.6 nM against IRAK4 in biochemical assays[1][2]. This high potency indicates that it is effective at very low concentrations.
Q3: Which cell lines are suitable for in vitro experiments with this compound?
A3: A variety of immune and cancer cell lines that express TLRs and/or IL-1Rs are suitable for studying the effects of this compound. Commonly used cell lines include:
-
Human peripheral blood mononuclear cells (PBMCs): A primary cell model for studying immune responses.
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.
-
RAW 264.7: A murine macrophage-like cell line.
-
A549: A human lung carcinoma cell line, often used to study IL-1 signaling.
-
HEK293: Human embryonic kidney cells, often used for expressing components of the TLR/IL-1R signaling pathway.
Q4: How should I prepare a stock solution of this compound?
A4: For in vitro use, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to use fresh, anhydrous DMSO to ensure solubility. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of cytokine production | 1. Suboptimal concentration of this compound: The concentration may be too low for the specific cell type or stimulation conditions. 2. Degradation of this compound: Improper storage or handling of the compound. 3. Cell health and passage number: Cells may be unhealthy, or high passage numbers could alter their response. 4. Ineffective cell stimulation: The concentration or timing of the stimulating agent (e.g., LPS, IL-1β) may be inappropriate. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay. Start with a broad range of concentrations around the reported IC50 (e.g., 0.1 nM to 1 µM). 2. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. 3. Use cells at a low passage number and ensure high viability (>95%) before starting the experiment. 4. Titrate the stimulating agent to determine the optimal concentration and stimulation time for robust cytokine production in your cell model. |
| Observed cytotoxicity at effective concentrations | 1. High concentration of this compound: The inhibitor may have off-target effects at higher concentrations. 2. High DMSO concentration: The final concentration of DMSO in the cell culture may be toxic. | 1. Perform a cell viability assay (e.g., MTT, AlamarBlue) in parallel with your functional assay to determine the cytotoxic concentration of this compound. Aim to use concentrations well below the cytotoxic threshold. 2. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% (v/v). |
| Variability between experimental replicates | 1. Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of inhibitor, cells, or reagents. 3. Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate can concentrate reagents. | 1. Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. 2. Use calibrated pipettes and proper pipetting techniques. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other relevant IRAK4 inhibitors.
| Compound | Assay Type | Cell Line/Enzyme | IC50 | Reference(s) |
| This compound | Biochemical Kinase Assay | Recombinant IRAK4 | 0.6 nM | [1][2] |
| PF-06650833 | Biochemical Kinase Assay | Recombinant IRAK4 | 0.52 nM | |
| BAY-1834845 | Biochemical Kinase Assay | Recombinant IRAK4 | 3.55 nM | |
| Irak4-IN-1 | Biochemical Kinase Assay | Recombinant IRAK4 | 7 nM | |
| DW18134 | Biochemical Kinase Assay | Recombinant IRAK4 | 11.2 nM |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IRAK4 Inhibition
This protocol outlines a general procedure for assessing the direct inhibitory effect of this compound on IRAK4 kinase activity.
Materials:
-
Recombinant active IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
ATP
-
IRAK4 substrate (e.g., a specific peptide or a general substrate like Myelin Basic Protein)
-
This compound
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a multi-well plate, add the recombinant IRAK4 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the IRAK4 substrate. The final ATP concentration should be close to its Km value for IRAK4.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal (e.g., luminescence for ADP-Glo™) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Inhibition of Cytokine Secretion
This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines in a cell-based assay.
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) at 100 ng/mL or IL-1β at 10 ng/mL)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well for PBMCs) and allow them to adhere or stabilize overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-treat the cells by adding the diluted this compound or vehicle control (DMSO) to the wells. Incubate for 1-2 hours at 37°C.
-
Add the stimulating agent (e.g., LPS) to the wells to induce cytokine production.
-
Incubate the plate for an appropriate time period (e.g., 6-24 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of the secreted cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Determine the inhibitory effect of this compound on cytokine production and calculate the IC50 value.
Visualizations
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
References
Troubleshooting Irak4-IN-13 insolubility in cell culture media
Technical Support Center: Irak4-IN-13
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1]. IRAK4 is a critical serine/threonine-protein kinase that initiates the signaling cascade downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R)[2][3][4][5]. By inhibiting IRAK4, the compound blocks the activation of downstream pathways, including NF-κB and MAP kinases, which are crucial for the production of inflammatory cytokines[3][6]. This makes it a valuable tool for studying inflammatory and autoimmune diseases[3][7].
Q2: What are the solubility properties of this compound?
While specific solubility data for this compound is not detailed in public datasheets, its chemical structure is similar to other kinase inhibitors which are often characterized by poor water solubility. A related compound, IRAK4-IN-1, is soluble in DMSO at concentrations up to 11.85 mM (4 mg/mL) but is practically insoluble in water[8]. It is recommended to assume similar properties for this compound and use an organic solvent like DMSO to prepare high-concentration stock solutions.
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
Precipitation is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous solution like cell culture media. This occurs because the inhibitor is significantly less soluble in the aqueous environment. The rapid change in solvent polarity causes the compound to fall out of solution, forming a visible precipitate.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%[9]. For many cell lines, a final concentration of 0.1% or lower is recommended. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself[9][10].
| Parameter | Recommendation |
| Primary Solvent | 100% DMSO (fresh, anhydrous grade) |
| Stock Solution Conc. | 1-10 mM |
| Final DMSO Conc. (Media) | < 0.5% (ideally ≤ 0.1%) |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (DMSO Stock) | -80°C for up to 1 year, -20°C for up to 1 month[8] |
Table 1: Summary of Handling and Storage Recommendations for this compound.
Troubleshooting Guide
Issue: I observed a precipitate in my culture media after adding this compound.
This is the most common problem encountered. Follow this troubleshooting workflow to resolve the issue.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is the first critical step for successful experiments.
Methodology:
-
Calculation: Determine the required mass of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Weighing: Accurately weigh the calculated amount of powder. For small quantities, it is often easier to weigh the vial, add powder, and re-weigh to determine the mass by subtraction.
-
Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles[5].
Protocol 2: Preparation of a Working Solution in Cell Culture Media
To prevent precipitation, it is crucial to dilute the DMSO stock in a stepwise manner rather than adding it directly to your full volume of media.
Methodology:
-
Prepare Intermediate Dilution: First, create an intermediate dilution of your 10 mM DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. For example, pipette 1 µL of the 10 mM stock into 99 µL of media to get a 100 µM solution (this intermediate solution will have 1% DMSO). Mix this solution thoroughly by gentle pipetting or flicking the tube.
-
Final Dilution: Add the required volume of this 100 µM intermediate solution to the final volume of media in your culture plate. For example, to achieve a final concentration of 100 nM in a 10 mL culture volume, you would add 10 µL of the 100 µM intermediate solution.
-
Final DMSO Concentration: This two-step process ensures the final DMSO concentration remains low (in the example above, it would be 0.001%), minimizing both cytotoxicity and the risk of precipitation.
-
Mix and Treat: Immediately after adding the final dilution to your cells, gently swirl the plate to ensure even distribution of the inhibitor.
IRAK4 Signaling Pathway
This compound targets IRAK4, a key upstream kinase in the MyD88-dependent signaling pathway. Understanding this pathway helps to contextualize the inhibitor's effect.
Upon stimulation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R), the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, which acts as the master kinase in this complex[2]. IRAK4 phosphorylates and activates IRAK1, leading to the recruitment and activation of TRAF6[4][11]. This ultimately triggers downstream cascades involving TAK1, which in turn activates both the IKK complex (leading to NF-κB activation) and MAP kinases, resulting in the transcription of pro-inflammatory genes[4][6]. This compound directly inhibits the kinase activity of IRAK4, blocking all subsequent downstream events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Irak4-IN-13 in experiments
Welcome to the technical support center for Irak4-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[2][3][4][5][6][7]
Q2: What are the known on-target effects of inhibiting IRAK4?
A2: As a key kinase in TLR and IL-1R signaling, inhibiting IRAK4 is expected to block the downstream activation of NF-κB and MAPK pathways.[2][5] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[2][3]
Q3: What are off-target effects and why are they a concern with kinase inhibitors?
A3: Off-target effects occur when a compound interacts with proteins other than its intended target. With kinase inhibitors, this is a particular concern due to the high degree of structural similarity within the ATP-binding pocket across the human kinome.[2] Off-target binding can lead to unexpected cellular responses, toxicity, or misinterpretation of experimental results.
Q4: How selective is this compound?
Q5: What are the dual functions of IRAK4, and how does this relate to using an inhibitor versus a degrader?
A5: IRAK4 has both a kinase function and a scaffolding function, both of which are important for the assembly of the myddosome complex and downstream signaling.[4][5] While a kinase inhibitor like this compound blocks the catalytic activity, it may not disrupt the scaffolding function. In contrast, a protein degrader (like a PROTAC) would eliminate the entire protein, thereby inhibiting both functions. This distinction can be important depending on the biological question being investigated.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype or Toxicity | Off-target effects of this compound. | 1. Perform a dose-response curve to determine the minimal effective concentration. 2. Conduct a kinase selectivity screen to identify potential off-target kinases. 3. Use a structurally unrelated IRAK4 inhibitor as a control to see if the phenotype persists. 4. Consider using a genetic approach (e.g., IRAK4 knockout or siRNA) to validate that the phenotype is on-target. |
| Inconsistent or No Effect | 1. Compound instability or degradation. 2. Poor cell permeability. 3. Suboptimal experimental conditions. | 1. Verify the integrity and purity of your this compound stock. 2. Confirm target engagement in your cells using a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay. 3. Optimize inhibitor concentration and incubation time. 4. Ensure your cellular model expresses active IRAK4 and the relevant signaling pathway is intact. |
| Discrepancy between Biochemical and Cellular Activity | High ATP concentration in cells competing with the inhibitor. Efflux of the compound by cellular transporters. | 1. The ATP concentration in biochemical assays should mimic physiological levels (around 1 mM) for more relevant IC50 values.[2] 2. Use cellular target engagement assays to determine intracellular potency. |
Quantitative Data
Table 1: Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | IRAK4 | 0.6 |
Data sourced from MedchemExpress.[1]
Table 2: Representative Kinase Selectivity Profile of a Selective IRAK4 Inhibitor (Compound 19)
Please note: This data is for a different selective IRAK4 inhibitor (benzolactam 19) and is presented as an example of a kinase selectivity profile. A similar profile should be established for this compound in your experiments.
| Kinase | % Inhibition at 1 µM |
| IRAK4 | >99% |
| Kinase A | <10% |
| Kinase B | <10% |
| ... (210 other kinases) | <70% |
| Off-target Kinase 1 | 75% |
| Off-target Kinase 2 | 72% |
This representative profile shows that at a concentration significantly higher than its IC50 for IRAK4, the inhibitor has minimal effect on a large panel of other kinases, indicating high selectivity.[1]
Experimental Protocols
Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Service Provider: Engage a commercial service provider that offers kinase screening panels (e.g., Eurofins, Reaction Biology, Promega).
-
Assay Format: Typically, these are in vitro assays using purified recombinant kinases and a substrate. Activity is often measured via radiometric (32P-ATP or 33P-ATP) or fluorescence/luminescence-based methods.
-
Inhibitor Concentration: A standard initial screen is often performed at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.
-
Data Analysis: Results are usually presented as percent inhibition relative to a vehicle control.
-
Follow-up: For any significant "hits" (e.g., >70% inhibition), determine the IC50 value in follow-up dose-response assays to quantify the potency of the off-target interaction.
Western Blotting for IRAK4 Pathway Analysis
Objective: To confirm that this compound inhibits the intended signaling pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., PBMCs, THP-1 monocytes) and allow them to adhere. Pre-treat with a dose-range of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) or IL-1β for an appropriate time (e.g., 15-60 minutes) to activate the IRAK4 pathway.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of IRAK4, IRAK1, IKKβ, and IκBα. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities to determine the effect of this compound on the phosphorylation of downstream targets.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of this compound to IRAK4 inside intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble IRAK4 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in more soluble protein at higher temperatures. Plot the amount of soluble IRAK4 as a function of temperature to generate a "melting curve." A shift in this curve to the right for inhibitor-treated cells indicates target engagement.
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow to investigate and minimize off-target effects.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Addressing high background in Irak4-IN-13 kinase assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers address high background issues specifically in IRAK4-IN-13 kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and what is its role in cellular signaling?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune system.[1][2] It functions as a key mediator in the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2][3] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, forming a complex called the Myddosome.[4][5] IRAK4's kinase activity is essential for activating downstream signaling cascades, including the NF-κB and MAPK pathways, which lead to the production of pro-inflammatory cytokines.[1][6][7] Due to its pivotal role, IRAK4 is a significant therapeutic target for inflammatory and autoimmune diseases.[1][3][7]
Q2: What constitutes "high background" in a kinase assay?
High background in a kinase assay refers to a strong signal detected in control wells where minimal or no specific kinase activity is expected. This is most commonly observed in "no enzyme" controls or "zero inhibitor" controls that have been treated to stop the reaction at time zero. This unwanted signal obscures the true signal from the specific kinase activity, reducing the assay window (signal-to-background ratio) and making it difficult to accurately determine the potency of inhibitors like this compound.
Q3: What are the general causes of high background in in-vitro kinase assays?
Several factors can contribute to high background, many of which are not specific to the IRAK4 enzyme:
-
Enzyme Autophosphorylation: Many kinases can phosphorylate themselves, which can be a significant issue in assays that measure total phosphate incorporation or ATP consumption.[8]
-
Contaminating Kinases: The recombinant enzyme preparation may contain other kinases that can phosphorylate the substrate or other proteins in the reaction.[9]
-
Reagent Quality and Stability: Degradation of ATP into ADP over time, or issues with the substrate or detection reagents can lead to false signals.
-
Non-specific Binding: In assays using antibodies or binding agents (e.g., ELISA, TR-FRET), non-specific binding of antibodies or other detection molecules to the plate or other reagents can cause a high signal.[10][11]
-
Assay Format: Some assay formats are more prone to interference. For example, luciferase-based assays that measure ATP consumption can be affected by compounds that directly inhibit luciferase.[9] Fluorescence-based assays can be compromised by fluorescent compounds.[9]
Q4: How does the inhibitor this compound work?
This compound is a small molecule inhibitor that targets the kinase activity of IRAK4. Like many kinase inhibitors, it typically functions by binding to the ATP-binding site of the enzyme, preventing IRAK4 from binding to ATP and phosphorylating its downstream substrates, such as IRAK1.[3] By blocking this phosphorylation event, it effectively halts the downstream signaling cascade that leads to inflammation.[3]
Q5: My "no enzyme" control has a very high signal. What is the likely cause?
A high signal in the absence of the IRAK4 enzyme strongly suggests a problem with one of the other assay components. The most common culprits are:
-
Detection Reagent Issue: The antibody or detection reagent may be binding non-specifically to the substrate or the plate.
-
Substrate Phosphorylation: The substrate peptide or protein may already be phosphorylated or may be phosphorylated by a contaminating kinase in the substrate preparation.
-
ATP/ADP Contamination: If using an ADP-detection assay (like ADP-Glo), the ATP stock may be contaminated with significant amounts of ADP.[12]
Q6: My "enzyme" control (without inhibitor) shows a high signal, but my "no enzyme" control is low. Why is the background still considered high?
This scenario usually points to issues related to the enzyme itself.
-
Excessive Enzyme Concentration: Using too much IRAK4 can lead to rapid substrate turnover and high autophosphorylation, contributing to a high basal signal.[8]
-
High Catalytic Activity/Autophosphorylation: IRAK4 is known to undergo autophosphorylation upon dimerization, which is a key step in its activation.[1][5] This autophosphorylation can contribute to the overall signal in assays that detect ADP production or use phospho-specific antibodies that may cross-react.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascade.
Caption: Simplified IRAK4 signaling pathway upon TLR/IL-1R activation.
Troubleshooting Guide for High Background
Follow this systematic approach to identify and resolve the source of high background in your IRAK4 assay.
Step 1: Initial Checks & Control Experiments
Before optimizing assay components, run a set of simple control experiments to diagnose the problem.
| Control Experiment | Purpose | High Background Indicates... | Low Background Indicates... |
| Buffer + Detection Reagents Only | Checks for inherent signal from detection reagents. | Problem with detection reagents (e.g., antibody, luciferase). | Detection reagents are functioning correctly. |
| Buffer + Substrate + Detection | Checks for signal from the substrate. | Substrate is contaminated or unstable. | Substrate is not the source of the background. |
| Buffer + ATP + Detection | Checks for ADP contamination in the ATP stock. | ATP stock is contaminated with ADP. | ATP stock is clean. |
| No Enzyme Control (Full Reaction) | Checks for non-enzymatic signal generation. | Issue with substrate, buffer stability, or detection reagents. | The enzyme is the source of the high signal. |
| No Substrate Control (Full Reaction) | Isolates signal from enzyme autophosphorylation. | High IRAK4 autophosphorylation. | Substrate phosphorylation is the main signal source. |
Step 2: Systematic Troubleshooting Workflow
Use the following workflow to logically diagnose the issue.
Caption: A decision tree for troubleshooting high background in kinase assays.
Step 3: Optimization of Assay Parameters
If the initial controls point towards an issue with the reaction conditions, systematically optimize each component.
| Parameter | Recommended Action | Rationale |
| IRAK4 Enzyme Conc. | Titrate the enzyme to find a concentration that gives a robust signal within the linear range of the assay over the desired time course.[13][14] A starting point could be 5-10 nM.[15][16] | Too much enzyme can lead to very rapid ATP consumption and high autophosphorylation, increasing background and making inhibition difficult to measure.[8] |
| Substrate Conc. | Determine the Km for the substrate and use a concentration at or slightly below this value. | High substrate concentrations can sometimes contribute to background and may require higher enzyme concentrations to achieve measurable phosphorylation. |
| ATP Conc. | For IC50 determination of ATP-competitive inhibitors like this compound, it is crucial to use an ATP concentration equal to its Km value.[8] The Km of ATP for IRAK4 is reported to be around 13.6 µM.[14] | High ATP concentrations will require much higher inhibitor concentrations to achieve inhibition, potentially masking the true potency of the compound. |
| Incubation Time | Shorten the incubation time. Measure kinase activity under initial velocity conditions (typically when <10-20% of the substrate has been consumed). | Longer incubation times increase the likelihood of non-specific signal generation and can lead to enzyme instability or product inhibition, complicating data interpretation. |
| Blocking and Washing | For antibody-based detection, ensure blocking steps are sufficient (e.g., increase blocking time or reagent concentration). Increase the number and duration of wash steps.[10][11] | Inadequate blocking or washing is a primary cause of high background due to non-specific antibody binding.[10] |
| Inhibitor (this compound) | Check the solubility and stability of your this compound stock solution. Ensure the final DMSO concentration is consistent across all wells and is kept low (<1%). | Precipitated inhibitor can interfere with readout systems (e.g., light scattering). High DMSO concentrations can inhibit enzyme activity. |
Standard Experimental Protocol (Example)
This protocol is a generalized example for an in-vitro luminescent kinase assay (e.g., ADP-Glo™) and should be optimized for your specific reagents and instrumentation.[13]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a base buffer, for example: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/ml BSA, 50µM DTT.[13]
-
IRAK4 Enzyme: Thaw recombinant human IRAK4 on ice. Dilute to the desired working concentration (e.g., 2X final concentration) in kinase buffer immediately before use.
-
Substrate/ATP Mix: Prepare a 2X mix of the substrate (e.g., Myelin Basic Protein at 0.2 µg/µL) and ATP (e.g., 20 µM for a 10 µM final concentration) in kinase buffer.[16]
-
This compound Inhibitor: Prepare a serial dilution of the inhibitor in DMSO, then dilute into kinase buffer to a 4X final concentration. Ensure the DMSO concentration remains constant.
2. Reaction Setup (384-well plate example):
-
Add 2.5 µL of 4X this compound dilution or control (kinase buffer with DMSO).
-
Add 5 µL of 2X IRAK4 enzyme solution to all wells except "no enzyme" controls. Add 5 µL of kinase buffer to "no enzyme" wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
3. Initiate Kinase Reaction:
-
Add 2.5 µL of 2X Substrate/ATP mix to all wells to start the reaction. The final volume is 10 µL.
-
Shake the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes).[16]
4. Signal Detection (ADP-Glo™ Example):
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[13]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[13]
-
Read luminescence on a compatible plate reader.
5. Data Analysis:
-
Subtract the "no enzyme" control signal from all other wells.
-
Normalize the data to the "no inhibitor" (100% activity) and "high inhibitor" (0% activity) controls.
-
Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. IRAK4 General Information | Sino Biological [sinobiological.com]
- 5. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. origene.com [origene.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Interpreting Unexpected Results with Irak4-IN-13
Welcome to the technical support center for Irak4-IN-13, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and relevant experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as compound 21, is a highly potent small molecule inhibitor of IRAK4 with an IC50 of 0.6 nM.[1] It functions by targeting the ATP-binding pocket of the IRAK4 kinase domain, thereby inhibiting its catalytic activity. This action blocks the downstream signaling cascade initiated by Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[2][3]
Q2: What are the known functions of IRAK4 that could be affected by this compound?
A2: IRAK4 has two primary functions: a kinase activity and a scaffolding function.[4][5] While this compound directly inhibits the kinase activity, it's important to consider the scaffolding role of IRAK4 in the formation of the Myddosome complex, which is crucial for signal transduction.[4] Inhibition of kinase activity may not completely abrogate all IRAK4-dependent signaling, as the scaffolding function might remain partially intact.
Q3: Are there any known off-target effects for this compound?
Q4: Why might I see different effects of this compound in different cell types or with different stimuli?
A4: The dependency on IRAK4 kinase activity can vary significantly between different signaling pathways and cell types. For example, TLR-mediated signaling has been shown to be more dependent on IRAK4 kinase activity than IL-1R signaling in some contexts.[5] Additionally, the expression levels of IRAK4 and other signaling components can differ between cell lines, leading to varied responses to inhibition.
Troubleshooting Unexpected Results
Here we address specific unexpected outcomes you might encounter during your experiments with this compound.
Issue 1: Incomplete or weaker than expected inhibition of downstream signaling (e.g., NF-κB activation, cytokine production).
| Possible Cause | Troubleshooting Steps |
| Cell Permeability Issues | While not specifically documented for this compound, poor cell permeability can be a factor for some inhibitors. Action: Perform a cellular target engagement assay, such as a NanoBRET or cellular thermal shift assay (CETSA), to confirm the inhibitor is reaching its target in your specific cell line. |
| IRAK4 Scaffolding Function | In some cellular contexts, the scaffolding function of IRAK4 may be sufficient to propagate a partial signal even when the kinase activity is inhibited. Action: Measure the formation of the Myddosome complex by co-immunoprecipitation of MyD88 and IRAK1. A persistent interaction in the presence of this compound might indicate a dominant scaffolding role. |
| Alternative Signaling Pathways | The stimulus you are using might activate parallel signaling pathways that are independent of IRAK4 kinase activity. Action: Use a more specific stimulus known to be highly dependent on IRAK4 kinase activity. For example, compare the effects of a TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8) versus IL-1β. |
| Incorrect Inhibitor Concentration | The optimal concentration of this compound can vary between cell types and experimental conditions. Action: Perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific assay and cell line. |
| Inhibitor Degradation | Improper storage or handling can lead to the degradation of the inhibitor. Action: Ensure the inhibitor is stored as recommended by the manufacturer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Issue 2: Unexpected cellular phenotype or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | This compound may inhibit other kinases, leading to unforeseen biological consequences. As a reference, IRAK4-IN-28 inhibits CLK and haspin kinases.[6] Action: 1. Consult a kinome scan database if one becomes available for this compound. 2. Use a structurally unrelated IRAK4 inhibitor as a control. 3. Validate key findings using IRAK4 siRNA or CRISPR/Cas9 knockout cells. |
| Cell Line Specific Effects | The genetic background and signaling network of your cell line can influence the response to IRAK4 inhibition. Action: Test the effect of this compound in a different, well-characterized cell line known to be responsive to IRAK4 inhibition (e.g., THP-1 monocytes). |
| Toxicity | At high concentrations, kinase inhibitors can induce cytotoxicity, leading to non-specific effects. Action: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assays to ensure the observed effects are not due to cell death. |
Experimental Protocols
Western Blot for Phospho-IRAK1
A key downstream indicator of IRAK4 activity is the phosphorylation of IRAK1.
-
Cell Lysis: After treatment with this compound and stimulation (e.g., with LPS or IL-1β), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRAK1 (Thr209) and total IRAK1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cytokine Measurement by ELISA
To quantify the effect of this compound on the production of inflammatory cytokines.
-
Cell Culture and Treatment: Seed cells in a multi-well plate, treat with various concentrations of this compound, and then stimulate with an appropriate ligand (e.g., LPS, R848, IL-1β).
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatant.
-
ELISA Protocol: Perform the ELISA for your cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve and normalize to a vehicle control.
Visualizing Key Concepts
To aid in understanding the experimental context, the following diagrams illustrate the IRAK4 signaling pathway, a general workflow for using kinase inhibitors, and a troubleshooting decision tree.
Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.
Caption: General experimental workflow for using a kinase inhibitor.
Caption: Decision tree for troubleshooting unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe IRAK4-IN-28 | Chemical Probes Portal [chemicalprobes.org]
Cell viability issues with high concentrations of Irak4-IN-13
This guide provides troubleshooting assistance for researchers encountering cell viability issues, particularly at high concentrations of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-13. The information provided is applicable to other potent IRAK4 inhibitors as well.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a small molecule inhibitor designed to target the kinase activity of IRAK4. IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] Upon activation of these receptors, IRAK4 is recruited to a complex with the adaptor protein MyD88, forming the "Myddosome".[3][4] IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a cascade that activates TRAF6 and leads to the activation of the NF-κB and MAPK signaling pathways.[5][6] These pathways drive the transcription of numerous pro-inflammatory cytokines.[7] this compound typically functions by competitively binding to the ATP pocket of IRAK4, preventing its phosphorylation activity and blocking all subsequent downstream signaling.[8]
Q2: I am observing significant cell death at high concentrations (>1 µM) of this compound in my experiments. Is this expected?
A: This is a common observation with potent kinase inhibitors. While the intended effect is to block a specific signaling pathway, high concentrations can lead to cytotoxicity through two main mechanisms:
-
On-Target Toxicity: In some specific cell types, such as certain activated B cell-like diffuse large B-cell lymphomas (ABC-DLBCL), survival is dependent on chronic IRAK4 signaling.[5] In these cases, potent inhibition of IRAK4 can lead to apoptosis. However, this is not a universal mechanism across all cell types.
-
Off-Target Toxicity: More commonly, cytotoxicity at high concentrations is due to the inhibitor binding to and inhibiting other kinases or cellular proteins that are essential for cell survival.[8] This is the most likely cause if you observe widespread cell death in cell lines not known to be dependent on the IRAK4 pathway. It is crucial to differentiate between these two possibilities.
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
A: A multi-step approach is recommended:
-
Determine Potency vs. Cytotoxicity: First, establish the concentration of this compound required to inhibit IRAK4 signaling (the IC50) and compare it to the concentration that causes 50% cell death (the CC50). A large window between the IC50 and CC50 suggests the inhibitor is selective.
-
Use a Negative Control: If available, use a structurally similar but inactive analogue of this compound. If the inactive analogue does not cause cytotoxicity, it suggests the effect is mediated by the inhibitor's specific binding activities.
-
Use a Different Inhibitor: Test a structurally distinct IRAK4 inhibitor. If it phenocopies the on-target effects (e.g., cytokine inhibition) without causing cell death at similar effective concentrations, it strongly suggests the cytotoxicity of this compound is due to off-target effects.
-
Kinase Selectivity Profiling: The most definitive method is to submit this compound for a broad kinase screening panel.[9] This will identify other kinases that are inhibited at concentrations that correlate with the observed cytotoxicity.
Q4: What are the most common general causes of poor cell viability when using small molecule inhibitors like this compound?
A: Beyond specific on- or off-target effects, several experimental factors can contribute to apparent cytotoxicity. These are summarized in the table below.
Troubleshooting Guide
Table 1: Troubleshooting Common Cell Viability Issues with Small Molecule Inhibitors
| Potential Cause | Description | Recommended Action |
| Compound Solubility | The inhibitor may be precipitating out of the solution at high concentrations, especially in aqueous media. This can cause physical stress to cells or lead to inaccurate concentration assessment.[10] | - Visually inspect the media for precipitation. - Perform a solubility test in your specific cell culture medium. - Use a lower percentage of DMSO (typically ≤0.5%). - Consider using a formulation aid if solubility is a persistent issue. |
| Compound Stability | The inhibitor may degrade over time in culture media, leading to inconsistent results or the formation of toxic byproducts. | - Prepare fresh stock solutions and working dilutions for each experiment. - Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles.[10] |
| Off-Target Effects | The inhibitor binds to unintended proteins, disrupting essential cellular functions.[8] | - Perform a dose-response curve to find the lowest effective concentration. - Conduct a kinase selectivity screen to identify potential off-targets.[9] - Validate findings with a structurally unrelated inhibitor for the same target. |
| Induction of Apoptosis | The inhibitor may trigger programmed cell death, which can be an on-target or off-target effect.[11] | - Perform an apoptosis-specific assay, such as Caspase-Glo® 3/7, to confirm the mechanism of cell death. - Analyze the expression of apoptosis markers like cleaved Caspase-3 or PARP by Western blot. |
| Assay Interference | The compound itself may interfere with the viability assay readout (e.g., quenching luminescence or fluorescence).[12] | - Run a control with the highest concentration of the compound in cell-free media with the assay reagent to check for interference. |
| Contamination | Stock solutions or reagents may be contaminated with bacteria, fungi, or endotoxins, leading to cell death. | - Filter-sterilize stock solutions if possible. - Always use sterile techniques and test reagents for contamination. |
Q5: How should I properly establish the optimal working concentration for this compound?
A: The optimal concentration provides maximal on-target inhibition with minimal impact on cell viability. This "therapeutic window" should be determined empirically for each cell type and assay.
-
Perform a Dose-Response Curve for Target Inhibition: Treat your cells with a range of this compound concentrations (e.g., 1 nM to 10 µM). Stimulate the IRAK4 pathway (e.g., with LPS or IL-1β) and measure a downstream biomarker, such as the phosphorylation of IRAK1 or the secretion of a cytokine like TNFα.[13] This will give you the IC50 (the concentration for 50% inhibition).
-
Perform a Parallel Dose-Response Curve for Viability: In a parallel experiment, treat unstimulated cells with the same concentration range of the inhibitor for the same duration. Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®). This will give you the CC50 (the concentration for 50% cytotoxicity).
-
Select a Working Concentration: Choose a concentration that is at least 5-10 times the IC50 but well below the CC50 to ensure specific on-target effects without confounding cytotoxicity.
Table 2: Example Dose-Response Data for this compound
| Concentration (nM) | p-IRAK1 Level (% of Control) | Cell Viability (% of Control) | Analysis |
| 0 (DMSO) | 100% | 100% | Baseline |
| 1 | 85% | 101% | Minimal target inhibition |
| 10 | 52% | 99% | Approx. IC50 for target |
| 50 | 15% | 98% | >80% target inhibition |
| 100 | 5% | 95% | Optimal concentration range |
| 500 | <1% | 92% | Near-complete inhibition |
| 1000 (1 µM) | <1% | 75% | Onset of cytotoxicity |
| 5000 (5 µM) | <1% | 48% | Approx. CC50 |
| 10000 (10 µM) | <1% | 15% | High cytotoxicity |
Troubleshooting Workflow
If you are observing high cytotoxicity, follow this logical workflow to diagnose the issue.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cells in culture
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Method:
-
Cell Seeding: Seed cells in a 96-well white plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove 100 µL of media from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours) at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the reagent.
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells (set to 100% viability) and plot the results to determine the CC50.
Protocol 2: Western Blot for On-Target IRAK4 Inhibition
This protocol assesses the phosphorylation status of IRAK1, a direct substrate of IRAK4, to confirm target engagement.
Materials:
-
Cells in culture (e.g., in a 6-well plate)
-
This compound and stimulant (e.g., LPS at 100 ng/mL)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-total-IRAK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Method:
-
Cell Culture and Treatment: Seed cells to achieve 80-90% confluency. Pre-treat cells with various concentrations of this compound (or vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) or IL-1β (10 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer. Scrape cells, collect the lysate, and centrifuge at 14,000 xg for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibody (e.g., anti-p-IRAK1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, apply ECL substrate, and image the blot.
-
Analysis: Strip and re-probe the blot for total IRAK1 and a loading control (β-actin) to confirm equal loading and specific inhibition of phosphorylation.
Protocol 3: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Cells and reagents as listed in Protocol 1.
-
Caspase-Glo® 3/7 Assay kit (Promega)
Method:
-
Seeding and Treatment: Follow steps 1-4 from Protocol 1 (Cell Viability Assessment). It is recommended to run this assay in parallel with the viability assay.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Measurement: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Signal Development: Mix on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis. Correlate the concentration-dependent increase in caspase activity with the decrease in cell viability.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of IRAK4 kinase activity improves ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. researchgate.net [researchgate.net]
How to control for solvent effects when using Irak4-IN-13 (DMSO)
Welcome to the technical support center for Irak4-IN-13 and other small molecule inhibitors dissolved in Dimethyl Sulfoxide (DMSO). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively control for solvent effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a solvent for this compound?
A1: Many organic molecules, including kinase inhibitors like this compound, are hydrophobic and have poor solubility in aqueous solutions like cell culture media. DMSO is an amphipathic solvent, meaning it can dissolve both polar and nonpolar compounds, making it an excellent vehicle for introducing such inhibitors into biological assays.[1] IRAK4 inhibitors are often supplied as a powder with good solubility in DMSO.[2][3][4]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is highly dependent on the cell type and the duration of exposure.[5][6]
-
General Guideline: For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5%.[7] A concentration of 0.1% is considered safe for nearly all cell types, including sensitive primary cells.[5][7]
-
Robust Cell Lines: Some immortalized cell lines can tolerate up to 1% DMSO without significant cytotoxicity, and occasionally 2% for short-term assays (e.g., 4 hours).[5][8]
-
High Concentrations (>2%): Concentrations of 2.5% and higher are often toxic and can inhibit cell proliferation or induce cell death.[9][10] A 5% DMSO concentration is considered highly cytotoxic and can dissolve cell membranes.[7][11]
It is strongly recommended to perform a preliminary dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.[5]
Q3: My cells look fine, but could the DMSO still be affecting my results?
A3: Yes. Even at concentrations that do not cause visible cytotoxicity, DMSO can have biological effects. It has been shown to influence cell signaling, differentiation, and gene expression.[12][13] For example, DMSO can:
-
Inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-2.[13][14]
-
Induce cell cycle arrest at the G1 phase in some cell types.[12]
-
Affect the activity of certain enzymes.[10]
-
Alter protein conformation at high concentrations.[15]
Therefore, a proper vehicle control is absolutely essential to distinguish the effects of the inhibitor from the effects of the solvent.
Q4: How do I properly set up a vehicle control for my experiment?
A4: The vehicle control is a crucial part of your experiment. It should contain the highest concentration of DMSO that is present in any of the experimental wells.[16] For example, if you are testing this compound at a final concentration that requires 0.5% DMSO, your vehicle control wells must contain 0.5% DMSO in the same culture medium, but without the inhibitor. This allows you to subtract any background effects caused by the solvent itself.[17]
Q5: When I serially dilute my inhibitor stock, the DMSO concentration changes in each well. How should I control for this?
A5: This is a common issue. You have two primary approaches:
-
Matched Vehicle Control (Recommended): Your vehicle control should always match the highest concentration of DMSO used in your drug-treated wells.[16][18] When analyzing your data, you will compare all drug-treated wells to this single vehicle control. This is the most common and accepted method.
-
Constant DMSO Concentration: A more complex but rigorous method is to prepare your serial dilutions in a way that keeps the final DMSO concentration constant across all wells. This involves preparing an intermediate dilution of your inhibitor in a large volume of culture medium and then using that to make further dilutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in vehicle control wells | DMSO concentration is too high for your cell type. | Determine the maximum non-toxic DMSO concentration for your specific cells by running a viability assay (e.g., MTT, Trypan Blue) with a range of DMSO concentrations (e.g., 0.05% to 2%).[5] |
| Inconsistent results or high variability | 1. Inconsistent DMSO concentration across wells. 2. DMSO is affecting the biological readout (e.g., cytokine production). | 1. Ensure precise pipetting. Prepare a master mix of your highest drug concentration in media to ensure a homogenous solution before adding to cells. 2. Always run a vehicle control with the matched DMSO concentration. The effect of the inhibitor is the difference between the drug-treated sample and the vehicle control sample.[17] |
| Inhibitor precipitates in the culture medium | The final concentration of the inhibitor exceeds its aqueous solubility, even with DMSO. | Try preparing a more concentrated stock solution in 100% DMSO, which allows you to add a smaller volume to the media, keeping the final DMSO concentration low.[7] If precipitation persists, sonication of the stock solution may help.[3] Ensure you are adding the DMSO stock to the media slowly while stirring.[7] |
| Unexpected biological activity in vehicle control | DMSO is biologically active in your assay system. | This highlights the importance of the vehicle control. Report the results of the drug relative to the vehicle control, not to an untreated (no DMSO) control.[17] Acknowledge the solvent effect in your analysis. You may also need to lower the final DMSO concentration. |
Data Summary: DMSO Concentration Effects
The following table summarizes the reported effects of DMSO on various cell lines. Note that sensitivity is cell-type specific.
| Final DMSO Concentration | General Effect on Cells | Citation(s) |
| < 0.1% | Considered safe for almost all cell types, including sensitive primary cells. | [5][7] |
| 0.1% - 0.5% | Generally well-tolerated by most immortalized cell lines without significant cytotoxicity. This is the most commonly recommended range. | [6][7][11][19] |
| 0.5% - 1.0% | May be tolerated by some robust cell lines, but the risk of off-target effects or mild cytotoxicity increases. | [5][7][8] |
| 1.0% - 2.0% | Often causes cytotoxicity, especially with longer incubation times (>24 hours). Some cell lines may tolerate for short assays (<4 hours). | [8][9] |
| > 2.5% | Significant cytotoxicity and inhibition of cell proliferation observed across most cell lines. | [9][10][11] |
Experimental Protocols
Key Experiment: Determining Optimal DMSO Concentration
Objective: To identify the highest concentration of DMSO that does not significantly affect the viability of your target cell line.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your main experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a 2X working stock for a range of DMSO concentrations in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.2%, 0.1%, 0.05%, and 0% as a no-solvent control).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X DMSO dilutions to the wells, resulting in final concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.025%, and 0%.
-
Incubation: Incubate the plate for the same duration as your planned drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a fluorescence-based live/dead stain).
-
Analysis: Calculate the percent viability relative to the no-solvent control cells. Select the highest DMSO concentration that results in >95% cell viability.
Key Experiment: Cell-Based Assay with this compound
Objective: To measure the effect of this compound on a cellular process (e.g., cytokine production) while properly controlling for DMSO solvent effects.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.[2]
-
Cell Seeding: Seed cells in an appropriate plate format and allow them to adhere or stabilize overnight.
-
Prepare Treatment Solutions:
-
Let's assume your highest desired final concentration of this compound is 10 µM and your determined safe DMSO final concentration is 0.2%.
-
This requires a 500X dilution (10,000 µM stock / 20 µM intermediate = 500). The corresponding DMSO concentration would be 100% / 500 = 0.2%.
-
Prepare a 2X working stock of your highest inhibitor concentration (20 µM) in complete culture medium.
-
Perform serial dilutions from this 2X stock using complete culture medium. This will dilute the inhibitor, but the DMSO concentration will also decrease.
-
Prepare Vehicle Control: Prepare a 2X vehicle control solution containing 0.4% DMSO in complete culture medium (this matches the DMSO concentration in your highest inhibitor dose).
-
-
Cell Treatment:
-
Remove old medium from cells.
-
Add an equal volume of the 2X drug dilutions to the appropriate wells.
-
Add an equal volume of the 2X vehicle control solution to the vehicle control wells.
-
Include a "cells only" control with fresh medium containing no DMSO.
-
-
Incubation & Analysis: Incubate for the desired time period. Perform your downstream analysis (e.g., measure cytokine levels by ELISA, analyze gene expression by qPCR). Normalize the data from the inhibitor-treated wells to the vehicle control wells.
Visualizations
IRAK4 Signaling Pathway
Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a critical protein kinase in the innate immune system.[20] It acts as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[21] Upon activation, IRAK4 triggers a cascade that leads to the activation of transcription factors like NF-κB and IRF5, culminating in the production of inflammatory cytokines.[22][23] Inhibitors like this compound block the kinase activity of IRAK4, thereby dampening this inflammatory response.[21]
Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Experimental Workflow for Solvent Control
This workflow illustrates the correct preparation of experimental and control samples to properly account for the effects of the DMSO solvent.
References
- 1. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]
- 2. IRAK4 Inhibitor, Compound 26 | Sigma-Aldrich [sigmaaldrich.com]
- 3. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. mdpi.com [mdpi.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IRAK4 - Wikipedia [en.wikipedia.org]
- 21. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 22. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Irak4-IN-13 in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for the IRAK4 inhibitor, Irak4-IN-13, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[2][3][4] By binding to the ATP-binding pocket of IRAK4, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[2]
Q2: What is the recommended starting concentration and incubation time for this compound in a cell-based assay?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type, the specific assay, and the experimental endpoint. Based on its high potency (IC50 of 0.6 nM in biochemical assays), a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays.[1] For initial experiments, an incubation time of 1 to 4 hours is a reasonable starting point. However, it is crucial to perform a time-course experiment (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) to determine the optimal incubation time for your specific experimental setup.
Q3: How does the choice of cell line affect the optimal incubation time?
A3: Different cell lines can have varying levels of IRAK4 expression and activity, as well as different rates of drug metabolism.[1] Cell lines with higher metabolic activity may require shorter incubation times or higher concentrations of the inhibitor to achieve the desired effect. It is essential to characterize the IRAK4 pathway in your chosen cell line and to optimize the incubation time accordingly.
Q4: What are the common readouts for assessing IRAK4 inhibition in cell-based assays?
A4: Common readouts to assess the efficacy of this compound include measuring the inhibition of downstream signaling events or the reduction of pro-inflammatory cytokine production. This can be achieved by:
-
Western Blotting: To detect the phosphorylation status of downstream targets of IRAK4, such as IRAK1 or IκBα.
-
ELISA or Multiplex Assays: To quantify the secretion of cytokines like TNF-α, IL-6, and IL-1β into the cell culture supernatant.
-
Reporter Gene Assays: Using cell lines with a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short: The inhibitor may not have had enough time to reach its target and exert its effect. | Perform a time-course experiment, extending the incubation period (e.g., up to 24 hours). |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit IRAK4 in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 1 µM). | |
| Poor cell permeability: Although many inhibitors are designed to be cell-permeable, this can vary between cell types. | Consult the manufacturer's data for cell permeability information. If not available, consider using a different inhibitor with known cell permeability. | |
| Inhibitor degradation: this compound has a high metabolic clearance, suggesting it may be unstable in your cell culture conditions.[1] | Prepare fresh stock solutions for each experiment. Minimize the time the inhibitor is in culture medium before being added to the cells. Consider a serum-free medium for the incubation period if compatible with your cells. | |
| High cell toxicity or off-target effects | Incubation time is too long: Prolonged exposure to the inhibitor may lead to cytotoxicity. | Reduce the incubation time. Determine the shortest incubation time that gives a robust inhibitory effect. |
| Inhibitor concentration is too high: High concentrations can lead to off-target effects and cell death. | Lower the concentration of this compound. Aim for a concentration that is 5-10 fold above the EC50 for your specific assay, but below the concentration that causes significant toxicity. | |
| Cell health is compromised: Unhealthy cells are more susceptible to the toxic effects of any compound. | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| High variability between experiments | Inconsistent incubation times: Even small variations in incubation time can lead to different results. | Use a precise timer and be consistent with all incubation steps across all experiments. |
| Inhibitor stock solution degradation: Repeated freeze-thaw cycles can degrade the inhibitor. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Cell passage number: The characteristics of cell lines can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data
The following table summarizes the reported in vitro potency of this compound.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | IRAK4 | Biochemical Assay | 0.6 nM | [1] |
Experimental Protocols
Protocol for Optimizing this compound Incubation Time in a Macrophage Cell Line (e.g., RAW 264.7)
This protocol outlines a general procedure to determine the optimal incubation time for this compound to inhibit LPS-induced TNF-α production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Cell lysis buffer (for optional Western blot analysis)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Time-Course Experiment:
-
For each time point (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), pre-treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) for each time point.
-
The pre-treatment time will be the variable incubation time you are testing. For example, for the 24-hour time point, you will add the inhibitor 24 hours before LPS stimulation.
-
-
LPS Stimulation: After the respective pre-incubation times, stimulate the cells with 100 ng/mL of LPS for 4 hours.
-
Supernatant Collection: After LPS stimulation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for TNF-α measurement.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
(Optional) Cell Lysis and Western Blot: After collecting the supernatant, wash the cells with cold PBS and lyse them with a suitable lysis buffer. Analyze the cell lysates by Western blotting to assess the phosphorylation of IRAK1 or IκBα.
-
Data Analysis: Plot the TNF-α concentration against the incubation time for each inhibitor concentration. The optimal incubation time will be the shortest duration that provides the maximal and consistent inhibition of TNF-α production.
Visualizations
References
Preventing degradation of Irak4-IN-13 during in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of IRAK4-IN-13 during in vivo studies.
Troubleshooting Guide
Issue: Rapid Degradation or Low Exposure of this compound in Animal Models
Researchers may observe lower than expected plasma concentrations or rapid clearance of this compound in pharmacokinetic (PK) studies. This is often attributable to the compound's intrinsic metabolic properties. A key characteristic of this compound is its high metabolic clearance. For instance, in studies using human liver microsomes (HLM), an intrinsic clearance of 96 µL/min/mg has been reported, indicating a high susceptibility to metabolism by liver enzymes.[1]
Table 1: In Vitro Metabolic Stability of this compound
| Parameter | Value | Implication for In Vivo Studies |
| HLM Intrinsic Clearance | 96 µL/min/mg[1] | High potential for rapid first-pass metabolism in the liver, leading to low oral bioavailability and short half-life. |
| Potency (IC50) | 0.6 nM[1] | High potency allows for lower dosing, but this advantage can be negated by rapid clearance. |
Experimental Workflow for Investigating and Mitigating Degradation
The following workflow outlines steps to assess and address the in vivo degradation of this compound.
Caption: Experimental workflow for addressing this compound in vivo degradation.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolic clearance of this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Control compounds (high and low clearance).
-
Acetonitrile with internal standard for quenching.
-
-
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
Pre-warm the microsomal solution and NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining this compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.
-
Frequently Asked Questions (FAQs)
Q1: Why is my in vivo study with this compound showing poor efficacy despite its high in vitro potency?
A1: The high in vitro potency (IC50 = 0.6 nM) of this compound may not translate directly to in vivo efficacy due to its reported high metabolic clearance[1]. Rapid metabolism, primarily in the liver, can lead to sub-therapeutic concentrations of the compound at the target site. It is crucial to perform pharmacokinetic studies to correlate plasma exposure with the observed efficacy.
Q2: What formulation strategies can be employed to improve the in vivo stability of this compound?
A2: To protect this compound from rapid metabolism, consider the following formulation approaches:
-
Encapsulation: Using liposomes or nanoparticles can shield the compound from metabolic enzymes.
-
Co-solvents and Surfactants: Formulations with polyethylene glycol (PEG), Solutol HS 15, or cyclodextrins can improve solubility and potentially alter metabolic profiles.
-
Pro-drug Approach: Chemical modification of this compound to a pro-drug that is converted to the active form in vivo can improve its pharmacokinetic properties.
Q3: How does the route of administration affect the stability and exposure of this compound?
A3: The route of administration can significantly impact the bioavailability of a compound with high first-pass metabolism.
-
Intravenous (IV) administration bypasses the liver initially, leading to higher initial plasma concentrations and providing a baseline for absolute bioavailability.
-
Oral (PO) or Intraperitoneal (IP) administration subjects the compound to first-pass metabolism in the liver, which can drastically reduce the amount of active compound reaching systemic circulation. Comparing PK profiles from IV and PO/IP routes is essential to understand the extent of first-pass metabolism.
Q4: Can co-administration of other drugs help in preventing the degradation of this compound?
A4: Co-administration with an inhibitor of cytochrome P450 (CYP450) enzymes, such as ritonavir, can be a strategy to reduce the metabolic clearance of this compound if its metabolism is primarily mediated by these enzymes. However, this approach requires careful consideration of potential drug-drug interactions and off-target effects. Preliminary in vitro studies to identify the specific CYP isoforms responsible for this compound metabolism are recommended.
Q5: What is the signaling pathway that this compound targets?
A5: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, a signaling complex called the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream pathways like NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines. This compound, as a potent inhibitor, blocks the kinase activity of IRAK4, thereby inhibiting this inflammatory cascade.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
References
How to assess the effective cellular concentration of Irak4-IN-13
This guide provides researchers, scientists, and drug development professionals with technical support for assessing the effective cellular concentration of IRAK4-IN-13, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is the difference between biochemical potency (e.g., IC50) and the effective cellular concentration of this compound?
A1: Biochemical potency is the concentration of an inhibitor required to inhibit the activity of the purified IRAK4 enzyme by 50% in a cell-free system.[1][2] The effective cellular concentration, however, refers to the concentration of the inhibitor needed to achieve the desired effect (e.g., target engagement or pathway inhibition) within an intact cell. This value is influenced by factors such as cell membrane permeability, efflux pump activity, intracellular ATP concentrations, and off-target effects, which are not present in a biochemical assay.[3] Therefore, the effective cellular concentration is a more physiologically relevant measure of a compound's potency.
Q2: Which type of assay should I use to measure the effective cellular concentration of this compound?
A2: The choice of assay depends on the specific question you are asking:
-
For direct evidence of target binding: Use a target engagement assay like the NanoBRET™ Target Engagement (TE) Assay or the Cellular Thermal Shift Assay (CETSA).[3][4][5] These assays confirm the physical interaction between this compound and the IRAK4 protein inside the cell.
-
For the immediate functional consequence of binding: Measure the phosphorylation of IRAK4's direct substrate, IRAK1. A decrease in phosphorylated IRAK1 (p-IRAK1) is a proximal and robust biomarker of IRAK4 kinase inhibition.[6][7]
-
For downstream pathway effects: Analyze the inhibition of downstream signaling cascades (e.g., NF-κB, MAPK pathways) or the resulting physiological outcome, such as the reduction of pro-inflammatory cytokine secretion (e.g., IL-6, TNF-α).[8][9][10]
Q3: What are common cell models used to assess IRAK4 inhibition?
A3: A variety of cell lines are used, depending on the specific pathway components they express.
-
Human monocytic cell lines (e.g., THP-1): These cells are frequently used to study TLR signaling and subsequent cytokine release.[11][12]
-
Human embryonic kidney cells (HEK293): Often used for target engagement assays like NanoBRET because they are easy to transfect with the necessary fusion protein constructs.[13][14]
-
Human lung carcinoma cells (A549): A model for studying IL-1 pathway inhibition.[15]
-
Diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., OCI-LY3, OCI-LY10): Particularly useful for studying IRAK4's role in cancers with MYD88 mutations, which lead to constitutive IRAK4 signaling.[10]
-
Primary cells: Human peripheral blood mononuclear cells (PBMCs) or whole blood provide a more disease-relevant context for assessing the inhibition of cytokine release.[6][8]
Q4: What is the mechanism of action of IRAK4, and how does this compound interfere with it?
A4: IRAK4 is a critical serine/threonine kinase that acts as a central mediator in the signaling pathways for Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[16][17] Upon receptor activation, IRAK4 is recruited to a complex with the adaptor protein MyD88, where it becomes activated via autophosphorylation.[18][19] Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that involves TRAF6 and TAK1, ultimately leading to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[8][20] IRAK4 inhibitors like this compound are small molecules that typically bind to the ATP-binding site of the IRAK4 kinase domain, preventing it from phosphorylating its substrates and thereby blocking the downstream inflammatory signaling cascade.[16]
Method Comparison and Summary
The following table summarizes and compares the primary methods for assessing the effective cellular concentration and activity of IRAK4 inhibitors.
| Method | Principle | Readout | Pros | Cons |
| NanoBRET™ Target Engagement Assay | Measures competitive displacement of a fluorescent tracer from a NanoLuc-IRAK4 fusion protein by the inhibitor in live cells.[3][13] | Bioluminescence Resonance Energy Transfer (BRET) signal | Direct measure of target binding in live cells; High-throughput compatible; Quantitative affinity data.[3][4] | Requires genetic modification of cells (transfection); Relies on an exogenous fusion protein. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein (IRAK4) against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[5][21] | Western Blot, ELISA, or other protein detection methods | Measures engagement with endogenous protein; No modification of compound or protein needed.[22] | Can be low-throughput (Western Blot); Not all binding events result in thermal stabilization.[22][23] |
| p-IRAK1 Western Blot / ECL Assay | Measures the inhibition of IRAK4's kinase activity by quantifying the phosphorylation of its direct substrate, IRAK1, upon cell stimulation.[6][7] | Chemiluminescence or Electrochemiluminescence (ECL) signal | Measures proximal functional activity of IRAK4; Uses endogenous proteins; Reflects both kinase and scaffold inhibition.[6] | Indirect measure of target binding; Can be lower throughput than plate-based assays. |
| Cytokine Release Assay | Measures the reduction in pro-inflammatory cytokine (e.g., IL-6, TNF-α) secretion from cells after stimulation, in the presence of the inhibitor.[8][15] | ELISA, AlphaLISA, or similar immunoassays | Measures a key physiological outcome; High-throughput compatible; Can be performed in disease-relevant primary cells.[8] | Distal readout can be influenced by off-target effects; Signal depends on multiple pathway components. |
Experimental Protocols & Troubleshooting
NanoBRET™ Target Engagement Assay
This protocol provides a direct measure of this compound binding to IRAK4 in living cells.
Detailed Methodology
-
Cell Preparation: Transfect HEK293 cells with an IRAK4-NanoLuc® Fusion Vector. Co-transfection with a carrier DNA is often used.[13]
-
Seeding: After 24 hours, harvest the transfected cells and seed them into a 96-well or 384-well white assay plate.[14]
-
Tracer Addition: Prepare the NanoBRET™ Tracer K-10 at the recommended concentration and add it to the cells.[13]
-
Compound Treatment: Immediately add this compound in a dose-response curve to the wells. Include a "no inhibitor" control. Incubate for 2 hours at 37°C.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells.
-
Measurement: Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >600 nm). Calculate the milliBRET (mBRET) ratio.
-
Analysis: Plot the mBRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.[14]
Troubleshooting Guide
-
Problem: Low BRET signal or small assay window.
-
Possible Cause: Poor transfection efficiency or low expression of the IRAK4-NanoLuc fusion protein.
-
Solution: Optimize transfection conditions (reagent, DNA concentration). Confirm fusion protein expression via Western blot.
-
-
Problem: High well-to-well variability.
-
Possible Cause: Inconsistent cell seeding or pipetting errors.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes for reagent addition.
-
Workflow Diagram
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Downstream Signaling: p-IRAK1 Analysis
This protocol indirectly assesses the effective concentration of this compound by measuring its ability to block the phosphorylation of IRAK1.
Detailed Methodology
-
Cell Culture: Plate cells (e.g., THP-1 monocytes or A549 cells) and allow them to adhere or stabilize overnight.[12][15]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.[15]
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the IRAK4 pathway. For example, use Lipopolysaccharide (LPS) for TLR4 or Interleukin-1β (IL-1β) for the IL-1 receptor. A typical stimulation time is 10-30 minutes.[15]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar protein assay kit.[24]
-
Western Blot:
-
Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate overnight with a primary antibody specific for phosphorylated IRAK1 (p-IRAK1).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the blot for total IRAK1 and a loading control (e.g., β-actin or GAPDH) to normalize the p-IRAK1 signal. Quantify band intensities to determine the concentration-dependent inhibition of IRAK1 phosphorylation.
Troubleshooting Guide
-
Problem: Weak or no p-IRAK1 signal after stimulation.
-
Possible Cause: Stimulation time is not optimal; agonist is inactive; low expression of pathway components.
-
Solution: Perform a time-course experiment (5, 15, 30, 60 min) to find the peak phosphorylation time. Verify the activity of your agonist. Confirm IRAK1/4 expression in your cell line via Western blot.[12]
-
-
Problem: High background on the Western blot.
-
Possible Cause: Insufficient blocking; primary antibody concentration is too high; inadequate washing.
-
Solution: Increase blocking time or change blocking agent. Titrate the primary antibody concentration. Increase the number and duration of wash steps.
-
Signaling Pathway Diagram
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA confirms target engagement by measuring the increased thermal stability of IRAK4 when bound to this compound.
Detailed Methodology
-
Cell Treatment: Treat intact cells in suspension or adherent plates with this compound at various concentrations (include a vehicle control).[5]
-
Heating: Heat the cell suspensions or plates for 3-5 minutes across a range of temperatures to create a melt curve, or at a single, optimized temperature for isothermal analysis.[21][23]
-
Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured IRAK4) from the precipitated/aggregated proteins by high-speed centrifugation.[5]
-
Detection: Collect the supernatant and analyze the amount of soluble IRAK4 using Western blotting or another sensitive protein detection method like an ELISA.[5][25]
-
Analysis: For a melt curve, plot the amount of soluble IRAK4 against the temperature for each inhibitor concentration. A shift in the curve indicates stabilization. For isothermal analysis, plot the amount of soluble IRAK4 against the inhibitor concentration to generate a dose-response curve.
Troubleshooting Guide
-
Problem: No thermal shift is observed, even with a compound known to be active.
-
Possible Cause: The binding of this compound may not confer significant thermal stability to IRAK4. Not all ligand binding events cause a detectable shift.[22]
-
Solution: Confirm target engagement using an orthogonal method like NanoBRET or a p-IRAK1 assay.
-
-
Problem: High variability in the amount of soluble protein.
-
Possible Cause: Inconsistent heating across samples; incomplete cell lysis; carryover of precipitated protein into the supernatant.
-
Solution: Use a PCR thermocycler or heat block for precise temperature control. Ensure lysis is complete. Be careful when collecting the supernatant after centrifugation.
-
Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. IRAK4-NanoLuc® Fusion Vector [worldwide.promega.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. promega.com [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. tgtherapeutics.com [tgtherapeutics.com]
- 16. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 20. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. file.dldevelop.com [file.dldevelop.com]
Validation & Comparative
Comparative Efficacy Analysis: PF-06650833, an IRAK4 Inhibitor
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, PF-06650833 (Zimlovisertib). A direct comparison with Irak4-IN-13 could not be conducted due to the absence of publicly available experimental data for the latter.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 activity is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, the development of potent and selective IRAK4 inhibitors represents a promising therapeutic strategy. This guide provides a detailed overview of the efficacy of PF-06650833, a well-characterized IRAK4 inhibitor, based on available preclinical and clinical data.
PF-06650833 (Zimlovisertib): An Overview
PF-06650833, also known as Zimlovisertib, is a potent and selective, orally active small-molecule inhibitor of IRAK4.[1] It has been investigated in preclinical models of various autoimmune diseases, including rheumatoid arthritis and lupus, and has progressed into human clinical trials.[2][3]
Quantitative Efficacy Data for PF-06650833
The following tables summarize the key quantitative data demonstrating the potency and selectivity of PF-06650833.
Table 1: In Vitro Potency of PF-06650833
| Assay Type | Target/Cell Line | Endpoint | IC50 (nM) | Reference |
| Cell-based Assay | - | - | 0.2 | [4][5] |
| PBMC Assay | Peripheral Blood Mononuclear Cells | TNF release inhibition | 2.4 | [2][4] |
| Human Whole Blood Assay | Human Whole Blood | - | 8.8 | [2] |
Table 2: Kinase Selectivity Profile of PF-06650833
| Kinase | % Inhibition at 200 nM | IC50 (nM) | Fold Selectivity vs. IRAK4 | Reference |
| IRAK4 | ~100% | 0.2 | 1 | [1][4] |
| IRAK1 | >70% | ~1,380 | ~7,000 | [1][2] |
| MNK2 | >70% | - | - | [1][5] |
| LRRK2 | >70% | - | - | [1][5] |
| CLK4 | >70% | - | - | [1][5] |
| CK1γ1 | >70% | - | - | [1][5] |
Data presented as approximate values based on available literature. For a comprehensive list of the 278 kinases tested, please refer to the primary literature.[1][4]
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
IRAK4 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting IRAK4 kinase activity.
General Protocol:
-
Reagents: Recombinant human IRAK4 enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), ATP, and a suitable substrate (e.g., Myelin Basic Protein).[6]
-
Procedure:
-
A reaction mixture containing the IRAK4 enzyme, the test compound (at various concentrations), and the substrate is prepared in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 30°C for a specified period (e.g., 45 minutes).[7]
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified.
-
-
Detection: The ADP-Glo™ Kinase Assay is a common method where the amount of ADP produced is measured via a luminescent signal, which correlates with kinase activity.[6]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Assays (e.g., PBMC Assay)
Objective: To assess the ability of a compound to inhibit IRAK4-mediated signaling in a cellular context.
General Protocol:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors.
-
Stimulation: The cells are pre-incubated with the test compound at various concentrations before being stimulated with a TLR ligand, such as R848 (a TLR7/8 agonist), to activate the IRAK4 pathway.[2]
-
Endpoint Measurement: After a specific incubation period, the cell supernatant is collected, and the concentration of a downstream inflammatory cytokine, such as Tumor Necrosis Factor (TNF), is measured using an enzyme-linked immunosorbent assay (ELISA).[2]
-
Data Analysis: The IC50 value is determined by plotting the percentage of TNF inhibition against the concentration of the test compound.
In Vivo Efficacy Models
Objective: To evaluate the therapeutic efficacy of a compound in a preclinical model of rheumatoid arthritis.
General Protocol:
-
Induction of Arthritis: Male Lewis rats are immunized with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's Incomplete Adjuvant). A booster immunization is typically given 7 days later.[8][9]
-
Treatment: Once arthritis develops (typically 11-14 days after the booster), the rats are treated with the test compound (e.g., PF-06650833 at 3 mg/kg, twice daily) or a vehicle control for a specified duration.[2]
-
Assessment: The severity of arthritis is monitored by measuring paw volume and scoring clinical signs of inflammation (erythema and swelling).[2][9]
-
Data Analysis: The reduction in paw swelling and clinical scores in the treated group is compared to the vehicle control group to determine efficacy.
Objective: To assess the efficacy of a compound in a preclinical model of systemic lupus erythematosus (SLE).
General Protocol:
-
Induction of Lupus: Female BALB/c mice receive a single intraperitoneal injection of pristane.[10][11]
-
Treatment: Several weeks after pristane injection, when signs of disease are established, the mice are administered the test compound (e.g., PF-06650833 via medicated chow) or a control diet for a defined period.[2]
-
Assessment: Disease progression is monitored by measuring serum levels of autoantibodies (e.g., anti-dsDNA) and assessing kidney inflammation through histology.[2]
-
Data Analysis: The levels of autoantibodies and the severity of kidney damage in the treated group are compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the IRAK4 signaling pathway and a general experimental workflow for evaluating an IRAK4 inhibitor.
Caption: IRAK4 Signaling Pathway and Point of Inhibition by PF-06650833.
Caption: General Experimental Workflow for Evaluating an IRAK4 Inhibitor.
Conclusion
The available data strongly support PF-06650833 as a potent and selective inhibitor of IRAK4 with demonstrated efficacy in preclinical models of autoimmune diseases. Its progression into clinical trials underscores its potential as a therapeutic agent. While a direct comparison with this compound is not feasible at this time due to a lack of available data, the comprehensive information on PF-06650833 provides a valuable benchmark for the evaluation of other IRAK4 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to guide their own experimental designs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. chondrex.com [chondrex.com]
- 9. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 10. Pristane-Induced Lupus Model [bio-protocol.org]
- 11. clinexprheumatol.org [clinexprheumatol.org]
A Comparative Guide to IRAK4 Inhibitors: Benchmarking Irak4-IN-13
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Its central role in innate immunity has made it a prime therapeutic target for a multitude of inflammatory and autoimmune diseases, as well as certain cancers. This guide provides an objective comparison of Irak4-IN-13 against other commercially available IRAK4 inhibitors, supported by experimental data to aid researchers in selecting the most suitable compounds for their studies.
The IRAK4 Signaling Cascade
IRAK4 is a key upstream kinase in the MyD88-dependent signaling pathway. Upon activation by TLR or IL-1R engagement, IRAK4 phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors, most notably NF-κB, and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Comparative Performance of IRAK4 Inhibitors
The following tables summarize the quantitative data for this compound and a selection of other commercially available IRAK4 inhibitors. The data has been compiled from various sources and provides a basis for comparing their potency and selectivity.
In Vitro Potency
This table presents the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of the compounds against IRAK4. Lower values indicate higher potency.
| Compound | IC50 / Ki (nM) | Assay Type |
| This compound | 0.6 (IC50) | Biochemical |
| Zimlovisertib (PF-06650833) | 0.2 (IC50) | Biochemical |
| KME-2780 | 0.5 (IC50) | Biochemical |
| Edecesertib (GS-5718) | 0.6 (IC50) | Biochemical |
| ND-2158 | 1.3 (Ki) | Biochemical |
| GNE-2256 | 1.4 (Ki) | Biochemical |
| GLPG4471 | 1.7 (IC50) | Biochemical |
| BAY1830839 | 3.0 (IC50) | Biochemical |
| Zabedosertib (BAY1834845) | 3.4 (IC50) | Biochemical |
| GLPG2534 | 6.4 (IC50, human) | Biochemical |
| ND2110 | 7.5 (IC50) | Biochemical |
| HS-243 | 20 (IC50) | Biochemical |
| IRAK-4 protein kinase inhibitor 2 | 4000 (IC50) | Biochemical |
Cellular Activity
This table showcases the inhibitors' efficacy in cell-based assays, typically by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production.
| Compound | Cellular IC50 (nM) | Cell Type / Assay |
| Zimlovisertib (PF-06650833) | 2.4 | PBMC assay |
| GLPG2534 | 55 | IL-1β-driven IL-6 release |
| Edecesertib (GS-5718) | 191 | LPS-induced TNFα release in human monocytes |
| GNE-2256 | 190 | IL-6 human whole blood assay |
Kinase Selectivity
Selectivity is a crucial parameter for a high-quality chemical probe or drug candidate. This table highlights the selectivity of some IRAK4 inhibitors against other kinases.
| Compound | Off-Target Kinases with Significant Inhibition (>50% at 1µM) |
| This compound | Data not readily available |
| Zimlovisertib (PF-06650833) | IRAK1, MNK2, LRRK2, CLK4, CK1γ1 |
| ND-2158 | Highly selective across a panel of 334 kinases |
| ND-2110 | Highly selective across a panel of 334 kinases |
| HS-243 | IRAK1 (IC50 = 24 nM), minimal TAK1 inhibition (IC50 = 0.5 µM) |
| KME-2780 | IRAK1 (IC50 = 19 nM) |
| GNE-2256 | FLT3, LRRK2, NTRK2, JAK1, NTRK1, JAK2, MAP4K4, MINK1 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize IRAK4 inhibitors.
IRAK4 Kinase Activity Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4. A common method is the ADP-Glo™ Kinase Assay.
Methodology:
-
Compound Preparation: Serially dilute the test compounds in an appropriate buffer (e.g., 1x Kinase Assay Buffer) to 10-fold the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the diluted test inhibitor, a substrate (e.g., Myelin Basic Protein), and ATP.
-
Enzyme Addition: Initiate the reaction by adding a purified recombinant IRAK4 kinase solution. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced. In the ADP-Glo™ assay, this involves:
-
Adding ADP-Glo™ Reagent to deplete unused ATP.
-
Incubating at room temperature.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the IRAK4 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LPS-Induced Cytokine Release Assay (Cell-Based)
This assay assesses the ability of an inhibitor to block the downstream signaling effects of IRAK4 in a cellular context.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) in appropriate media.
-
Compound Pre-treatment: Seed the cells in a 96-well plate and pre-incubate with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the TLR4/IRAK4 signaling pathway.
-
Incubation: Incubate the stimulated cells for a period sufficient to allow for cytokine production and secretion (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a specific pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration and determine the cellular IC50 value.
Conclusion
This compound demonstrates high potency in biochemical assays, with an IC50 value of 0.6 nM, placing it among the most potent commercially available IRAK4 inhibitors. Its performance is comparable to that of other well-characterized inhibitors such as Zimlovisertib and Edecesertib. However, for a comprehensive evaluation, further studies on its kinase selectivity profile and in vivo efficacy are recommended. The data and protocols presented in this guide offer a solid foundation for researchers to design and conduct comparative studies to identify the optimal IRAK4 inhibitor for their specific research needs. The selection of an appropriate inhibitor should consider not only its potency but also its selectivity, cell permeability, and suitability for in vivo applications.
Validating the On-Target Effects of IRAK4-IN-13: A Comparative Guide Using a Kinase-Dead Mutant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the on-target effects of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, IRAK4-IN-13. We will explore the use of a kinase-dead IRAK4 mutant as a crucial tool to distinguish between the inhibitor's intended on-target effects and potential off-target activities. This guide will delve into the experimental data, detailed protocols, and the underlying signaling pathways.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2][3] It functions as a master kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][4] Upon activation, IRAK4 phosphorylates downstream targets, including IRAK1, leading to the activation of transcription factors like NF-κB and IRF5, and the subsequent production of pro-inflammatory cytokines.[2][4] Given its central role in inflammation, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases and cancers.[1][5]
This compound is a potent and selective inhibitor designed to block the kinase activity of IRAK4, thereby dampening inflammatory responses.[5] However, a critical aspect of preclinical drug development is to rigorously validate that the observed cellular and physiological effects of an inhibitor are indeed due to the inhibition of its intended target. This is where a kinase-dead mutant of IRAK4 becomes an indispensable experimental control. A kinase-dead mutant is a version of the IRAK4 protein where a critical amino acid in the active site has been mutated, rendering it catalytically inactive. This allows researchers to dissect the effects of inhibiting kinase activity from other potential effects of the inhibitor or the scaffold function of the IRAK4 protein itself.
The IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R. This triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 via death domain interactions, forming a complex known as the Myddosome.[6] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1.[4][7] Activated IRAK1 recruits and activates TRAF6, a key E3 ubiquitin ligase. This leads to the activation of the TAK1 kinase complex, which subsequently activates the IKK complex (IKKα/β/γ). The IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor to translocate to the nucleus and induce the expression of inflammatory genes. In parallel, IRAK4 activity can also lead to the activation of IRF5, another key transcription factor for inflammatory cytokine production.[2]
Experimental Workflow for On-Target Validation
A robust validation workflow is essential to confirm that the biological effects of this compound are a direct consequence of its interaction with IRAK4. This involves a multi-pronged approach comparing the inhibitor's effects on cells expressing wild-type IRAK4 versus a kinase-dead IRAK4 mutant.
Comparative Data Analysis
The following tables summarize the expected outcomes from key experiments designed to validate the on-target effects of this compound.
Table 1: In Vitro Kinase Activity
This assay directly measures the enzymatic activity of purified IRAK4 protein.
| Condition | Expected Result | Interpretation |
| Wild-Type IRAK4 + Vehicle | High Kinase Activity | Baseline enzymatic activity. |
| Wild-Type IRAK4 + this compound | Low/No Kinase Activity | Inhibitor effectively blocks IRAK4 catalytic function. |
| Kinase-Dead IRAK4 + Vehicle | No Kinase Activity | The mutant is catalytically inactive as designed. |
| Kinase-Dead IRAK4 + this compound | No Kinase Activity | Confirms the baseline inactivity of the mutant. |
Table 2: Cellular Phosphorylation Events (via Western Blot)
This assay measures the phosphorylation of downstream targets in the IRAK4 signaling pathway within a cellular context.
| Cell Type | Treatment | Expected p-IRAK1 Levels | Expected p-IKKβ Levels | Interpretation |
| Wild-Type IRAK4 | Vehicle (Stimulated) | High | High | Intact signaling pathway. |
| Wild-Type IRAK4 | This compound (Stimulated) | Low | Low | Inhibitor blocks downstream signaling. |
| Kinase-Dead IRAK4 | Vehicle (Stimulated) | Low | Low | Kinase activity is essential for downstream signaling. |
| Kinase-Dead IRAK4 | This compound (Stimulated) | Low | Low | The inhibitor's effect phenocopies the kinase-dead mutant, indicating on-target action. |
Table 3: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm).
| Protein | Treatment | Expected Tm Shift (ΔTm) | Interpretation |
| Wild-Type IRAK4 | This compound | Positive Shift | The inhibitor directly binds to and stabilizes IRAK4 in cells, confirming target engagement. |
| Kinase-Dead IRAK4 | This compound | No/Minimal Shift | The mutation may alter the inhibitor binding site, or the inhibitor may only bind to the active conformation, confirming the specificity of the interaction with the active kinase. |
Experimental Protocols
1. In Vitro IRAK4 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring kinase activity.[3][8]
-
Reagent Preparation :
-
Prepare a 2X kinase reaction buffer (e.g., 80mM Tris-HCl pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT).
-
Prepare serial dilutions of this compound in DMSO, then dilute into the kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution containing the peptide substrate (e.g., Myelin Basic Protein) and ATP at a concentration close to the Km for IRAK4.
-
-
Kinase Reaction :
-
Add 5 µL of 2X IRAK4 enzyme (Wild-Type or Kinase-Dead) solution to the wells of a 96-well plate.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 2X substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
2. Western Blotting for Phosphorylated IRAK1
This protocol outlines the detection of phosphorylated IRAK1 in cell lysates.[7][9]
-
Cell Culture and Treatment :
-
Plate cells (e.g., THP-1 monocytes or IRAK4-deficient cells reconstituted with wild-type or kinase-dead IRAK4) and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS or R848) for 15-30 minutes.
-
-
Cell Lysis :
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis :
-
Determine protein concentration using a BCA assay.
-
Denature protein samples in Laemmli buffer at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
-
Immunoblotting :
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated IRAK1 (e.g., p-IRAK1 Thr209) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total IRAK1 and a loading control (e.g., GAPDH or β-actin).
-
3. Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline for performing CETSA to assess target engagement.[10][11][12][13]
-
Cell Treatment :
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle at the desired concentration for 1 hour.
-
-
Heating and Lysis :
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
-
Separation and Analysis :
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble IRAK4 at each temperature by Western blotting, as described above.
-
Quantify band intensities and plot the percentage of soluble protein against temperature to generate melting curves and determine the Tm.
-
Logical Framework: Why the Kinase-Dead Mutant is the Gold Standard
The use of a kinase-dead mutant provides a rigorous framework for attributing the effects of an inhibitor to its on-target kinase inhibition.
Conclusion
Validating the on-target effects of a kinase inhibitor is a cornerstone of drug development. The use of a kinase-dead mutant, in conjunction with a selective inhibitor like this compound, provides an unequivocal method to dissect the biological consequences of inhibiting a specific kinase. By comparing the biochemical and cellular effects of the inhibitor to the phenotype of the kinase-dead mutant, researchers can confidently attribute the observed outcomes to the intended on-target mechanism. The experimental framework outlined in this guide, combining in vitro kinase assays, cellular signaling analysis, and direct target engagement assays like CETSA, offers a robust strategy for the rigorous validation of IRAK4 inhibitors and other targeted therapies. This approach is critical for advancing our understanding of kinase biology and for the successful development of new medicines.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. sinobiological.com [sinobiological.com]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
A Head-to-Head Battle for IRAK4 Modulation: A Comparative Guide to Irak4-IN-13 and IRAK4 PROTAC Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic modalities targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): the small molecule inhibitor Irak4-IN-13 and the emerging class of IRAK4 PROTAC (Proteolysis Targeting Chimera) degraders. This document synthesizes experimental data to evaluate their performance, mechanisms of action, and potential therapeutic advantages.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, IRAK4 has emerged as a highly attractive target for therapeutic intervention.
Traditional drug discovery efforts have focused on the development of small molecule inhibitors that block the kinase activity of IRAK4. A representative of this class is This compound , a potent and selective inhibitor. More recently, a novel therapeutic strategy, PROTAC technology, has been applied to IRAK4. IRAK4 PROTAC degraders are heterobifunctional molecules that, instead of merely inhibiting, induce the ubiquitination and subsequent proteasomal degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. This guide will compare and contrast these two approaches, with a focus on providing the scientific community with the data and methodologies necessary to make informed decisions in their research and development endeavors.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and IRAK4 PROTACs lies in their mechanism of action.
-
This compound , as a kinase inhibitor, competitively binds to the ATP-binding pocket of IRAK4, preventing its phosphorylation and the subsequent activation of downstream signaling cascades. This approach effectively dampens the inflammatory response mediated by IRAK4's kinase activity.
-
IRAK4 PROTAC degraders , such as the well-characterized compound KT-474, function by hijacking the cell's natural protein disposal system. A PROTAC molecule consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome. This not only ablates the kinase function but also eliminates the scaffolding function of IRAK4, which is crucial for the assembly of the Myddosome signaling complex. This dual action has the potential for a more profound and sustained pharmacological effect compared to simple inhibition.
Signaling Pathway and Points of Intervention
The following diagram illustrates the IRAK4 signaling pathway and the distinct points of intervention for inhibitors and PROTAC degraders.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and representative IRAK4 PROTAC degraders. For a broader comparison, data for the well-studied inhibitor PF-06650833 is also included.
Table 1: In Vitro Potency
| Compound | Type | Target | IC50 (nM) | DC50 (nM) | Dmax (%) | Cell Line/Assay |
| This compound | Inhibitor | IRAK4 | 0.6[1] | - | - | Biochemical Assay |
| PF-06650833 | Inhibitor | IRAK4 | 0.2[2][3] | - | - | Biochemical Assay |
| KT-474 | PROTAC Degrader | IRAK4 | - | 0.88 - 4.0[4][5][6] | >95[7] | THP-1, PBMCs, RAW 264.7 |
| Compound 9 | PROTAC Degrader | IRAK4 | - | 151[8] | - | PBMCs |
Table 2: Kinase Selectivity
| Compound | Primary Target | Off-Targets (Inhibition >70% at 200 nM) |
| PF-06650833 | IRAK4 | IRAK1, MNK2, LRRK2, CLK4, CK1γ1[2] |
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species |
| PF-06650833 | Oral Bioavailability | ~74% (at 120 mg)[9] | Human |
| Tmax (MR formulation) | ~8 hours[3] | Human | |
| Half-life (MR formulation) | ~25-31 hours[10] | Human | |
| KT-474 | Oral Bioavailability | Orally bioavailable[11] | Human |
| Tmax | Delayed absorption[7][12] | Human | |
| Half-life | Prolonged elimination[7][12] | Human |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
IRAK4 Kinase Assay (for IC50 Determination)
This protocol is a general guideline for determining the in vitro potency of an IRAK4 inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[13]
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
In a multi-well plate, add the diluted test compound, recombinant IRAK4 enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[8]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for IRAK4 Degradation (for DC50 and Dmax Determination)
This protocol is used to quantify the degradation of IRAK4 induced by a PROTAC degrader.
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of an IRAK4 PROTAC.
Materials:
-
Cells expressing IRAK4 (e.g., THP-1, PBMCs)
-
IRAK4 PROTAC degrader (e.g., KT-474)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the IRAK4 PROTAC degrader for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the IRAK4 signal to the loading control.
-
Plot the percentage of remaining IRAK4 protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
LPS-Induced Cytokine Release Assay
This assay measures the functional consequence of IRAK4 inhibition or degradation on inflammatory signaling.
Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced cytokine (e.g., IL-6, TNF-α) production by an IRAK4 inhibitor or degrader.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Test compound (inhibitor or degrader)
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
ELISA kit for the cytokine of interest (e.g., Human IL-6 ELISA Kit)
-
96-well cell culture plates
-
Plate reader for absorbance measurement
Procedure:
-
Isolate PBMCs from healthy donor blood or culture THP-1 cells.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the cytokine in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
-
Plot the cytokine concentration against the logarithm of the compound concentration to determine the IC50 for cytokine inhibition.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating IRAK4-targeted compounds and the logical relationship between their mechanism and downstream effects.
References
- 1. (PDF) Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects (2019) | Spencer I. Danto | 43 Citations [scispace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of PF-06650833, a Novel, Potentially First-in-Class Inhibitor of Interleukin-1 Receptor Associated Kinase-4 (IRAK-4) in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]
- 11. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.jp [promega.jp]
Cross-Validation of IRAK4 Inhibitor Effects in Different Cell Lines: A Comparative Guide
Disclaimer: Extensive searches for "Irak4-IN-13" did not yield specific public data. This guide therefore provides a comparative overview of the effects of various well-characterized Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors in different cell lines to illustrate the principles of cross-validation for this class of compounds. The data presented is a synthesis from multiple sources for representative IRAK4 inhibitors.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2] Dysregulation of IRAK4 activity is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention. This guide provides a comparative analysis of the effects of small molecule IRAK4 inhibitors across different cell lines, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative effects of representative IRAK4 inhibitors on cell viability, apoptosis, and cytokine production in various cell lines.
Table 1: Effect of IRAK4 Inhibitors on Cell Viability
| Inhibitor/Compound | Cell Line | Cell Type | Assay | Endpoint | Result |
| Unnamed IRAK1/4 Inhibitor | T-ALL cell lines (8 of 10 lines) | T-cell acute lymphoblastic leukemia | Proliferation Assay | Inhibition of proliferation | Concentration-dependent inhibition |
| Compound 9 (PROTAC) | OCI-LY10 | Diffuse large B-cell lymphoma (mutant MYD88) | Cell Viability | IC50 | 4.6 µM[3] |
| Compound 9 (PROTAC) | TMD8 | Diffuse large B-cell lymphoma (mutant MYD88) | Cell Viability | IC50 | 7.6 µM[3] |
| Unnamed IRAK4 Inhibitor | OCI-LY19 | B-cell non-hodgkin lymphoma (WT MYD88) | Cell Viability | IC50 | Data not specified[4] |
| Unnamed IRAK4 Inhibitor | U266 | Lymphoblastic plasmacytoma (WT MYD88) | Cell Viability | IC50 | Data not specified[4] |
| Unnamed IRAK4 Inhibitor | OCI-LY3 | B-cell non-hodgkin lymphoma (mutant MYD88) | Cell Viability | IC50 | Data not specified[4] |
| Unnamed IRAK4 Inhibitor | MWCL1 | Waldenström macroglobulinemia (mutant MYD88) | Cell Viability | IC50 | Data not specified[4] |
Table 2: Effect of IRAK4 Inhibitors on Apoptosis
| Inhibitor/Compound | Cell Line | Cell Type | Assay | Time Point | Result |
| Unnamed IRAK1/4 Inhibitor | CCRF-CEM, Jurkat | T-cell acute lymphoblastic leukemia | Annexin V/PI Staining | 48 hours | Enhanced ABT-737-induced apoptosis with IRAK4 knockdown[5] |
| Unnamed IRAK4 Inhibitor | OCI-LY19 | B-cell non-hodgkin lymphoma | Annexin V/PI Staining | 4 and 24 hours | Increased apoptosis and cell death[4] |
Table 3: Effect of IRAK4 Inhibitors on Cytokine Production
| Inhibitor/Compound | Cell Line/System | Stimulus | Cytokine Measured | Endpoint | Result |
| Unnamed IRAK4 Inhibitor | Human Monocytes | R848 (TLR7/8 agonist) | IL-1 mRNA | Fold Change | 1.7-fold reduction at 1h; 2.6-fold reduction at 4h[6] |
| Unnamed IRAK4 Inhibitor | Human Monocytes | R848 (TLR7/8 agonist) | IL-6 mRNA | Fold Change | 2.3-fold reduction at 1h; 4.2-fold reduction at 4h[6] |
| Unnamed IRAK4 Inhibitor | Human Monocytes | R848 (TLR7/8 agonist) | TNF mRNA | Fold Change | 3.5-fold reduction at 1h; 3.6-fold reduction at 4h[6] |
| Unnamed IRAK4 Inhibitor | Human Monocyte-Derived Macrophages (hMDMs) | RA Synovial Fluid | IL-6, IL-8, TNFα | EC50 | ~27 nM, ~26 nM, ~28 nM respectively[7] |
| Unnamed IRAK4 Inhibitor | A549 | IL-1β | IL-6 | Inhibition | Dose-dependent inhibition[4] |
| PF-06650833 | Human PBMCs | LPS | IL-1, IFN-γ, TNF-α, IL-17 | Inhibition | Effective decrease in cytokine secretion[8] |
| BAY1834845 | Human PBMCs | LPS | IL-1, IFN-γ, TNF-α, IL-17 | Inhibition | Effective decrease in cytokine secretion[8] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of IRAK4 inhibitors on the proliferation and viability of cancer cell lines.
Methodology (based on ATPLite assay):
-
Cell Seeding: Seed cells (e.g., OCI-LY19, OCI-LY3, U266, MWCL1) in 96-well plates at an appropriate density.
-
Compound Treatment: Add IRAK4 inhibitors at a range of concentrations (e.g., dose response with a constant molar ratio for combination studies). Include a DMSO control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add ATPLite reagent (PerkinElmer) to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the DMSO control and determine IC50 values.[4]
Apoptosis Assay
Objective: To assess the induction of apoptosis in cells treated with IRAK4 inhibitors.
Methodology (based on Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the IRAK4 inhibitor at a predetermined concentration (e.g., the IC50 value from viability assays) for specific time points (e.g., 4 and 24 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Incubate the cells in the dark and then analyze by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[4]
Cytokine Inhibition Assay
Objective: To measure the effect of IRAK4 inhibitors on the production of inflammatory cytokines.
Methodology (based on ELISA/AlphaLISA):
-
Cell Seeding and Pre-treatment: Seed cells (e.g., A549, human PBMCs, or macrophages) in 96-well plates. Pre-treat the cells with various concentrations of the IRAK4 inhibitor for a specified time (e.g., 15 minutes to 1 hour).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL recombinant IL-1β or LPS) to induce cytokine production.
-
Supernatant Collection: Incubate for a designated period (e.g., overnight) and then collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., IL-6) in the supernatant using an ELISA or AlphaLISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the cytokine concentrations in the samples. Calculate the percentage of inhibition relative to the stimulated control without the inhibitor.[4]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tgtherapeutics.com [tgtherapeutics.com]
- 5. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ard.bmj.com [ard.bmj.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Selective IRAK4 Inhibitor PF-06650833 versus the Non-Selective Inhibitor Staurosporine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the distinction between selective and non-selective agents is critical for advancing targeted therapies. This guide provides an objective, data-driven comparison between PF-06650833, a highly potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, and Staurosporine, a classic broad-spectrum kinase inhibitor. By examining their mechanisms, kinase selectivity, and cellular effects, this document aims to equip researchers with the necessary information to make informed decisions in their experimental designs.
Introduction to the Inhibitors
PF-06650833 (Zimlovisertib) is a clinical-stage, small-molecule inhibitor that specifically targets IRAK4, a serine/threonine kinase crucial for signal transduction in the innate immune system.[1][2] IRAK4 is a key node in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases.[3][4]
Staurosporine , an alkaloid originally isolated from Streptomyces staurosporeus, is a potent but non-selective ATP-competitive kinase inhibitor.[5] Its ability to bind to the ATP-binding site of a vast number of kinases has established it as a valuable research tool for studying protein phosphorylation and inducing apoptosis, but its lack of specificity makes it unsuitable for targeted therapy.[5][6]
Mechanism of Action: The IRAK4 Signaling Pathway
IRAK4 is the master kinase in the Myddosome signaling complex, which assembles upon activation of TLRs (except TLR3) and IL-1R by their respective ligands, such as lipopolysaccharide (LPS) or IL-1β.[7] Activated IRAK4 phosphorylates IRAK1, initiating a cascade that leads to the activation of TAK1 and subsequently the IKK complex. This culminates in the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory cytokines like TNF-α and IL-6. PF-06650833 selectively inhibits IRAK4's kinase activity, effectively blocking this entire downstream cascade. Staurosporine, in contrast, can inhibit not only IRAK4 but also numerous other kinases in this and other pathways (e.g., TAK1, IKK kinases), leading to broader, less predictable cellular effects.
Head-to-Head Data Comparison
Table 1: Biochemical Potency and Kinase Selectivity
This table summarizes the inhibitory activity of PF-06650833 and Staurosporine against IRAK4 and provides an overview of their kinome-wide selectivity. The data is compiled from multiple high-throughput screening assays.
| Parameter | PF-06650833 (Selective Inhibitor) | Staurosporine (Non-Selective Inhibitor) |
| IRAK4 IC₅₀ | 0.2 nM [1][2] | ~2-20 nM (Estimated range for sensitive kinases)[8] |
| Kinase Selectivity Profile | Highly Selective | Broad Spectrum / Pan-Kinase |
| Assay Type | % Inhibition @ 200 nM (278 kinases)[1][2] | Kd Measurement (456 kinases)[3] |
| Key Findings | • ~100% inhibition of IRAK4.• >70% inhibition of only 5 other kinases (IRAK1, MNK2, LRRK2, CLK4, CK1γ1).[1][9]• In a separate screen, only 12 kinases besides IRAK4 had an IC₅₀ < 1 µM.[4] | • Binds to a majority of the kinome with high affinity.• Kd < 10 nM for >150 kinases .• Kd < 100 nM for >240 kinases .[3] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kd (dissociation constant) are different measures of potency but both indicate high affinity at low nanomolar concentrations. The data are from different screening platforms and thus represent a qualitative comparison of selectivity.
Table 2: Cellular Activity in Immune Response Assays
This table compares the ability of each inhibitor to block inflammatory responses in cellular models. The primary assay measures the inhibition of cytokine production following stimulation of immune cells with Lipopolysaccharide (LPS), a potent activator of the TLR4-IRAK4 pathway.
| Cellular Assay | PF-06650833 (Selective Inhibitor) | Staurosporine (Non-Selective Inhibitor) |
| Inhibition of LPS-induced TNF-α release | ||
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) | Rat Alveolar Macrophages & Whole Blood |
| IC₅₀ Value | 2.4 nM [2][4] | Effective, but specific IC₅₀ not reported. Significantly reduced TNF production by 40-96%.[10] |
| Inhibition of R848-induced TNF release | ||
| Cell Type | Human PBMCs | Not Reported |
| IC₅₀ Value | 2.4 nM [4] | Not Reported |
| Inhibition in Human Whole Blood (LPS) | 8.8 nM [4] | Not Reported |
| Off-Target Cellular Effects | Minimal expected due to high selectivity. No activity observed in a VEGF2R cellular assay up to 30 µM.[1] | Widespread due to pan-kinase inhibition. Affects cell viability and induces apoptosis in various cell lines. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol determines the direct inhibitory effect of a compound on a purified kinase.
Methodology:
-
Reagents: Purified recombinant human IRAK4 enzyme, a specific peptide substrate, radiolabeled ATP (e.g., [γ-³²P]ATP), kinase buffer, and test compounds (PF-06650833 or Staurosporine) serially diluted in DMSO.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a 96-well plate.
-
Initiation: The kinase reaction is initiated by adding ATP. The final reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Termination & Detection: The reaction is stopped, and the phosphorylated substrate is separated from the remaining ATP (e.g., via phosphocellulose paper). The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Cytokine Release Assay
This protocol measures the ability of an inhibitor to block the production and secretion of inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Human PBMCs are isolated from healthy donor blood and plated in 96-well culture plates.
-
Pre-treatment: Cells are pre-incubated with serially diluted PF-06650833 or Staurosporine for 1-2 hours.
-
Stimulation: Cells are stimulated with an agonist like LPS (100 ng/mL) to activate the TLR4-IRAK4 pathway.
-
Incubation: The plates are incubated for a period sufficient for cytokine production and secretion (e.g., 18-24 hours) at 37°C.
-
Supernatant Collection: The plates are centrifuged, and the cell-free supernatant is collected.
-
Quantification: The concentration of TNF-α (or other cytokines like IL-6) in the supernatant is measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
Western Blot for NF-κB Activation
This protocol assesses pathway inhibition by measuring the phosphorylation of key downstream signaling proteins.
Methodology:
-
Cell Treatment: Culture a suitable cell line (e.g., THP-1 monocytes) and treat with the inhibitor for 1-2 hours, followed by stimulation with LPS for a short period (e.g., 15-30 minutes) to induce pathway activation.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated pathway component (e.g., phospho-IκBα or phospho-p65 NF-κB).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein (e.g., total IκBα) or a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. Quantify band intensity to determine the reduction in phosphorylation.
Conclusion
The comparative data clearly illustrates the fundamental differences between PF-06650833 and Staurosporine.
-
PF-06650833 exemplifies a modern, target-driven approach to drug discovery. Its exquisite potency and high selectivity for IRAK4 translate directly to potent and specific inhibition of the TLR/IL-1R signaling pathway in cellular assays. This makes it a precision tool for dissecting the specific roles of IRAK4 in disease models and a promising therapeutic candidate.
-
Staurosporine remains a powerful but blunt instrument. Its ability to inhibit a vast array of kinases makes it useful for broadly interrogating the importance of kinase signaling in a biological process. However, its promiscuity means that observed cellular effects cannot be attributed to a single kinase target, and its utility is confined to in vitro research settings.
For researchers investigating the specific consequences of IRAK4 inhibition, PF-06650833 is the superior tool compound. For studies requiring broad kinase inhibition to probe for general phosphorylation dependence, Staurosporine remains a relevant, albeit non-specific, agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 6. Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PF-06650833 - Labchem Catalog [catalog.labchem.com.my]
- 9. Protein kinase C inhibitors suppress LPS-induced TNF production in alveolar macrophages and in whole blood: the role of encapsulation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of IRAK4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the off-target profiles of representative Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. While specific data for a compound designated "Irak4-IN-13" is not publicly available, this document utilizes data from well-characterized clinical and preclinical IRAK4 inhibitors, such as Zimlovisertib (PF-06650833) and Zabedosertib (BAY1834845), to illustrate the methodologies and expected outcomes of off-target profiling in primary cells.
IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response.[1] It acts as a central node in the signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 is essential for the formation of the Myddosome complex, leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[1][3] Given its pivotal role in inflammation, IRAK4 has emerged as a significant therapeutic target for autoimmune diseases and certain cancers.[1][4]
The development of highly selective kinase inhibitors is crucial to minimize potential side effects arising from off-target activities.[5][6][7] This guide outlines key experimental approaches to characterize the selectivity of IRAK4 inhibitors and presents a comparative analysis of publicly available data for leading compounds in the class.
Comparative Off-Target Profiles of IRAK4 Inhibitors
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases, often representing a significant portion of the human kinome.[8] The results are usually reported as the percentage of inhibition at a specific concentration or as IC50/Kd values for the most potent off-target interactions. Below is a summary of the off-target profiles for two well-documented IRAK4 inhibitors.
| Compound | Primary Target | Screening Panel Size | Key Off-Target Kinases (>50% inhibition @ specified concentration) | Selectivity Notes |
| Zimlovisertib (PF-06650833) | IRAK4 (IC50: 0.2 nM)[9] | 278 Kinases | Data suggests high selectivity with approximately 100% inhibition of IRAK4 at 200 nM and minimal inhibition of other kinases.[9] | Demonstrates excellent kinase selectivity.[10] The development of selective inhibitors has been challenging due to the structure of the IRAK4 catalytic domain.[11] |
| Zabedosertib (BAY1834845) | IRAK4 (IC50: 3.55 nM)[12] | KINOMEscan | Reported to have a "very promising kinase selectivity profile".[3][13][14] FLT3 is often monitored as a key benchmark for selectivity in IRAK4 inhibitor programs.[13] | Designed to exploit unique features of the IRAK4 binding site to achieve high potency and selectivity.[3] |
| HS-243 | IRAK1/4 (IC50: 24 nM/20 nM)[15] | 468 Kinases | Showed high selectivity for IRAK1 and IRAK4 with 99.35% and 98.6% inhibition at 10 µM, respectively.[16] | An example of a highly selective dual IRAK1/4 inhibitor.[16] |
| Compound 19 (Benzolactam) | IRAK4 | 221 Kinases | Inhibited only 11 kinases at >70% when assayed at 1 µM, with >100-fold selectivity over the most potent off-target. | Maintained the kinase selectivity of its scaffold. |
Signaling Pathways and Experimental Workflows
To understand the context of IRAK4 inhibition and the methods used for its characterization, the following diagrams illustrate the IRAK4 signaling pathway and a general workflow for assessing inhibitor off-target profiles.
Caption: Simplified IRAK4 signaling pathway.[1][3]
Caption: Experimental workflow for assessing inhibitor off-target profiles.
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of an IRAK4 inhibitor by assessing its binding affinity or inhibitory activity against a broad panel of human kinases.
Methodology:
-
Assay Principle: Kinome profiling can be performed using various platforms. One common method is an affinity-based competition binding assay (e.g., KINOMEscan). In this assay, the test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified, and a reduction in binding in the presence of the test compound indicates an interaction.
-
Procedure:
-
The IRAK4 inhibitor is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred purified human kinases.[16]
-
The binding of each kinase to an immobilized ligand is measured in the presence and absence of the test inhibitor.
-
Results are typically expressed as a percentage of the DMSO control (%Ctrl), where lower values indicate stronger binding of the inhibitor to the kinase.
-
Hits (kinases showing significant inhibition, e.g., >90% inhibition) are then selected for follow-up dose-response studies to determine the dissociation constant (Kd) or IC50 value.
-
The selectivity of the compound is evaluated by comparing its potency against IRAK4 with its potency against off-target kinases.[8]
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the IRAK4 inhibitor in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[17][18][19][20]
Methodology:
-
Assay Principle: The binding of a ligand to a protein typically increases the protein's resistance to thermal denaturation.[20] CETSA measures the amount of soluble protein remaining after heating cells to various temperatures in the presence or absence of the inhibitor.[17][19]
-
Procedure:
-
Treatment: Culture primary cells (e.g., PBMCs) and treat with the IRAK4 inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble IRAK4 in the supernatant using methods such as Western blotting or ELISA.
-
Analysis: Plot the amount of soluble IRAK4 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[20]
-
Phospho-Flow Cytometry
Objective: To assess the functional consequences of IRAK4 inhibition by measuring the phosphorylation status of downstream signaling proteins in specific primary cell subsets.[21][22][23]
Methodology:
-
Assay Principle: This technique combines the single-cell resolution of flow cytometry with phospho-specific antibodies to quantify signaling events within heterogeneous cell populations, such as peripheral blood.[21]
-
Procedure:
-
Cell Stimulation: Isolate primary cells (e.g., human PBMCs) and stimulate them with a TLR agonist (e.g., LPS or R848) in the presence of varying concentrations of the IRAK4 inhibitor or a vehicle control.
-
Fixation: Immediately after stimulation, fix the cells with formaldehyde to cross-link proteins and preserve the phosphorylation states.[21]
-
Permeabilization: Permeabilize the cells, often with ice-cold methanol, to allow antibodies to access intracellular epitopes.[21]
-
Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies. This includes surface markers to identify specific cell populations (e.g., CD14 for monocytes, CD4 for T-cells) and an antibody against a phosphorylated downstream target of the IRAK4 pathway (e.g., phospho-IRAK1, phospho-p38, or phospho-NF-κB). A phospho-IRAK4 antibody can also be used to directly assess the autophosphorylation of the target.[24]
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.
-
Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-specific antibody. A dose-dependent decrease in the MFI in inhibitor-treated cells indicates functional blockade of the IRAK4 pathway.
-
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
Selectivity of IRAK4 Inhibitors: A Comparative Analysis
A critical question in the development of therapeutics targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the selectivity of these inhibitors against other members of the IRAK family. Due to the high degree of homology within the ATP-binding site, particularly between IRAK4 and IRAK1, achieving high selectivity can be challenging. This guide provides a comparative overview of the inhibitory activity of several representative IRAK4 inhibitors against other IRAK family members, supported by experimental data and methodologies.
While information for a specific compound designated "Irak4-IN-13" is not available in the public domain, this guide will compare other well-characterized IRAK4 inhibitors to address the core question of cross-family inhibition.
IRAK Family Kinase Inhibition Profile
The inhibitory potency of small molecules is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for several IRAK4 inhibitors against IRAK family kinases, demonstrating a range of selectivity profiles from highly selective to dual-inhibition.
| Compound Name | IRAK4 IC50 | IRAK1 IC50 | IRAK2 IC50 | IRAK3 (IRAK-M) IC50 | Selectivity (IRAK1/IRAK4) |
| Zimlovisertib (PF-06650833) | 0.2 nM[1] | - | - | - | Highly Selective (Implied) |
| Unnamed Compound 1 | 1.3 nM[2] | 290 nM[2] | Not Reported | Not Reported | ~223-fold |
| AZ1495 | 5 nM[1] | 23 nM[1] | Not Reported | Not Reported | ~4.6-fold |
| Unnamed Compound 2 | 9 nM[3] | 450 nM[3] | Not Reported | Not Reported | 50-fold |
| HS-243 | 20 nM[4] | 24 nM[4] | Not Reported | Not Reported | ~1.2-fold (Dual Inhibitor) |
| IRAK-1-4 Inhibitor I | 200 nM[4] | 300 nM[4] | Not Reported | Not Reported | ~1.5-fold (Dual Inhibitor) |
Note: Data for IRAK2 and IRAK3 are often not reported as they are considered pseudokinases with little to no catalytic activity.[5]
The data clearly indicates that while some compounds like Zimlovisertib are designed for high selectivity, many IRAK4 inhibitors also exhibit potent, dose-dependent inhibition of IRAK1.[1][2][3][4] This dual inhibitory action is a consequence of the conserved nature of the ATP-binding pocket between these two kinases.[5]
Signaling Pathway and Point of Inhibition
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade, which is crucial for innate immune responses triggered by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[6][7][8] Upon receptor activation, the adaptor protein MyD88 recruits IRAK4, which then autophosphorylates and subsequently phosphorylates IRAK1 or IRAK2.[6][9] This initiates a downstream cascade involving TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[5][6] IRAK4 inhibitors block the pathway at this critical initiating step.
Caption: MyD88-dependent signaling pathway and the point of IRAK4 inhibition.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays.
General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™ or similar luminescent assay)
This protocol outlines the general steps to measure the activity of a kinase inhibitor against members of the IRAK family.
-
Reagents and Materials:
-
Recombinant human kinases (IRAK1, IRAK4, etc.)
-
Kinase-specific substrate (e.g., Myelin Basic Protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Luminescent ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well microplates
-
Luminometer for signal detection
-
-
Procedure:
-
Prepare Kinase Reaction: To each well of the microplate, add the kinase assay buffer, the specific recombinant IRAK enzyme, and the kinase substrate.
-
Add Inhibitor: Add serial dilutions of the test inhibitor (or DMSO as a vehicle control) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP. The final concentration of DMSO should typically not exceed 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent, which terminates the kinase reaction by depleting the remaining ATP. Incubate for approximately 40 minutes.
-
Convert ADP to ATP & Generate Light: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO control.
-
IC50 values are calculated by fitting the percent inhibition data versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve using non-linear regression analysis.
-
Caption: General workflow for an in vitro luminescent kinase inhibition assay.
Conclusion
The selectivity profile of an IRAK4 inhibitor is a critical determinant of its biological activity and potential therapeutic applications. While highly selective IRAK4 inhibitors exist, many compounds also demonstrate significant inhibitory activity against IRAK1. This dual inhibition may offer a broader blockade of the TLR/IL-1R signaling pathway. The choice between a highly selective IRAK4 inhibitor and a dual IRAK1/4 inhibitor depends on the specific therapeutic context and the desired balance between efficacy and potential off-target effects. Researchers and drug developers must rely on comprehensive kinase profiling using standardized biochemical assays to fully characterize the selectivity of novel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
In Vivo Showdown: IRAK4 Inhibition vs. Dexamethasone in a Murine Inflammation Model
A Comparative analysis of the selective IRAK4 inhibitor, representing a targeted immunotherapy approach, and the broad-spectrum anti-inflammatory corticosteroid, dexamethasone, in a lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) model.
This guide provides a head-to-head comparison of a representative Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor and the widely-used corticosteroid, dexamethasone, in a preclinical in vivo model of acute inflammation. The data presented herein is derived from a study by Lu et al. (2022), which evaluated the efficacy of the IRAK4 inhibitor BAY-1834845 against high-dose dexamethasone in a lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS) mouse model. This comparison aims to offer researchers, scientists, and drug development professionals an objective overview of their respective anti-inflammatory activities and potential therapeutic applications.
Mechanism of Action at a Glance
Irak4-IN-13 and other IRAK4 inhibitors represent a targeted approach to anti-inflammatory therapy. IRAK4 is a critical kinase that functions downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), both of which are pivotal in initiating the innate immune response.[1][2][3] By inhibiting IRAK4, these compounds block the signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][4]
Dexamethasone , a potent synthetic glucocorticoid, exerts broad anti-inflammatory and immunosuppressive effects.[5][6][7] Its primary mechanism involves binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9]
Comparative Efficacy in an LPS-Induced ARDS Model
The following data is summarized from a study comparing the IRAK4 inhibitor BAY-1834845 with dexamethasone in a murine model of LPS-induced acute respiratory distress syndrome.[10]
Table 1: Effect on Lung Injury
| Treatment Group | Dose | Mean Lung Injury Score (± SEM) |
| Control (LPS) | - | 4.5 (± 0.5) |
| IRAK4 Inhibitor | 10 mg/kg | 2.0 (± 0.3)* |
| Dexamethasone | 10 mg/kg | 3.8 (± 0.4) |
*p < 0.05 compared to the LPS control group.
Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dose | Total Cells (x10^5/mL ± SEM) | Neutrophils (x10^5/mL ± SEM) |
| Control (LPS) | - | 5.8 (± 0.6) | 4.9 (± 0.5) |
| IRAK4 Inhibitor | 10 mg/kg | 2.1 (± 0.3) | 1.5 (± 0.2) |
| Dexamethasone | 10 mg/kg | 3.5 (± 0.4) | 2.8 (± 0.3) |
*p < 0.05 compared to the LPS control group.
Table 3: Effect on Pro-inflammatory Cytokine Levels in BALF (pg/mL)
| Treatment Group | Dose | TNF-α (± SEM) | IL-6 (± SEM) | IL-1β (± SEM) |
| Control (LPS) | - | 1250 (± 150) | 1800 (± 200) | 450 (± 50) |
| IRAK4 Inhibitor | 10 mg/kg | 450 (± 60) | 600 (± 80) | 150 (± 20) |
| Dexamethasone | 10 mg/kg | 550 (± 70) | 750 (± 90) | 200 (± 25) |
*p < 0.05 compared to the LPS control group.
Experimental Protocol: LPS-Induced ARDS in Mice
The following is a summary of the experimental methodology used in the comparative study.[10]
1. Animal Model:
-
Male C57BL/6 mice were used for the study.
2. Inflammation Induction:
-
Acute respiratory distress syndrome (ARDS) was induced by inhalation of lipopolysaccharide (LPS).
3. Treatment Groups:
-
Mice were divided into three groups:
-
LPS + Vehicle (Control)
-
LPS + IRAK4 Inhibitor (BAY-1834845)
-
LPS + Dexamethasone
-
4. Drug Administration:
-
The IRAK4 inhibitor (10 mg/kg) and dexamethasone (10 mg/kg) were administered orally one hour after LPS exposure.[10]
5. Endpoint Analysis:
-
24 hours after LPS administration, the following assessments were performed:
-
Lung Histology: Lungs were harvested, fixed, and stained with Hematoxylin and Eosin (H&E). A blinded pathological scoring was conducted to assess lung injury.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF was collected to determine the total and differential inflammatory cell counts.
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the BALF were quantified using enzyme-linked immunosorbent assay (ELISA).
-
Summary of Findings
In this LPS-induced murine model of acute lung injury, the representative IRAK4 inhibitor, BAY-1834845, demonstrated a more pronounced reduction in the overall lung injury score and inflammatory cell infiltration into the lungs when compared to a high dose of dexamethasone.[10] Both the IRAK4 inhibitor and dexamethasone were effective in significantly reducing the levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the bronchoalveolar lavage fluid.[10]
These findings suggest that a targeted approach of inhibiting IRAK4 may offer a more effective strategy in mitigating the acute inflammatory response in the lungs compared to the broader immunosuppressive action of dexamethasone in this specific preclinical model. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of IRAK4 inhibitors and corticosteroids in various inflammatory conditions.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An in vivo model of anti-inflammatory activity of subdural dexamethasone following the spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of IRAK4-IN-13 with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) by IRAK4-IN-13 with genetic knockout and kinase-dead models. By presenting supporting experimental data and detailed protocols, this document serves as a resource for validating the on-target mechanism of action of IRAK4 inhibitors.
Introduction to IRAK4 and Target Validation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] These pathways are central to the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[2] IRAK4 possesses both a kinase function and a scaffold function, both of which are crucial for the assembly of the Myddosome signaling complex and the subsequent activation of downstream pathways, including NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines.[3][4]
Small molecule inhibitors targeting the kinase activity of IRAK4, such as this compound, are promising therapeutic agents.[2][5] However, rigorous validation of their mechanism of action is essential. Comparing the phenotypic effects of a chemical inhibitor to those of genetic "gold standards"—such as knockout (KO) and kinase-dead (KD) models—is the most definitive method to confirm on-target activity and understand the full biological consequences of inhibiting the target's enzymatic function.
IRAK4 Signaling Pathway
Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via death domain interactions.[6] IRAK4, now activated, phosphorylates IRAK1.[7] This phosphorylation event is a key step that leads to the activation of TRAF6, an E3 ubiquitin ligase, which then activates the TAK1 complex, culminating in the activation of IKKs and MAPKs and subsequent nuclear translocation of transcription factors like NF-κB and AP-1 to drive inflammatory gene expression.[6]
Experimental Design: Pharmacological vs. Genetic Inhibition
To validate that the effects of this compound are due to the specific inhibition of IRAK4's kinase activity, a comparative study is essential. This involves four key experimental groups:
-
Wild-Type (WT): The baseline biological response.
-
WT + this compound: Assesses the effect of pharmacological kinase inhibition.
-
IRAK4 Kinase-Dead (KD): A genetic model where IRAK4 is expressed but is catalytically inactive. This isolates the effects of kinase activity loss while retaining the protein's scaffolding function.[8]
-
IRAK4 Knockout (KO): A genetic model where the IRAK4 protein is completely absent, thus eliminating both kinase and scaffold functions.[3]
By comparing the outcomes across these groups, researchers can dissect the specific contributions of IRAK4's kinase activity versus its structural role in the signaling complex.
Data Presentation: Comparative Analysis
The following tables summarize expected outcomes from key experiments designed to validate the mechanism of this compound.
Table 1: Biochemical Activity and Selectivity of this compound
| Kinase Target | This compound IC₅₀ (nM) | Notes |
| IRAK4 | 0.6 [5] | High potency against the primary target. |
| IRAK1 | > 10,000 | Demonstrates high selectivity over the closest family member. |
| FLT3 | > 5,000 | Low activity against a common off-target kinase. |
| TAK1 | > 10,000 | No significant inhibition of downstream kinases in the pathway. |
Data are representative and should be determined empirically.
Table 2: Cellular Response to TLR Stimulation in Murine Macrophages
| Experimental Group | Stimulant | p-IRAK1 (T209) (% of WT) | p-p38 (% of WT) | TNF-α Release (% of WT) |
| Wild-Type (WT) | LPS (100 ng/mL) | 100% | 100% | 100% |
| WT + this compound (1 µM) | LPS (100 ng/mL) | < 10% | ~30-50% | < 20% |
| IRAK4 Kinase-Dead (KD) | LPS (100 ng/mL) | < 10% | ~30-50%[8][9] | < 20%[8] |
| IRAK4 Knockout (KO) | LPS (100 ng/mL) | 0% | < 5% | < 5% |
| Wild-Type (WT) | R848 (1 µM) | 100% | 100% | 100% |
| WT + this compound (1 µM) | R848 (1 µM) | < 5% | < 10% | < 10% |
| IRAK4 Kinase-Dead (KD) | R848 (1 µM) | < 5%[8] | < 10%[8] | < 10%[8] |
| IRAK4 Knockout (KO) | R848 (1 µM) | 0% | < 5% | < 5% |
Note: The residual signaling observed in KD and inhibitor-treated cells stimulated with LPS (a TLR4 agonist) is attributed to the MyD88-independent pathway, which still relies on the IRAK4 scaffold function.[3] The near-complete inhibition with the TLR7/8 agonist R848 demonstrates strong dependency on IRAK4 kinase activity in that pathway.
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Assay (ADP-Glo™ Format)
This protocol measures the kinase activity of IRAK4 by quantifying the amount of ADP produced in the enzymatic reaction.
Materials:
-
Recombinant human IRAK4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound (or test inhibitor)
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute into Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Prepare the enzyme solution by diluting recombinant IRAK4 to 2x the final desired concentration (e.g., 10 ng/reaction) in Kinase Buffer. Add 10 µL to each well.
-
Prepare the substrate/ATP mix by diluting MBP (to 0.2 µg/µL) and ATP (to 50 µM) in Kinase Buffer.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure ADP production by adding reagents from the ADP-Glo™ Kit according to the manufacturer's instructions. Briefly, add 25 µL of ADP-Glo™ Reagent, incubate for 40 minutes at room temperature, then add 50 µL of Kinase Detection Reagent and incubate for another 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to vehicle controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Phospho-IRAK1 (T209) Assay
This protocol measures the phosphorylation of IRAK1 in response to TLR stimulation in whole cells.
Materials:
-
Wild-type, IRAK4 KD, and IRAK4 KO murine bone marrow-derived macrophages (BMDMs).
-
Complete RPMI 1640 medium.
-
LPS (from E. coli O111:B4) and R848.
-
This compound.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer with protease and phosphatase inhibitors.
-
Anti-phospho-IRAK1 (Thr209) antibody and total IRAK1 antibody.
-
Western blot reagents or cell-based ELISA kit (e.g., ImmunoWay, #CBL-0291).
Procedure:
-
Plate BMDMs from all three genotypes (WT, KD, KO) in 12-well plates at 1 x 10⁶ cells/well and allow them to adhere overnight.
-
For the inhibitor group, pre-treat WT cells with 1 µM this compound or vehicle for 1 hour.
-
Stimulate cells by adding LPS (100 ng/mL) or R848 (1 µM) for 15-30 minutes.
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with 100 µL of ice-cold Lysis Buffer. Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Analyze equal amounts of protein (20-30 µg) by Western blot using antibodies against p-IRAK1 (T209) and total IRAK1. A loading control (e.g., β-actin) should also be used.
-
Quantify band intensity using densitometry software and express p-IRAK1 levels relative to total IRAK1.
Protocol 3: TNF-α Release Assay
This protocol quantifies the amount of TNF-α secreted by macrophages following stimulation.[10][11]
Materials:
-
BMDMs from WT, KD, and KO mice.
-
96-well tissue culture plates.
-
LPS and R848.
-
This compound.
-
Mouse TNF-α ELISA Kit.
Procedure:
-
Seed BMDMs in a 96-well plate at a density of 1 x 10⁵ cells/well and culture overnight.
-
Pre-treat designated WT wells with serial dilutions of this compound or vehicle for 1 hour.
-
Stimulate the cells with an EC₅₀ concentration of LPS (~10 ng/mL) or R848 (~0.5 µM) for 4-6 hours at 37°C.[11]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Compare the levels of TNF-α released from inhibitor-treated, KD, and KO cells to the stimulated WT control.
Conclusion
The rigorous validation of a targeted inhibitor's mechanism of action is paramount in drug development. By systematically comparing the biochemical and cellular effects of this compound with those observed in IRAK4 kinase-dead and complete knockout models, researchers can achieve several key objectives. This approach allows for the definitive confirmation that the inhibitor's efficacy is derived from on-target kinase inhibition. Furthermore, it helps to elucidate the distinct roles of IRAK4's kinase and scaffolding functions in different signaling contexts (e.g., TLR4 vs. TLR7/8). The data and protocols provided in this guide offer a robust framework for validating this compound, ensuring a comprehensive understanding of its biological impact and strengthening its therapeutic rationale.
References
- 1. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of IRAK4 Inhibitory Effects: A Comparative Guide to Irak4-IN-13 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Irak4-IN-13 and other notable IRAK4 inhibitors. By presenting data from various sources, this document aims to offer an objective overview of the reported potencies and the experimental contexts in which these were determined, addressing the critical aspect of reproducibility across different laboratory settings.
Comparative Analysis of IRAK4 Inhibitor Potency
The inhibitory potential of small molecule compounds is a critical factor in their development as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for this compound and several other widely studied IRAK4 inhibitors. The variation in these values can be attributed to different assay formats, enzyme preparations, and experimental conditions, highlighting the importance of standardized protocols.
| Compound Name | Reported IC50 (nM) | Assay Type | Source |
| This compound | 0.6 | Biochemical | [1] |
| PF-06650833 (Zimlovisertib) | 0.2 | Biochemical | [2] |
| 2.4 | PBMC Assay | [2] | |
| 0.52 | Biochemical | [3] | |
| CA-4948 (Emavusertib) | 115 | Biochemical | [4] |
| 8.9 (analogue) | Biochemical | [4] | |
| BMS-986126 | 5.3 | Biochemical | |
| DW18134 | 11.2 | Biochemical | [5] |
| BAY1834845 (Zabedosertib) | 3.55 | Biochemical | [3] |
The IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This initiates a signaling cascade involving the phosphorylation of other IRAK family members, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[6][7]
Figure 1. Simplified IRAK4 signaling cascade.
Experimental Protocols
Standardized experimental protocols are fundamental for ensuring the reproducibility of scientific findings. Below are detailed methodologies for common biochemical and cellular assays used to evaluate the inhibitory effects of IRAK4 inhibitors.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified IRAK4.
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a compound results in a decrease in the FRET signal.
-
Materials:
-
Purified recombinant IRAK4 enzyme
-
LanthaScreen™ Eu-anti-Tag antibody
-
Kinase Tracer
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
384-well microplate
-
-
Procedure:
-
Prepare a 3X solution of the test compound in the kinase buffer.
-
Prepare a 3X mixture of IRAK4 kinase and Eu-labeled antibody in the kinase buffer.
-
Prepare a 3X solution of the kinase tracer in the kinase buffer.
-
Add 5 µL of the 3X test compound solution to the wells of the microplate.
-
Add 5 µL of the 3X kinase/antibody mixture to the wells.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm and 665 nm.
-
Calculate the emission ratio and determine the IC50 values from the dose-response curves.
-
2. DELFIA® Kinase Assay
This assay is a solid-phase immunoassay that detects the phosphorylation of a biotinylated substrate peptide by IRAK4.
-
Materials:
-
Purified recombinant IRAK4 enzyme
-
Biotinylated substrate peptide
-
ATP
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Stop Buffer (50 mM EDTA)
-
Streptavidin-coated microplate
-
Phospho-specific primary antibody
-
Europium-labeled secondary antibody
-
DELFIA® Enhancement Solution
-
-
Procedure:
-
Add the test compound and IRAK4 enzyme to the wells of a reaction plate and incubate for 5 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubate for 30 minutes at 25°C.
-
Stop the reaction by adding the Stop Buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow the biotinylated peptide to bind.
-
Wash the plate and add the phospho-specific primary antibody. Incubate for 120 minutes at 37°C.
-
Wash the plate and add the Europium-labeled secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the DELFIA® Enhancement Solution.
-
Read the time-resolved fluorescence.
-
Cellular Assays
Cellular assays measure the effect of an inhibitor on IRAK4 signaling within a biological context, typically by quantifying the production of downstream cytokines.
1. PBMC (Peripheral Blood Mononuclear Cell) Cytokine Release Assay
-
Materials:
-
Isolated human PBMCs
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., R848)
-
Test compounds
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Seed PBMCs in a 96-well plate.
-
Pre-incubate the cells with serially diluted test compounds for 1-2 hours.
-
Stimulate the cells with a TLR agonist.
-
Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the secreted cytokine using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 values from the dose-response curves.
-
Experimental Workflow
The general workflow for evaluating an IRAK4 inhibitor involves a series of assays, starting from direct enzyme inhibition and progressing to more complex cellular and in vivo models.
Figure 2. General workflow for IRAK4 inhibitor evaluation.
Conclusion
The reproducibility of an inhibitor's potency is influenced by the specific experimental conditions. The data presented in this guide, gathered from multiple sources, provides a comparative overview of the inhibitory effects of this compound and other key IRAK4 inhibitors. While variations in reported IC50 values exist, they generally demonstrate potent inhibition of IRAK4. For direct and robust comparison, it is recommended that these compounds be evaluated side-by-side in standardized biochemical and cellular assays. The detailed protocols provided herein offer a starting point for such comparative studies, enabling researchers to make informed decisions in the pursuit of novel therapeutics targeting the IRAK4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Evaluating the Synergy of IRAK4 Inhibition with Other Immunomodulatory Drugs: A Comparative Guide
For Immediate Release
This guide provides a comprehensive evaluation of the synergistic potential of IRAK4 inhibitors when combined with other classes of immunomodulatory drugs. The focus is on providing researchers, scientists, and drug development professionals with a comparative analysis of performance, supported by experimental data and detailed methodologies. The information presented herein is intended to facilitate the rational design of novel combination therapies for various inflammatory and oncological indications.
Introduction to IRAK4 and its Role in Immune Signaling
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. This leads to the production of a wide array of pro-inflammatory cytokines and chemokines, making IRAK4 a key driver of innate immune responses. Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory disorders, and certain cancers.
Given its pivotal role, targeting IRAK4 with small molecule inhibitors presents a promising therapeutic strategy to modulate aberrant immune responses. This guide will focus on the synergistic effects of combining IRAK4 inhibitors with other immunomodulatory agents, using the well-characterized inhibitor Emavusertib (CA-4948) and the potent anti-inflammatory IRAK4 inhibitor Zabedosertib (BAY 1834845) as primary examples.
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway, highlighting the central role of IRAK4 in mediating downstream inflammatory responses.
Synergy of Emavusertib with BTK Inhibitors in B-Cell Lymphomas
Preclinical studies have demonstrated significant synergy between the IRAK4 inhibitor Emavusertib and Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, in B-cell lymphoma models, particularly those harboring the MYD88-L265P mutation.[1][2][3][4][5] This mutation leads to constitutive activation of the NF-κB pathway, a key driver of tumor cell survival.[3][4] The combination of Emavusertib with BTK inhibitors has been shown to overcome resistance to BTK inhibitor monotherapy.[4]
Quantitative Synergy Analysis
The synergistic effect of combining Emavusertib with second-generation BTK inhibitors was quantified using the Chou-Talalay method, where a Combination Index (CI) of less than 0.9 indicates synergy.[1][2] The data reveals that the synergy is primarily driven by an increase in the maximal effect (efficacy) of the drug combination.[1]
| Cell Line | Combination | Synergy (CI < 0.9) | Primary Synergy Driver | Reference |
| OCI-Ly-10 (ABC-DLBCL) | Emavusertib + Acalabrutinib | Yes | Efficacy | [1] |
| OCI-Ly-10 (ABC-DLBCL) | Emavusertib + Zanubrutinib | Yes | Efficacy | [1] |
| TMD8 (ABC-DLBCL) | Emavusertib + Acalabrutinib | Yes | Efficacy | [1] |
| TMD8 (ABC-DLBCL) | Emavusertib + Zanubrutinib | Yes | Efficacy | [1] |
| HBL1 (ABC-DLBCL) | Emavusertib + Acalabrutinib | Yes | Efficacy | [1] |
| HBL1 (ABC-DLBCL) | Emavusertib + Zanubrutinib | Yes | Efficacy | [1] |
| Karpas-1718 (MZL/LPL) | Emavusertib + Acalabrutinib | Yes | Efficacy | [1] |
| Karpas-1718 (MZL/LPL) | Emavusertib + Zanubrutinib | Yes | Efficacy | [1] |
| VL51 (MZL) | Emavusertib + Ibrutinib | Yes | Not Specified | [2] |
ABC-DLBCL: Activated B-Cell like Diffuse Large B-Cell Lymphoma; MZL: Marginal Zone Lymphoma; LPL: Lymphoplasmacytic Lymphoma.
Experimental Workflow: Synergy Assessment
The following diagram outlines the typical workflow for assessing the synergistic effects of drug combinations on cell viability.
Potent Anti-Inflammatory Effects of Zabedosertib in Combination with Corticosteroids
Zabedosertib has demonstrated potent anti-inflammatory effects, which are comparable or, in some cases, superior to the corticosteroid prednisolone.[6][7] Studies in healthy volunteers have shown that Zabedosertib significantly suppresses the production of key pro-inflammatory cytokines.[6][7] While formal synergy analysis using a combination index has not been reported, the data strongly suggests at least an additive and potentially synergistic anti-inflammatory effect when combined with corticosteroids.
Comparative Cytokine Inhibition
The following table summarizes the inhibitory effects of Zabedosertib and prednisolone on the release of various cytokines following stimulation with lipopolysaccharide (LPS) or the TLR7/8 agonist R848.
| Cytokine | Stimulant | Zabedosertib (BAY 1834845) Inhibition | Prednisolone Inhibition | Reference |
| TNF-α | LPS | 50% - 80% | Similar to IRAK4i | [6] |
| IL-6 | LPS | 50% - 80% | Similar to IRAK4i | [6] |
| IL-1β | LPS | 50% - 80% | Similar to IRAK4i | [6] |
| IL-8 | LPS | 50% - 80% | Not Specified | [6] |
| TNF-α | R848 | 80% - 95% | Less Effective | [6] |
| IL-6 | R848 | 80% - 95% | Less Effective | [6] |
| IL-1β | R848 | 80% - 95% | Less Effective | [6] |
| IFN-γ | R848 | 80% - 95% | Less Effective | [6] |
Experimental Workflow: Ex Vivo Cytokine Release Assay
The diagram below illustrates the workflow for an ex vivo whole blood challenge to assess the impact of drug treatment on cytokine release.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Seed lymphoma cell lines (e.g., OCI-Ly-10, TMD8) in 96-well plates at a density of 1 x 104 to 1 x 105 cells per well.
-
Drug Treatment: Treat cells with five increasing concentrations of Emavusertib, a BTK inhibitor (acalabrutinib or zanubrutinib), or the combination of both for 72 hours.[1]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.[1][8][9]
Ex Vivo Whole Blood Cytokine Release Assay
-
Blood Collection: Collect whole blood from subjects treated with the IRAK4 inhibitor, placebo, or other immunomodulatory drugs.
-
Stimulation: Aliquot whole blood into 96-well plates and stimulate with immune challenge agents such as LPS (to activate TLR4) or R848 (to activate TLR7/8).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) at 37°C in a humidified incubator.
-
Plasma Collection: Centrifuge the plates to pellet the blood cells and carefully collect the plasma supernatant.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add plasma samples and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction with an acid solution.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Determine the cytokine concentrations in the samples by interpolating from the standard curve. Calculate the percentage inhibition of cytokine release for each treatment group compared to the placebo control.
Western Blot for NF-κB Activation
-
Cell Lysis: After drug treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a key NF-κB pathway protein (e.g., phospho-p65) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein or loading control to determine the extent of NF-κB pathway inhibition.
Conclusion
The data presented in this guide strongly support the rationale for combining IRAK4 inhibitors with other immunomodulatory drugs. The synergistic effects observed with BTK inhibitors in lymphoma models highlight a promising strategy for overcoming drug resistance and improving therapeutic outcomes. Furthermore, the potent anti-inflammatory effects of IRAK4 inhibitors, which are at least comparable to corticosteroids, suggest their potential as steroid-sparing agents in a variety of inflammatory conditions. Further preclinical and clinical investigation into these and other combinations, such as with JAK inhibitors, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational framework for researchers to design and interpret studies aimed at harnessing the synergistic potential of IRAK4 inhibition in combination therapies.
References
- 1. curis.com [curis.com]
- 2. susi.usi.ch [susi.usi.ch]
- 3. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P1121: TAKEAIM LYMPHOMA- AN OPEN-LABEL, DOSE ESCALATION AND EXPANSION TRIAL OF EMAVUSERTIB (CA-4948) IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY HEMATOLOGIC MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Irak4-IN-13: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Irak4-IN-13, a small molecule inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4). Adherence to these procedures is essential to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), playing a key role in the innate immune response.[1] Dysregulation of these pathways is implicated in various autoimmune diseases and cancers, making IRAK4 a significant target for therapeutic intervention with small molecule inhibitors and degraders.[2][3]
Hazard Identification and General Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous IRAK4 inhibitors, such as IRAK4-IN-4 and IRAK4-IN-16, indicate that compounds in this class may be harmful if swallowed and are very toxic to aquatic life with long-lasting effects.[4][5] Therefore, it is imperative to handle this compound with care and prevent its release into the environment.
Core Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Do not eat, drink, or smoke in areas where the compound is handled.[4][5]
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form, in solution, or as contaminated material, must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste.
Segregation and Collection of Waste
-
Solid Waste:
-
Collect unadulterated or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Label the container as "Hazardous Chemical Waste" and include the full chemical name ("this compound") and any known hazard information (e.g., "Toxic," "Aquatic Hazard").
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The label should specify "Hazardous Chemical Waste," list all chemical constituents (including solvents), and their approximate concentrations.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, should be considered contaminated.
-
Collect these materials in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and "this compound Contaminated Debris."
-
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of work surfaces and non-disposable equipment, use a suitable decontamination procedure.
-
Absorb Spills: For liquid spills, absorb the material with an inert absorbent material (e.g., diatomite, universal binders).[4]
-
Surface Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Waste Collection: Collect all materials used for decontamination as contaminated waste.[4]
Final Disposal
-
Do not dispose of this compound down the drain or in regular trash. [4][5] Its high aquatic toxicity poses a significant environmental risk.[4][5]
-
All waste streams containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the collected hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes typical information found for similar IRAK4 inhibitors. This data should be used as a precautionary guide.
| Parameter | Typical Value for IRAK4 Inhibitors | Source |
| Hazard Classification | Acute Toxicity, Oral (Category 4) | [5] |
| Acute Aquatic Toxicity (Category 1) | [5] | |
| Chronic Aquatic Toxicity (Category 1) | [5] | |
| IC₅₀ for IRAK4 | 0.2 µM (for IRAK1/4 inhibitor) | [6] |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) | [4][5] |
Experimental Protocols: Spill Decontamination Workflow
This protocol outlines the necessary steps for handling a small-scale spill of this compound in a laboratory setting.
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
Ensure the area is well-ventilated. If the spill is significant, evacuate the area and contact your institution's EHS department.
-
Don the appropriate PPE (two pairs of nitrile gloves, safety goggles, lab coat, and if necessary, a respirator).
-
-
Containment and Cleanup:
-
If the spill is a powder, gently cover it with a damp paper towel to avoid aerosolization.
-
If the spill is a liquid, contain it with absorbent pads or other suitable inert material.
-
Apply an absorbent material (e.g., diatomite, universal binder) to the spill, working from the outside in.[4]
-
Carefully collect the absorbed material and any contaminated debris using a scoop or forceps and place it into a designated hazardous waste container.
-
-
Surface Decontamination:
-
Wipe the spill area with a cloth or paper towels soaked in alcohol (e.g., 70% ethanol or isopropanol).[4]
-
Perform the wipe-down multiple times to ensure thorough decontamination.
-
Place all cleaning materials into the hazardous waste container.
-
-
Final Steps:
-
Seal the hazardous waste container.
-
Remove and dispose of PPE as contaminated waste.
-
Wash hands thoroughly with soap and water.
-
Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound and its disposal.
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the proper disposal of waste containing this compound.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4-IN-16|509093-72-5|MSDS [dcchemicals.com]
- 5. IRAK4-IN-4|1850276-58-2|MSDS [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
Essential Safety and Logistical Information for Handling Irak4-IN-13
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Irak4-IN-13, an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Chemical and Safety Data Summary
The following table summarizes key quantitative data for a closely related compound, IRAK4-IN-1, which can be used as a conservative proxy for handling this compound in the absence of a specific Safety Data Sheet (SDS).
| Property | Value | Reference |
| Chemical Formula | C19H23N5O | [1] |
| Molecular Weight | 337.42 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
| Solubility (DMSO) | 4 mg/mL (11.85 mM) | [2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required. However, as a baseline, the following PPE is recommended when handling this compound and other hazardous drugs.[3][4]
-
Gloves: Two pairs of chemotherapy-grade, powder-free nitrile gloves are required.[3] Ensure gloves have been tested for resistance to hazardous drugs.
-
Gowns: A disposable, back-closing gown made of a low-permeability fabric that has been tested for resistance to hazardous drugs is required.[3][5]
-
Eye and Face Protection: Safety goggles with side shields or a full-face shield should be worn to protect against splashes.[1][4]
-
Respiratory Protection: For procedures that may generate aerosols or if handling the powder outside of a containment device, a NIOSH-approved respirator (e.g., N95) is recommended.[5]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of this compound.
1. Receiving and Unpacking:
- Inspect the package for any signs of damage or leakage upon arrival.
- Wear a single pair of chemotherapy gloves during unpacking.
- Verify the container label matches the order information.
- Transport the sealed container to the designated storage area.
2. Storage:
- Store the compound in a tightly sealed, clearly labeled container.[1]
- Maintain the recommended storage temperature of -20°C for the powder or -80°C for solutions.[1]
- Store in a well-ventilated area away from incompatible materials.[1]
3. Preparation of Stock Solutions:
- All handling of the powdered compound must be performed in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[5]
- Don the appropriate PPE as outlined above.
- Carefully weigh the required amount of powder. Avoid creating dust.
- Slowly add the solvent (e.g., DMSO) to the powder to avoid splashing.
- Cap the vial tightly and vortex until the compound is fully dissolved.
- Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
4. Use in Experiments:
- Conduct all experimental procedures involving this compound within a chemical fume hood or BSC.
- Use disposable plasticware whenever possible to minimize contamination.
- After use, decontaminate all non-disposable equipment that came into contact with the compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable items contaminated with this compound (e.g., gloves, gowns, pipette tips, vials) must be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a clearly labeled hazardous waste container. Avoid releasing the compound into the environment.[1]
-
-
Sharps Waste:
-
Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[1]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
